molecular formula C28H42O8S B1192136 AR-102 CAS No. 955005-63-7

AR-102

Cat. No.: B1192136
CAS No.: 955005-63-7
M. Wt: 538.7 g/mol
InChI Key: UCGXLCPNFJKWEF-ZSXJVMONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-102 is a bio-active chemical.

Properties

CAS No.

955005-63-7

Molecular Formula

C28H42O8S

Molecular Weight

538.7 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 7-[(1R,2R,3R,5S)-2-[(3R)-3-(1-benzothiophen-2-yl)-3-hydroxypropyl]-3,5-dihydroxycyclopentyl]heptanoate

InChI

InChI=1S/C28H42O8S/c29-15-28(16-30,17-31)18-36-27(35)10-4-2-1-3-8-20-21(24(34)14-23(20)33)11-12-22(32)26-13-19-7-5-6-9-25(19)37-26/h5-7,9,13,20-24,29-34H,1-4,8,10-12,14-18H2/t20-,21-,22-,23+,24-/m1/s1

InChI Key

UCGXLCPNFJKWEF-ZSXJVMONSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AR-102;  AR-102;  AR102;  UNII-54923Z352W; 

Origin of Product

United States

Foundational & Exploratory

AR-102 mechanism of action in Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of AR-102 in Parkinson's Disease

Introduction

This compound is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule being developed by Arvinas for the treatment of neurodegenerative conditions, including Parkinson's disease.[1][2][3] It belongs to a novel class of drugs known as PROTAC® (PROteolysis TArgeting Chimera) protein degraders.[1][2] This document provides a detailed overview of the mechanism of action of this compound, based on preclinical rationale and emerging clinical data from Phase 1 studies.

Core Mechanism of Action: LRRK2 Degradation

The primary therapeutic target of this compound is the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1][3] Mutations in the LRRK2 gene are among the most common genetic causes of Parkinson's disease, and overactivity of the LRRK2 protein is implicated in both genetic and idiopathic forms of the disease.[1][2][4] LRRK2 is a large, complex protein with multiple domains that plays a role in various cellular processes. Its kinase activity, when overactive, is believed to contribute to the neurodegenerative process in Parkinson's disease.[4]

Unlike traditional kinase inhibitors that aim to block the enzymatic activity of LRRK2, this compound is designed to induce its complete degradation.[1][2] It achieves this by harnessing the cell's own natural protein disposal machinery, the ubiquitin-proteasome system.

The PROTAC technology of this compound involves a molecule with two key ends: one that binds to the LRRK2 protein and another that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the LRRK2 protein with ubiquitin molecules, marking it for destruction by the proteasome. This degradation approach is intended to reduce the total levels of the LRRK2 protein, thereby diminishing both its enzymatic and non-enzymatic scaffolding functions that may contribute to pathology.[1]

cluster_0 This compound: A PROTAC Degrader cluster_1 Cellular Protein Degradation Pathway ar102 This compound lrrk2_binding LRRK2-binding moiety ar102->lrrk2_binding binds e3_ligase_binding E3 Ligase-binding moiety ar102->e3_ligase_binding binds lrrk2 LRRK2 Protein ar102->lrrk2 recruits e3_ligase E3 Ubiquitin Ligase ar102->e3_ligase recruits linker Linker proteasome Proteasome lrrk2->proteasome targeted to e3_ligase->lrrk2 ubiquitinates ubiquitin Ubiquitin ubiquitin->lrrk2 degraded_lrrk2 Degraded LRRK2 (peptides) proteasome->degraded_lrrk2 degrades

Diagram 1: Mechanism of this compound-mediated LRRK2 Degradation

Downstream Cellular Effects

The degradation of LRRK2 by this compound is expected to impact several downstream pathways implicated in Parkinson's disease pathology.[2][5]

  • Lysosomal Function: Overactive LRRK2 is believed to impair the function of lysosomes, the cellular organelles responsible for clearing waste products, including misfolded proteins like alpha-synuclein which is a hallmark of Parkinson's disease.[2] Preclinical data suggests that this compound may improve lysosome function.[1] Clinical data from a Phase 1 study in healthy volunteers showed that this compound reduced urinary concentrations of bis(monoacylglycerol)phosphate (BMP), a biomarker for lysosomal modulation.

  • Neuroinflammation: LRRK2 plays a role in regulating the function of microglia, the resident immune cells of the brain.[1][2] Overactive LRRK2 can potentiate the inflammatory status of microglia, contributing to neuroinflammation.[2] Preclinical evidence indicates that this compound may reduce neuroinflammation.[1] In a Phase 1 study with healthy volunteers, proteomic analyses of cerebrospinal fluid (CSF) showed significant decreases in neuroinflammatory microglial markers.[3]

  • Rab GTPase Phosphorylation: LRRK2 is a kinase that phosphorylates a subset of Rab GTPases, including Rab10. The phosphorylation of Rab10 (pRab10) is a direct indicator of LRRK2 kinase activity. This compound has been shown to reduce the levels of downstream biomarkers of LRRK2 activity, such as phospho-Rab10.[6]

ar102 This compound lrrk2 LRRK2 Protein Degradation ar102->lrrk2 induces lysosomal Improved Lysosomal Function lrrk2->lysosomal neuroinflammation Reduced Neuroinflammation lrrk2->neuroinflammation prab10 Decreased pRab10 lrrk2->prab10 alpha_synuclein Enhanced α-synuclein clearance lysosomal->alpha_synuclein therapeutic_outcome Potential Therapeutic Benefit in Parkinson's Disease lysosomal->therapeutic_outcome microglial Modulation of microglial pathways neuroinflammation->microglial neuroinflammation->therapeutic_outcome prab10->therapeutic_outcome

Diagram 2: Downstream Signaling Effects of this compound

Pharmacokinetics and Blood-Brain Barrier Penetration

A significant challenge in developing treatments for neurological disorders is ensuring the drug can cross the blood-brain barrier (BBB) to reach the CNS.[1] this compound is an oral therapy designed to be brain-penetrant.[1][3] Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease have demonstrated that this compound exposure increases in a dose-dependent manner in both plasma and CSF, confirming its ability to cross the BBB.[2][3]

Quantitative Data from Phase 1 Clinical Trials

The following tables summarize the key quantitative findings from the Phase 1 clinical trials of this compound.

Table 1: LRRK2 Protein Reduction

PopulationDoseTissue/FluidLRRK2 ReductionCitation
Healthy VolunteersSingle oral dose ≥ 60 mgCSF> 50%[1][6]
Healthy VolunteersRepeated daily doses ≥ 20 mgCSF> 50%[4][6]
Healthy VolunteersRepeated daily doses ≥ 20 mgPBMCs> 90%[6]
Parkinson's PatientsSingle 50 mg dosePBMCsMedian of 86%[2][3]
Parkinson's PatientsSingle 200 mg dosePBMCsMedian of 97%[2][3]

Table 2: Biomarker Modulation

PopulationDoseBiomarkerFluidEffectCitation
Healthy VolunteersSingle doses ≥ 30 mgPhospho-Rab10Blood> 50% decrease[6]
Healthy VolunteersRepeated daily dosesPhospho-Rab10PlasmaReduced concentrations
Healthy VolunteersRepeated daily dosesBMPUrineReduced concentrations
Healthy Volunteers80 mg once daily for 14 daysLysosomal & microglial markersCSFSignificant decreases[3]

Experimental Protocols: Phase 1 Clinical Trial Design

Detailed preclinical experimental protocols are not publicly available. The primary source of human data is from Phase 1 clinical trials. The general design of these studies is outlined below.

Study ARV-102-101 (First-in-Human in Healthy Volunteers)

  • Design: Randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[6]

  • Participants: Healthy men, ages 18-64.[1]

  • SAD Cohorts: Participants received single oral doses of ARV-102 (ranging from 10 mg to 200 mg) or placebo.[1][4]

  • MAD Cohorts: Participants received once-daily oral doses of ARV-102 (ranging from 10 mg to 80 mg) or placebo for 14 days.[1][2][4]

  • Primary Endpoints: Safety and tolerability.

  • Secondary/Exploratory Endpoints: Pharmacokinetics (in plasma and CSF) and pharmacodynamics (LRRK2 protein levels in PBMCs and CSF, and other biomarkers).[2][5]

Study ARV-102-103 (in Parkinson's Disease Patients)

  • Design: Phase 1 clinical study.[5]

  • Participants: Adults with Parkinson's disease.[2]

  • SAD Cohorts: Participants were randomly assigned to receive single doses of ARV-102 (e.g., 50 mg or 200 mg) or placebo.[2][3]

  • Primary Endpoints: Safety and tolerability.[3]

  • Secondary/Exploratory Endpoints: Pharmacokinetics and pharmacodynamics, including LRRK2 reduction in blood cells.[2][3]

cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) cluster_endpoints Endpoints Assessed sad_enroll Enrollment (Healthy Volunteers or PD Patients) sad_random Randomization (this compound vs Placebo) sad_enroll->sad_random sad_dose Single Dose Administration (Escalating Doses) sad_random->sad_dose sad_followup Follow-up (e.g., 10 days) sad_dose->sad_followup safety Safety & Tolerability (Adverse Events) sad_followup->safety pk Pharmacokinetics (Plasma & CSF) sad_followup->pk pd Pharmacodynamics (LRRK2 levels, Biomarkers) sad_followup->pd mad_enroll Enrollment (Healthy Volunteers) mad_random Randomization (this compound vs Placebo) mad_enroll->mad_random mad_dose Daily Dosing for 14 days (Escalating Doses) mad_random->mad_dose mad_followup Follow-up (e.g., to day 28) mad_dose->mad_followup mad_followup->safety mad_followup->pk mad_followup->pd

Diagram 3: Phase 1 Clinical Trial Workflow for this compound

Conclusion

This compound represents a novel therapeutic strategy for Parkinson's disease by targeting the LRRK2 protein for degradation. Its mechanism of action, which leverages the cell's endogenous protein disposal system, distinguishes it from traditional enzyme inhibitors. Early clinical data is promising, demonstrating that this compound is an orally available, brain-penetrant molecule that effectively reduces LRRK2 protein levels and modulates downstream pathways related to lysosomal function and neuroinflammation. These findings support the continued clinical development of this compound as a potential disease-modifying therapy for Parkinson's disease.[1][5][6]

References

AR-102: A Technical Overview of a PROTAC Degrader Targeting LRRK2 for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AR-102, an investigational oral PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2). This compound is being developed by Arvinas for the potential treatment of neurodegenerative conditions, including Parkinson's disease and progressive supranuclear palsy, where LRRK2 is implicated. This document summarizes the mechanism of action, preclinical rationale, and clinical data available for this compound, with a focus on its protein degradation pathway, experimental methodologies, and impact on downstream signaling.

Introduction to LRRK2 and the Rationale for Degradation

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[2] The G2019S mutation, in particular, leads to increased kinase activity and is a significant genetic contributor to the disease.[2][3] Overactivity and increased expression of LRRK2 are believed to disrupt lysosomal function, which is crucial for clearing aggregated proteins, and to contribute to neuroinflammation—both key pathological features of neurodegenerative diseases.[1][3]

Unlike traditional small molecule inhibitors that only block the kinase activity of LRRK2, this compound is designed to eliminate the entire LRRK2 protein.[1] This approach is based on the hypothesis that degrading the protein will address its multiple functions—kinase, GTPase, and scaffolding activities—potentially leading to a more profound and durable therapeutic effect.[3]

Mechanism of Action: The PROTAC Approach

This compound is a PROTAC, a bifunctional small molecule that harnesses the body's own ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[4]

The degradation process mediated by this compound can be visualized as a cyclical process:

cluster_1 ar102 This compound lrrk2 LRRK2 Protein ar102->lrrk2 Binds to LRRK2 e3 E3 Ubiquitin Ligase ar102->e3 ternary Ternary Complex (LRRK2-AR-102-E3) ubiquitination Ubiquitination (LRRK2 Tagging) ternary->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome Recognition degradation LRRK2 Degradation proteasome->degradation Degradation peptides Amino Acid Peptides degradation->peptides ar102_free This compound (Recycled) degradation->ar102_free Release

This compound Mechanism of Action

Preclinical Evidence

Preclinical studies demonstrated that this compound is an orally bioavailable and brain-penetrant LRRK2 degrader.[2] In non-human primate models, orally administered this compound was shown to reach deep-brain regions and achieve nearly 90% degradation of LRRK2.[2] These studies also provided evidence that this compound may reduce neuroinflammation and improve lysosome function. Furthermore, preclinical comparisons with a LRRK2 kinase inhibitor suggested that this compound leads to more robust engagement of the LRRK2 pathway in the brain and enhanced lysosomal activity.[4]

Clinical Development: Phase 1 Studies

This compound has been evaluated in Phase 1 clinical trials in both healthy volunteers (ARV-102-101) and individuals with Parkinson's disease (ARV-102-103).[5][6] These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Study Design and Dosing

The Phase 1 study in healthy volunteers (EUCT 2023-507910-28-00) consisted of a Single Ascending Dose (SAD) component and a Multiple Ascending Dose (MAD) component.

  • SAD Cohorts: Participants received single oral doses of this compound ranging from 10 mg to 200 mg, or a placebo.[7]

  • MAD Cohorts: Participants received once-daily oral doses of this compound ranging from 10 mg to 80 mg, or a placebo, for 14 days.[7]

A similar study design was implemented for patients with Parkinson's disease (EUCT 2024-516888-84-00), with single doses of 50 mg and 200 mg being evaluated.[1][5]

cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) sad_start Enrollment sad_dose Single Dose (10-200 mg this compound or Placebo) sad_start->sad_dose sad_followup Follow-up (10 days) sad_dose->sad_followup mad_start Enrollment mad_dose Daily Dosing for 14 days (10-80 mg this compound or Placebo) mad_start->mad_dose mad_followup Follow-up (until day 28) mad_dose->mad_followup

Phase 1 Clinical Trial Workflow
Safety and Tolerability

In healthy volunteers, this compound was generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[1][6] No serious adverse events or discontinuations due to adverse events were reported.[6] The most common treatment-related side effects in the SAD cohorts were headache and fatigue. In Parkinson's disease patients, single doses of 50 mg and 200 mg were also well-tolerated, with only mild treatment-related adverse events such as nausea, headache, and diarrhea reported.[5]

Pharmacokinetics and Brain Penetration

Pharmacokinetic analyses from the Phase 1 trials demonstrated that this compound exposure in both plasma and cerebrospinal fluid (CSF) increased in a dose-dependent manner.[6][8] The presence of this compound in the CSF confirmed its ability to cross the blood-brain barrier, a critical feature for a centrally-acting therapeutic. The medication exhibited a half-life of 73 hours, supporting the potential for once-daily dosing.

Pharmacodynamics: LRRK2 Degradation and Pathway Engagement

The pharmacodynamic effects of this compound were assessed by measuring LRRK2 protein levels and downstream biomarkers in peripheral blood mononuclear cells (PBMCs), CSF, and urine.

LRRK2 Protein Reduction:

CohortDoseMatrixLRRK2 ReductionCitation(s)
Healthy Volunteers (SAD)≥ 60 mgCSF> 50%[7]
Healthy Volunteers (MAD)≥ 20 mg (daily)CSF> 50%[7][8]
Healthy Volunteers (MAD)≥ 20 mg (daily)PBMCs> 90%[3][8]
Parkinson's Patients (SAD)50 mgPBMCs86% (median)[3]
Parkinson's Patients (SAD)200 mgPBMCs97% (median)[3]

Downstream Biomarker Modulation:

This compound demonstrated engagement with the LRRK2 pathway by modulating downstream biomarkers:

  • Phospho-Rab10 (pRab10): Repeated daily doses of this compound resulted in reduced concentrations of pRab10 in PBMCs.[3][8] This is a key indicator of LRRK2 kinase activity suppression.

  • Bis(monoacylglycerol)phosphate (BMP): A sensitive biomarker for lysosomal function, BMP levels were reduced in the urine of healthy volunteers after single doses of ≥ 30 mg and with repeated daily dosing.[3][7][8]

  • CSF Proteomics: In healthy volunteers receiving 80 mg of this compound daily for 14 days, an unbiased proteomic analysis of CSF revealed decreases in markers associated with lysosomal pathways (e.g., GPNMB) and neuroinflammatory microglial pathways (e.g., CD68).[3][6]

cluster_downstream Downstream Effects ar102 This compound Administration lrrk2_degradation LRRK2 Degradation (>50% in CSF, >90% in PBMCs) ar102->lrrk2_degradation prab10 Reduced pRab10 (PBMCs) lrrk2_degradation->prab10 bmp Reduced BMP (Urine) lrrk2_degradation->bmp csf_markers Modulation of CSF Markers (↓ GPNMB, ↓ CD68) lrrk2_degradation->csf_markers lysosomal Improved Lysosomal Function bmp->lysosomal neuroinflammation Reduced Neuroinflammation csf_markers->neuroinflammation

This compound Downstream Signaling Effects

Experimental Methodologies

While detailed, proprietary protocols are not publicly available, the following analytical methods have been cited in the context of the this compound clinical trials:

  • LRRK2 Quantification in PBMCs: Meso Scale Discovery (MSD) electrochemiluminescence immunoassay (ELISA) was used.[4] This technology allows for highly sensitive and specific protein quantification in complex biological matrices.

  • LRRK2 Quantification in CSF: Due to the low abundance of LRRK2 in CSF, highly sensitive methods are required. Methods such as Single Molecule Array (SIMOA) and Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) coupled with mass spectrometry have been mentioned in Arvinas presentations and related literature for LRRK2 quantification in CSF.[4][9]

  • This compound Exposure Measurement: Mass spectrometry was used to quantify the concentration of this compound in plasma and CSF.[4]

  • Urine BMP Quantification: Urine levels of BMP were measured using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[10]

  • CSF Proteomics: An unbiased proteomic analysis was conducted on CSF samples to identify changes in a broad range of proteins related to lysosomal and microglial pathways.[3]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for LRRK2-mediated neurodegenerative diseases by harnessing the PROTAC mechanism to induce degradation of the LRRK2 protein. Early clinical data from Phase 1 studies have demonstrated that this compound is generally well-tolerated, crosses the blood-brain barrier, and leads to substantial, dose-dependent degradation of LRRK2 in both the periphery and the central nervous system.[7] Furthermore, the modulation of downstream biomarkers provides evidence of target engagement and an impact on key pathological pathways, including lysosomal function and neuroinflammation.[6][8]

Ongoing and future clinical trials in patients with Parkinson's disease and progressive supranuclear palsy will be crucial to further establish the safety and therapeutic potential of this innovative protein degradation strategy.[5][6] The continued development of this compound holds promise for a new class of disease-modifying therapies for devastating neurodegenerative disorders.

References

AR-102: A PROTAC-Mediated Approach to Targeting LRRK2 in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Dysregulation of LRRK2 is genetically linked to an increased risk of Parkinson's disease (PD) and is implicated in other neurodegenerative disorders, including progressive supranuclear palsy.[2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of LRRK2, this compound is engineered to harness the body's own ubiquitin-proteasome system to induce the degradation of the entire LRRK2 protein.[4][5] This approach offers the potential for a more profound and sustained pathway modulation. Preclinical and Phase 1 clinical data have demonstrated that this compound can cross the blood-brain barrier, achieve significant and dose-dependent reduction of LRRK2 in both the periphery and the central nervous system, and engage downstream biomarkers associated with LRRK2 pathway activity.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the methodologies employed in its evaluation.

Introduction: The Role of LRRK2 in Neurodegeneration

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[2] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[7] Furthermore, increased LRRK2 activity and expression are believed to contribute to the pathogenesis of neurodegenerative diseases even in the absence of mutations.[2][8] LRRK2 is involved in various cellular processes, including the regulation of microglia and lysosomal function.[1][9] Its dysfunction is thought to disrupt these pathways, leading to neuroinflammation and the accumulation of cellular waste, ultimately contributing to neuronal cell death.[1][9]

This compound: Mechanism of Action

This compound is a heterobifunctional small molecule that simultaneously binds to LRRK2 and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the LRRK2 protein. Polyubiquitination marks LRRK2 for recognition and subsequent degradation by the proteasome, the cell's natural protein disposal machinery. Following the degradation of LRRK2, this compound is released and can catalytically induce the degradation of additional LRRK2 molecules.

cluster_0 Cellular Environment AR102 This compound LRRK2 LRRK2 Protein AR102->LRRK2 Binds E3 E3 Ubiquitin Ligase AR102->E3 Recruits Proteasome Proteasome LRRK2->Proteasome Targeted for Degradation E3->LRRK2 Ubiquitinates Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degrades Ub Ubiquitin Ub->E3

Figure 1: Mechanism of Action of this compound

Preclinical Data

In preclinical studies involving non-human primates, orally administered this compound demonstrated the ability to cross the blood-brain barrier and reach deep-brain regions.[2][8] These studies showed that this compound could degrade LRRK2 by nearly 90% in these areas.[2][8] Furthermore, preclinical evidence suggests that treatment with this compound may lead to a reduction in neuroinflammation and an improvement in lysosome function.[1]

Clinical Data

This compound has been evaluated in Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease.

Phase 1 Study in Healthy Volunteers (ARV-102-101)

This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers.[4] The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[6]

Key Findings:

  • Safety and Tolerability: this compound was generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[9][10] No serious adverse events or discontinuations due to adverse events were reported.[9][10] The most common treatment-related adverse events were mild and included headache, nausea, and diarrhea.[3][9]

  • Pharmacokinetics: this compound demonstrated dose-dependent exposure in both plasma and cerebrospinal fluid (CSF), indicating effective brain penetration.[6][9] The median terminal plasma half-life was approximately 73 hours.[8]

  • Pharmacodynamics:

    • LRRK2 Reduction: Repeated daily doses of 20 mg or more resulted in a reduction of over 90% in LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and more than 50% in the CSF.[6][9]

    • Downstream Biomarker Modulation: this compound treatment led to a decrease in plasma concentrations of phospho-Rab10 (pRab10), a downstream substrate of LRRK2, and urine levels of bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal pathway modulation.[6][9] Unbiased proteomic analysis of CSF from healthy volunteers treated with 80 mg of this compound once daily for 14 days showed decreases in lysosomal and neuroinflammatory microglial pathway markers.[10][11]

Phase 1 Study in Parkinson's Disease Patients (ARV-102-103)

This study is evaluating the safety, tolerability, PK, and PD of this compound in patients with Parkinson's disease.[9]

Key Findings (from single-dose cohorts):

  • Safety and Tolerability: Single doses of 50 mg and 200 mg of this compound were well-tolerated, with only mild treatment-related adverse events reported.[9][10]

  • Pharmacodynamics: Single doses of this compound resulted in median reductions in LRRK2 protein in PBMCs of 86% at the 50 mg dose and 97% at the 200 mg dose.[6]

Data Presentation

Table 1: Summary of Phase 1 SAD and MAD Cohorts in Healthy Volunteers (ARV-102-101)
CohortDosing RegimenDose LevelsDuration
Single Ascending Dose (SAD)Single oral dose10 mg, 30 mg, 60 mg, 90 mg, 150 mg, 200 mgDay 1 with follow-up to Day 10
Multiple Ascending Dose (MAD)Once daily oral dose10 mg, 20 mg, 40 mg, 80 mg14 days with follow-up to Day 28
Table 2: Summary of LRRK2 Reduction in Healthy Volunteers (ARV-102-101)
SampleDosingLRRK2 Reduction
Peripheral Blood Mononuclear Cells (PBMCs)≥ 20 mg repeated daily doses> 90%
Cerebrospinal Fluid (CSF)≥ 20 mg repeated daily doses> 50%
Table 3: Summary of LRRK2 Reduction in Parkinson's Disease Patients (ARV-102-103, Single Dose)
SampleDoseMedian LRRK2 Reduction
Peripheral Blood Mononuclear Cells (PBMCs)50 mg86%
Peripheral Blood Mononuclear Cells (PBMCs)200 mg97%

Experimental Protocols

While detailed, step-by-step laboratory protocols for the this compound studies are not publicly available, the following outlines the general methodologies based on published information.

Phase 1 Clinical Trial Design

The Phase 1 studies in healthy volunteers and Parkinson's disease patients followed a standard dose-escalation design.

cluster_0 Phase 1 Clinical Trial Workflow Screening Subject Screening (Healthy Volunteers or PD Patients) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Dose Administration (SAD or MAD) Randomization->Dosing Monitoring Safety & Tolerability Monitoring Dosing->Monitoring Sampling Biological Sample Collection (Blood, CSF, Urine) Dosing->Sampling Data Data Analysis & Reporting Monitoring->Data Analysis Biomarker & PK/PD Analysis Sampling->Analysis Analysis->Data

Figure 2: Generalized Phase 1 Clinical Trial Workflow
  • Study Population: Healthy male volunteers or patients diagnosed with Parkinson's disease.[4][6]

  • Design: Randomized, double-blind, placebo-controlled.[4]

  • Dosing:

    • SAD Cohorts: Participants received a single oral dose of this compound or placebo.[6]

    • MAD Cohorts: Participants received a once-daily oral dose of this compound or placebo for a specified duration (e.g., 14 days).[6]

  • Assessments:

    • Safety and Tolerability: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory safety tests. Adverse events were recorded throughout the study.

    • Pharmacokinetics: Plasma and CSF concentrations of this compound were measured at various time points to determine parameters such as Cmax, Tmax, and half-life.

    • Pharmacodynamics:

      • LRRK2 Protein Levels: Measured in PBMCs and CSF using immunoassays (e.g., Meso Scale Discovery).

      • pRab10 Levels: Measured in plasma as a biomarker of LRRK2 kinase activity.

      • BMP Levels: Measured in urine as a biomarker of lysosomal function.

Biomarker Analysis
  • LRRK2 Protein Quantification: Likely performed using a highly sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay or a single-molecule array (Simoa) assay, to accurately quantify LRRK2 protein levels in complex biological matrices like CSF and cell lysates.

  • Phospho-Rab10 Measurement: Typically measured using immunoassays that specifically detect the phosphorylated form of the Rab10 protein.

  • Bis(monoacylglycerol)phosphate (BMP) Analysis: Quantified using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

Future Directions

The promising safety, pharmacokinetic, and pharmacodynamic profile of this compound in Phase 1 studies supports its continued development for the treatment of neurodegenerative diseases.[9] Arvinas has initiated a multiple-dose cohort in the Phase 1 study in patients with Parkinson's disease and plans to present initial data from this cohort in 2026.[9] Pending these results and regulatory clearance, a Phase 1b study in patients with progressive supranuclear palsy is planned for the first half of 2026.

Conclusion

This compound represents a novel and promising therapeutic approach for neurodegenerative diseases by targeting the degradation of LRRK2. The ability of this orally administered PROTAC to cross the blood-brain barrier and induce robust and sustained degradation of LRRK2 in both the periphery and the central nervous system has been demonstrated in early clinical trials. The observed modulation of downstream biomarkers further supports the engagement of the LRRK2 pathway. The favorable safety and tolerability profile of this compound encourages further clinical investigation to determine its potential as a disease-modifying therapy for Parkinson's disease and other LRRK2-associated neurodegenerative conditions.

References

The Role of the LRRK2 G2019S Mutation in the Efficacy of ARV-102: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most prevalent genetic contributor to the disease. This mutation leads to increased kinase activity, implicating it as a central driver of pathology. ARV-102, a PROTAC (PROteolysis TArgeting Chimera) protein degrader, represents a novel therapeutic modality designed to eliminate the LRRK2 protein rather than merely inhibit its enzymatic function. This technical guide synthesizes the available preclinical and clinical data on the efficacy of LRRK2 degradation, with a particular focus on the influence of the G2019S mutation, and provides an in-depth look at the experimental methodologies and signaling pathways involved. While direct comparative efficacy data for ARV-102 on wild-type versus G2019S LRRK2 is not publicly available, this guide draws on data from other LRRK2-targeting PROTACs to infer potential trends and discusses the broader implications for the development of LRRK2-targeted therapies.

Introduction: LRRK2 and the G2019S Mutation in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, a glycine-to-serine substitution in the kinase domain, is the most frequent of these mutations and results in a significant increase in LRRK2 kinase activity.[1][2] This hyperactivation is believed to contribute to the neurodegenerative processes in PD through various mechanisms, including disruption of vesicular trafficking, lysosomal dysfunction, and neuroinflammation.[3] Therefore, reducing the levels and activity of the LRRK2 protein is a primary strategy for developing disease-modifying therapies for PD.

ARV-102: A PROTAC-Mediated LRRK2 Degrader

ARV-102 is an orally bioavailable, brain-penetrant PROTAC designed to selectively target the LRRK2 protein for degradation.[1][4] Unlike traditional small molecule inhibitors that aim to block the kinase activity of LRRK2, ARV-102 functions by recruiting an E3 ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers the potential for a more profound and sustained therapeutic effect by eliminating the entire protein, including its non-enzymatic scaffolding functions. Preclinical studies have demonstrated that ARV-102 can cross the blood-brain barrier and effectively reduce LRRK2 levels.[2]

Quantitative Data on LRRK2 Degradation

While direct, head-to-head quantitative data on the degradation of wild-type versus G2019S LRRK2 by ARV-102 is not publicly available, data from Phase 1 clinical trials in healthy volunteers (wild-type LRRK2) and Parkinson's disease patients (mixed population) provide insights into its potent activity. Furthermore, preclinical data on other LRRK2-targeting PROTACs offer a potential framework for understanding the impact of the G2019S mutation on degradation efficacy.

Clinical Efficacy of ARV-102

Phase 1 clinical trial data for ARV-102 have demonstrated substantial dose-dependent reduction of LRRK2 protein in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).

CohortDoseMatrixAnalytePercent ReductionCitation(s)
Healthy Volunteers (SAD) ≥ 60 mg (single dose)PBMCsTotal LRRK2> 90%[5]
≥ 60 mg (single dose)CSFTotal LRRK2> 50%[4][6]
≥ 30 mg (single dose)PBMCsphospho-Rab10> 50%[5]
Healthy Volunteers (MAD) ≥ 20 mg (once daily)PBMCsTotal LRRK2> 90%[5]
≥ 20 mg (once daily)CSFTotal LRRK2> 50%[4][6]
Parkinson's Disease Patients 50 mg (single dose)PBMCsTotal LRRK286% (median)[7][8]
200 mg (single dose)PBMCsTotal LRRK297% (median)[7][8]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Preclinical Efficacy of a LRRK2 PROTAC Degrader (XL01126)

A study on a different LRRK2 PROTAC degrader, XL01126, provides a direct comparison of degradation efficiency between wild-type and G2019S LRRK2 in mouse embryonic fibroblasts (MEFs). This data suggests that the G2019S mutation may not confer resistance to PROTAC-mediated degradation and may even enhance it in some contexts.

Cell LineCompoundParameterValue
Wild-Type LRRK2 MEFs XL01126DC50~10 nM
G2019S LRRK2 MEFs XL01126DC50~3 nM

DC50: half-maximal degradation concentration

Experimental Protocols

Detailed proprietary protocols for the ARV-102 clinical trials are not publicly available. However, based on published information and general laboratory practices, the following methodologies are likely employed.

Quantification of Total LRRK2 Protein (Meso Scale Discovery ELISA)

Meso Scale Discovery (MSD) electrochemiluminescence immunoassays are a common method for quantifying protein levels in biological samples.

Principle: A capture antibody specific for LRRK2 is coated on the surface of an MSD plate. The sample containing LRRK2 is added, followed by a detection antibody conjugated to an electrochemiluminescent label. Upon electrical stimulation, the label emits light, and the intensity of the light is proportional to the amount of LRRK2 present.

Generalized Protocol:

  • Plate Coating: Coat MSD plates with a capture antibody against LRRK2.

  • Sample Incubation: Add prepared cell lysates or CSF to the wells and incubate to allow LRRK2 to bind to the capture antibody.

  • Detection Antibody Incubation: Add a SULFO-TAG labeled anti-LRRK2 detection antibody and incubate.

  • Washing: Wash the plate to remove unbound reagents.

  • Reading: Add MSD Read Buffer and analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.

  • Quantification: Determine LRRK2 concentration by comparing the signal to a standard curve generated with recombinant LRRK2 protein.

Quantification of Phosphorylated Rab10 (Affinity Selection Mass Spectrometry - AS/MS)

AS/MS is a powerful technique for quantifying specific post-translationally modified proteins, such as phosphorylated Rab10 (pRab10), a downstream substrate of LRRK2.

Principle: An antibody specific for the phosphorylated form of Rab10 is used to enrich for the target protein from a complex biological sample. The enriched protein is then digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the phosphopeptide of interest.

Generalized Protocol:

  • Sample Preparation: Lyse PBMCs and digest the proteins into peptides.

  • Affinity Enrichment: Incubate the peptide mixture with magnetic beads coated with an anti-pRab10 antibody to capture the phosphopeptides.

  • Washing: Wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the captured pRab10 peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific pRab10 peptide. Quantification is often achieved by comparing the signal to that of a stable isotope-labeled internal standard peptide.

Signaling Pathways and Experimental Workflows

The G2019S mutation enhances LRRK2 kinase activity, leading to the hyperphosphorylation of downstream substrates like Rab10. This dysregulation impacts multiple cellular pathways. ARV-102, by degrading the entire LRRK2 protein, aims to normalize these pathways.

LRRK2 G2019S Signaling Pathway and ARV-102 Mechanism of Action

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors LRRK2_G2019S LRRK2 (G2019S) Growth_Factors->LRRK2_G2019S Rab10 Rab10 LRRK2_G2019S->Rab10 Increased Phosphorylation Neuroinflammation Neuroinflammation (MEK/ERK Pathway) LRRK2_G2019S->Neuroinflammation Activation Proteasome Proteasome LRRK2_G2019S->Proteasome pRab10 pRab10 Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Dysregulation Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impairment Neuronal_Damage Neuronal Damage Lysosomal_Function->Neuronal_Damage Neuroinflammation->Neuronal_Damage ARV_102 ARV-102 ARV_102->LRRK2_G2019S E3_Ligase E3 Ligase ARV_102->E3_Ligase E3_Ligase->Proteasome Ubiquitination Degradation LRRK2 Degradation Proteasome->Degradation

Caption: LRRK2 G2019S pathway and ARV-102's degradation mechanism.

Experimental Workflow for Assessing ARV-102 Efficacy

Experimental_Workflow Start Patient Samples (PBMCs, CSF) Lysis Sample Lysis & Protein Extraction Start->Lysis Protein_Quant Total Protein Quantification Lysis->Protein_Quant MSD_Assay MSD ELISA for Total LRRK2 Protein_Quant->MSD_Assay ASMS_Assay AS/MS for pRab10 Protein_Quant->ASMS_Assay Data_Analysis Data Analysis: % LRRK2 Reduction % pRab10 Reduction MSD_Assay->Data_Analysis ASMS_Assay->Data_Analysis End Efficacy Assessment Data_Analysis->End

Caption: Workflow for analyzing ARV-102's effect on LRRK2 and pRab10.

Discussion and Future Directions

The development of ARV-102 and other LRRK2-targeting PROTACs marks a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease. The ability of ARV-102 to potently degrade LRRK2 in both the periphery and the central nervous system is a promising indicator of its therapeutic potential.[4][6][7]

A critical question that remains to be fully elucidated is the precise impact of the G2019S mutation on the efficacy of ARV-102. While some kinase inhibitors have shown reduced efficacy against the G2019S mutant, the mechanism of PROTAC-mediated degradation may be less susceptible to such resistance. The preclinical data available for other LRRK2 PROTACs suggest that the G2019S mutation does not hinder, and may even enhance, degradation. Future studies should aim to directly compare the degradation kinetics and potency of ARV-102 on wild-type versus G2019S LRRK2 in relevant cellular and animal models.

Furthermore, a deeper understanding of how ARV-102 modulates the various downstream signaling pathways affected by LRRK2 hyperactivation is needed. While reduction in pRab10 is a key biomarker of target engagement, comprehensive profiling of other downstream effects, such as changes in the neuroinflammatory milieu and lysosomal function, will provide a more complete picture of ARV-102's mechanism of action.

References

AR-102's impact on lysosomal function in neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Impact of AR-102 on Lysosomal Function in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an investigational, orally bioavailable, and brain-penetrant PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Elevated LRRK2 activity is a key genetic and sporadic driver of Parkinson's disease and other neurodegenerative disorders, where it is strongly implicated in the disruption of neuronal lysosomal function.[6][7] By degrading the LRRK2 protein, this compound aims to restore normal lysosomal homeostasis, a critical cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegeneration. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its mechanism of action and its direct and downstream effects on the neuronal lysosomal system.

Introduction to LRRK2 and Lysosomal Dysfunction in Neurons

Neurons are particularly vulnerable to lysosomal dysfunction due to their post-mitotic nature, high metabolic demand, and the need to manage protein turnover throughout their extensive axonal and dendritic networks. The lysosome is the primary catabolic organelle responsible for degrading and recycling cellular waste through processes like autophagy.[8]

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity that functions as a critical node in intracellular signaling, particularly in membrane and vesicle trafficking.[9][10] Hyperactivity of LRRK2, often caused by pathogenic mutations (e.g., G2019S), is a central factor in Parkinson's disease pathogenesis.[11] This hyperactivity disrupts the delicate balance of the endolysosomal pathway by:

  • Altering Lysosomal pH and Enzyme Activity: Pathogenic LRRK2 can lead to a less acidic lysosomal environment, impairing the function of pH-dependent hydrolytic enzymes like cathepsins.[4][12]

  • Impairing Vesicle Trafficking: LRRK2 phosphorylates Rab GTPases, key regulators of vesicle movement. Aberrant phosphorylation disrupts the trafficking of vesicles to and from the lysosome.[2][6][13]

  • Disrupting Autophagy: LRRK2 activity can repress autophagy, the process of delivering cellular waste to the lysosome for degradation.[12][14]

This compound is a PROTAC degrader that marks the LRRK2 protein for ubiquitination and subsequent destruction by the proteasome. Unlike kinase inhibitors that only block one function of LRRK2, this compound removes the entire protein, thereby ablating both its enzymatic and scaffolding functions.[7] This complete removal is hypothesized to restore normal lysosomal function and mitigate neurodegeneration.

This compound Mechanism of Action and Pharmacodynamics

This compound is a bifunctional small molecule consisting of a ligand that binds to LRRK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of LRRK2, targeting it for degradation.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the currently available quantitative data on the pharmacodynamic effects of this compound.

Table 1: LRRK2 Protein Reduction in Human Clinical Trials

PopulationInterventionTissue/FluidAnalyteResultCitation(s)
Healthy VolunteersRepeated daily doses (≥20 mg)Peripheral Blood Mononuclear Cells (PBMCs)LRRK2 Protein>90% reduction[7]
Healthy VolunteersRepeated daily doses (≥20 mg)Cerebrospinal Fluid (CSF)LRRK2 Protein>50% reduction[7]
Parkinson's PatientsSingle dose (50 mg)PBMCsLRRK2 Protein86% median reduction[15]
Parkinson's PatientsSingle dose (200 mg)PBMCsLRRK2 Protein97% median reduction[15]

Table 2: LRRK2 Protein Reduction in Preclinical Studies

ModelInterventionTissue/FluidAnalyteResultCitation(s)
Non-Human PrimatesOral administrationDeep-Brain RegionsLRRK2 Protein~90% reduction[16]

Table 3: Modulation of Downstream Lysosomal Pathway Biomarkers

PopulationInterventionTissue/FluidAnalyteResultCitation(s)
Healthy VolunteersRepeated daily dosesPlasmaPhospho-Rab10T73Decreased[7][17]
Healthy VolunteersRepeated daily dosesUrineBis(monoacylglycerol)phosphate (BMP)Decreased[7][17]
Healthy Volunteers80 mg once daily for 14 daysCSF (Proteomics)Glycoprotein Non-Metastatic Melanoma B (GPNMB)Significant decrease[15][17]
Healthy Volunteers80 mg once daily for 14 daysCSF (Proteomics)CD68 (Microglial Marker)Significant decrease[17]

LRRK2 Signaling Pathways and the Impact of this compound

This compound-mediated degradation of LRRK2 is expected to restore normal lysosomal function by intervening in key signaling pathways.

The Rab GTPase Phosphorylation Cascade

Under conditions of lysosomal stress, the protein Rab29 recruits LRRK2 to the lysosomal membrane. This colocalization activates LRRK2's kinase function, leading to the phosphorylation of its downstream substrates, primarily Rab8a and Rab10. Phosphorylated Rab proteins then recruit effector proteins that are crucial for maintaining lysosomal homeostasis, including the regulation of lysosomal size, trafficking, and exocytosis. Pathogenic LRRK2 hyperactivity leads to an overabundance of phosphorylated Rab proteins, disrupting these processes. By degrading LRRK2, this compound breaks this pathological chain of events.

LRRK2_Rab_Pathway cluster_lysosome Lysosomal Membrane cluster_intervention Therapeutic Intervention Lysosomal_Stress Lysosomal Stress Rab29 Rab29 Lysosomal_Stress->Rab29 recruits LRRK2 LRRK2 Rab29->LRRK2 recruits & activates pRab10 pRab10 LRRK2->pRab10 phosphorylates Rab10 Effectors Effector Proteins (e.g., EHBP1) pRab10->Effectors recruits Homeostasis Lysosomal Homeostasis (Size, Trafficking, Secretion) Effectors->Homeostasis restores AR102 This compound Degradation LRRK2 Degradation AR102->Degradation Degradation->LRRK2 prevents activation LRRK2_TFEB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRRK2 LRRK2 TFEB_inactive TFEB (Inactive) LRRK2->TFEB_inactive suppresses activation TFEB_active TFEB (Active) TFEB_inactive->TFEB_active translocates AR102 This compound AR102->LRRK2 degrades Lysosomal_Genes Lysosomal Genes TFEB_active->Lysosomal_Genes activates transcription Lysosome_Biogenesis Lysosome Biogenesis Lysosomal_Genes->Lysosome_Biogenesis promotes CSF_Proteomics_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase CSF_Collection CSF Collection (Lumbar Puncture) Depletion High-Abundance Protein Depletion CSF_Collection->Depletion Digestion Protein Digestion (e.g., Trypsin) Depletion->Digestion LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Digestion->LC_MS Identification Peptide/Protein Identification LC_MS->Identification Quantification Label-Free Quantification Identification->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

References

AR-102: An In-Depth Technical Guide to its In Vitro Effects on Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is a novel, orally bioavailable PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2). Dysregulation of LRRK2 activity is strongly implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease, and is linked to the amplification of neuroinflammatory responses. This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuroinflammation, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: LRRK2 Degradation and Attenuation of Neuroinflammatory Signaling

This compound operates by hijacking the cell's natural protein disposal system to induce the degradation of the LRRK2 protein. By eliminating LRRK2, this compound effectively dampens downstream signaling pathways that contribute to neuroinflammation. A key pathway implicated in LRRK2-mediated neuroinflammation involves the activation of microglia, the resident immune cells of the central nervous system.

In a pro-inflammatory state, activated LRRK2 can phosphorylate the Nuclear Factor of Activated T-cells 2 (NFATc2). This phosphorylation event triggers the translocation of NFATc2 from the cytoplasm to the nucleus. Once in the nucleus, NFATc2 acts as a transcription factor, promoting the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines, in turn, contribute to a neurotoxic environment and exacerbate neuronal damage.

By inducing the degradation of LRRK2, this compound is hypothesized to prevent the phosphorylation and subsequent nuclear translocation of NFATc2, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.

LRRK2_Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR Toll-like Receptor (TLR) Pro-inflammatory Stimuli->TLR LRRK2_inactive LRRK2 (Inactive) TLR->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active NFATc2 NFATc2 LRRK2_active->NFATc2 Phosphorylation Proteasome Proteasome LRRK2_active->Proteasome Ubiquitination & Targeting NFATc2_p p-NFATc2 NFATc2_n NFATc2 NFATc2_p->NFATc2_n Nuclear Translocation NFATc2->NFATc2_p AR102 This compound AR102->LRRK2_active Binds Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 Degradation DNA DNA NFATc2_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes

Diagram 1: this compound Mechanism of Action in Microglia.

Quantitative Data

The following table summarizes the key in vitro quantitative data for this compound, demonstrating its potent and efficient degradation of LRRK2 in a relevant human cell model of neuroinflammation.

ParameterCell LineValueSource
DC50 (LRRK2 Degradation)Human PD G2019S iPSC-derived Microglia0.6 nMArvinas, Inc.[1]
Dmax (Maximum LRRK2 Degradation)Human PD G2019S iPSC-derived Microglia94%Arvinas, Inc.[1]

Experimental Protocols

While specific, detailed protocols for this compound from the manufacturer are not publicly available, this section outlines established methodologies for the key in vitro experiments used to characterize the effects of PROTAC protein degraders on neuroinflammation. These protocols are based on standard practices in the field and provide a framework for replicating and validating the observed effects of this compound.

LRRK2 Degradation Assay in iPSC-Derived Microglia

This protocol describes a general workflow for assessing the degradation of a target protein by a PROTAC in induced pluripotent stem cell (iPSC)-derived microglia.

LRRK2_Degradation_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Start Culture human iPSC-derived microglia (G2019S mutant) Seed Seed cells into multi-well plates Start->Seed Treat Treat with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) Seed->Treat Incubate Incubate for a defined period (e.g., 24 hours) Treat->Incubate Lyse Lyse cells and collect protein extracts Incubate->Lyse Quantify Quantify total protein concentration (e.g., BCA assay) Lyse->Quantify WesternBlot Perform Western Blot analysis for LRRK2 and a loading control (e.g., GAPDH, β-actin) Quantify->WesternBlot Image Image the blot and perform densitometry analysis WesternBlot->Image Calculate Calculate DC50 and Dmax values Image->Calculate

Diagram 2: Workflow for LRRK2 Degradation Assay.

Methodology:

  • Cell Culture: Human iPSC-derived microglia carrying the G2019S LRRK2 mutation are cultured under standard conditions. These cells provide a disease-relevant model for studying Parkinson's-related neuroinflammation.

  • Seeding: Cells are seeded into multi-well plates at an appropriate density to ensure optimal growth and response to treatment.

  • Treatment: Cells are treated with a range of this compound concentrations (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a predetermined time (e.g., 24 hours) to allow for PROTAC-mediated protein degradation.

  • Lysis and Protein Quantification: After incubation, cells are lysed to extract total protein. The protein concentration of each sample is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for LRRK2 and a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified using an imaging system. The intensity of the LRRK2 band is normalized to the loading control to account for any variations in protein loading.

  • Data Interpretation: The percentage of LRRK2 degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration of this compound that induces 50% degradation of LRRK2) and Dmax (the maximum percentage of degradation) are determined by fitting the data to a dose-response curve.

Cytokine Release Assay

This protocol outlines a general method for measuring the release of pro-inflammatory cytokines from microglia following stimulation and treatment with a test compound like this compound.

Methodology:

  • Cell Culture and Seeding: iPSC-derived microglia are cultured and seeded in multi-well plates as described previously.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specific duration (e.g., 2 hours) to allow for LRRK2 degradation.

  • Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response and cytokine production.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture medium.

  • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a multiplex immunoassay platform.

  • Data Analysis: The cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated, stimulated control group to determine the effect of this compound on cytokine release.

NFATc2 Nuclear Translocation Assay

This protocol describes a general immunofluorescence-based method to visualize and quantify the translocation of NFATc2 from the cytoplasm to the nucleus in microglia.

NFATc2_Translocation_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis Start Culture iPSC-derived microglia on coverslips in multi-well plates Pretreat Pre-treat with this compound or vehicle control Start->Pretreat Stimulate Stimulate with a pro-inflammatory agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate for a short period (e.g., 30-60 minutes) Stimulate->Incubate Fix Fix cells with paraformaldehyde Incubate->Fix Permeabilize Permeabilize cells with a detergent (e.g., Triton X-100) Fix->Permeabilize Block Block non-specific antibody binding Permeabilize->Block PrimaryAb Incubate with primary antibody against NFATc2 Block->PrimaryAb SecondaryAb Incubate with fluorescently-labeled secondary antibody PrimaryAb->SecondaryAb Counterstain Counterstain nuclei with DAPI SecondaryAb->Counterstain Mount Mount coverslips on slides Counterstain->Mount Image Acquire images using a fluorescence microscope Mount->Image Analyze Quantify the ratio of nuclear to cytoplasmic NFATc2 fluorescence intensity Image->Analyze

Diagram 3: Workflow for NFATc2 Nuclear Translocation Assay.

Methodology:

  • Cell Culture: iPSC-derived microglia are grown on sterile coverslips in multi-well plates.

  • Treatment: Cells are pre-treated with this compound or a vehicle control, followed by stimulation with a pro-inflammatory agent.

  • Fixation and Permeabilization: After a short incubation period (e.g., 30-60 minutes), the cells are fixed with paraformaldehyde and permeabilized to allow antibodies to access intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for NFATc2, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Analysis: The fluorescence intensity of NFATc2 in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NFATc2 translocation. A decrease in this ratio in this compound-treated cells compared to the stimulated control would indicate an inhibitory effect on nuclear translocation.

Conclusion

The available in vitro data strongly suggest that this compound is a potent degrader of LRRK2 in human iPSC-derived microglia, a key cell type in neuroinflammation. By eliminating LRRK2, this compound has the potential to disrupt the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a framework for the further investigation and validation of this compound's anti-neuroinflammatory properties. These findings support the continued development of this compound as a promising therapeutic agent for neurodegenerative diseases with a neuroinflammatory component.

References

An In-depth Technical Guide on the Initial Safety and Tolerability of ARV-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial safety, tolerability, pharmacokinetic, and pharmacodynamic data for ARV-102, an investigational oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader designed to target and degrade leucine-rich repeat kinase 2 (LRRK2). The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: PROTAC-Mediated LRRK2 Degradation

ARV-102 is a bifunctional small molecule that leverages the body's own ubiquitin-proteasome system to selectively eliminate the LRRK2 protein, which is implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease and progressive supranuclear palsy.[1][2] Unlike traditional inhibitors that only block the enzymatic activity of a protein, PROTACs like ARV-102 are designed to trigger the complete degradation of the target protein.[3] This is achieved by forming a ternary complex between the LRRK2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1] Preclinical studies in non-human primates have shown that orally administered ARV-102 can cross the blood-brain barrier and reduce LRRK2 levels by nearly 90% in deep-brain regions.[4][5]

cluster_0 ARV-102 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation ARV-102 ARV-102 LRRK2 Ligand LRRK2 Ligand ARV-102->LRRK2 Ligand Linker Linker ARV-102->Linker E3 Ligase Ligand E3 Ligase Ligand ARV-102->E3 Ligase Ligand Ternary LRRK2 - ARV-102 - E3 Ligase Ternary Complex ARV-102->Ternary Binds LRRK2 LRRK2 Protein LRRK2->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_LRRK2 Ubiquitinated LRRK2 Ternary->Ub_LRRK2 Recruits Ub Ubiquitin Ub->Ub_LRRK2 Adds Ub tags Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degraded Degraded LRRK2 Proteasome->Degraded Degrades

ARV-102 Mechanism of Action.

Clinical Development Program

The initial clinical evaluation of ARV-102 was conducted in a Phase 1, first-in-human study in healthy volunteers (ARV-102-101), followed by a Phase 1 study in patients with Parkinson's disease (ARV-102-103).[6]

Experimental Protocols

Study ARV-102-101: First-in-Human Study in Healthy Volunteers

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ARV-102 in healthy volunteers.[4]

  • Design: A randomized, double-blind, placebo-controlled trial with two parts: a Single Ascending Dose (SAD) cohort and a Multiple Ascending Dose (MAD) cohort.[2][7]

  • Participants: Healthy male volunteers, aged 18-64.[2] Up to 8 volunteers were enrolled per cohort, randomized 3:1 to receive either ARV-102 or a placebo.[1]

  • SAD Cohort: Participants received a single oral dose of ARV-102 ranging from 10 mg to 200 mg, or a placebo, with a follow-up period until day 10.[2][7]

  • MAD Cohort: Participants received a once-daily oral dose of ARV-102 (10 mg, 20 mg, 40 mg, or 80 mg), or a placebo, for 14 days, with a follow-up period until day 28.[7]

  • Key Assessments: Safety and tolerability were monitored through the evaluation of adverse events (AEs). Pharmacokinetic parameters were measured in plasma and cerebrospinal fluid (CSF). Pharmacodynamic assessments included the measurement of LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and CSF, as well as downstream biomarkers such as phospho-Rab10 (pRab10) and bis(monoacylglycerol)phosphate (BMP).[4][8][9]

Study ARV-102-103: Study in Patients with Parkinson's Disease

  • Objective: To evaluate the safety, absorption, and effects of ARV-102 in patients with Parkinson's disease.[7]

  • Design: A Phase 1 study.[6]

  • Participants: 19 individuals with Parkinson's disease were enrolled, with 15 receiving ARV-102 and 4 receiving a placebo.[6]

  • Dosing: Single doses of 50 mg or 200 mg of ARV-102 were administered.[6]

  • Key Assessments: Evaluation of safety and tolerability.[6]

cluster_study1 Study ARV-102-101 (Healthy Volunteers) cluster_study2 Study ARV-102-103 (Parkinson's Patients) cluster_assessments Key Assessments SAD Single Ascending Dose (SAD) 10-200 mg (n=47) SAD_followup Follow-up to Day 10 SAD->SAD_followup Safety Safety & Tolerability (Adverse Events) SAD->Safety PK Pharmacokinetics (Plasma & CSF) SAD->PK PD Pharmacodynamics (LRRK2, pRab10, BMP) SAD->PD MAD Multiple Ascending Dose (MAD) 10-80 mg daily for 14 days MAD_followup Follow-up to Day 28 MAD->MAD_followup MAD->Safety MAD->PK MAD->PD PD_SAD Single Dose 50 mg or 200 mg (n=19) PD_MAD Multiple Dose Cohort (Planned for 2026) PD_SAD->PD_MAD PD_SAD->Safety

ARV-102 Phase 1 Clinical Trial Workflow.

Initial Safety and Tolerability Data

ARV-102 was generally well-tolerated in both healthy volunteers and patients with Parkinson's disease.[2][6]

Table 1: Summary of Adverse Events in Healthy Volunteers (SAD Cohort)

Adverse Event ARV-102 (n=35) Placebo (n=12)
Headache 17.1% (6/35) 0% (0/12)
Fatigue 8.6% (3/35) 25% (3/12)

Data from the single ascending dose cohort of the Phase 1 trial in healthy volunteers. No serious adverse events or discontinuations due to adverse events were reported.

In the Phase 1 study with Parkinson's disease patients, single doses of ARV-102 were well-tolerated, with only mild treatment-related adverse events reported, such as nausea, headache, and diarrhea.[6]

Pharmacokinetic Profile

ARV-102 demonstrated dose-dependent exposure and brain penetration.

Table 2: Pharmacokinetic Parameters of ARV-102 in Healthy Volunteers

Parameter Value
Median Time to Maximum Plasma Concentration (Tmax) 6 hours[8]
Median Terminal Plasma Half-life (t1/2) 73 hours[8]
Accumulation Ratio (at steady state) ~5-fold[1]

Pharmacokinetic data support once-daily oral dosing.[3]

Both the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increased in a dose-dependent manner.[8] Importantly, ARV-102 levels in the cerebrospinal fluid (CSF) also showed a dose-dependent increase, confirming that the drug crosses the blood-brain barrier.[7][8]

Pharmacodynamic and Biomarker Data

ARV-102 demonstrated potent and dose-dependent degradation of LRRK2 in both peripheral and central compartments, along with engagement of downstream pathways.

Table 3: LRRK2 Protein Reduction in Healthy Volunteers

Compartment Dose LRRK2 Reduction
Peripheral Blood Mononuclear Cells (PBMCs) Single Dose: ≥ 60 mg > 90%[7]
Repeated Dose: ≥ 20 mg > 90%[6][7]
Cerebrospinal Fluid (CSF) Single Dose: ≥ 60 mg > 50%[9]

| | Repeated Dose: ≥ 20 mg | > 50%[6][9] |

Table 4: Downstream Biomarker Modulation in Healthy Volunteers (Single Doses)

Biomarker Effect Dose Threshold
Peripheral phospho-Rab10T73 > 50% decrease[7] ≥ 30 mg[7]
Urine bis(monoacylglycerol)phosphate (BMP) > 90% reduction[7][9] ≥ 30 mg[7][9]

These findings indicate significant engagement of the LRRK2 pathway and modulation of lysosomal function.[7][9]

Conclusions

The initial data from the Phase 1 clinical trials of ARV-102 demonstrate a promising safety and tolerability profile. The pharmacokinetic data confirm oral bioavailability, dose-dependent exposure, and penetration of the blood-brain barrier. Furthermore, the pharmacodynamic results show substantial and dose-dependent degradation of the target protein LRRK2 in both the periphery and the central nervous system, along with modulation of key downstream biomarkers. These compelling findings support the continued clinical development of ARV-102 for the treatment of neurodegenerative diseases associated with LRRK2 dysfunction.[3] A Phase 1 trial in patients with Parkinson's disease is currently ongoing.[10]

References

The Preclinical Pharmacokinetics of ARV-102: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ARV-102, an innovative oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2). ARV-102 is under development for the treatment of neurodegenerative diseases, including Parkinson's disease. This document summarizes available preclinical data, details the methodologies for key experiments, and visualizes the core signaling pathway.

Executive Summary

ARV-102 is a first-in-class investigational therapeutic that leverages the body's own cellular machinery to selectively target and eliminate the LRRK2 protein, which is genetically implicated in the pathogenesis of Parkinson's disease. Preclinical studies in non-human primates have demonstrated that ARV-102 is an orally bioavailable and brain-penetrant molecule that effectively reduces LRRK2 protein levels in both the periphery and the central nervous system. While specific quantitative pharmacokinetic parameters from preclinical models are not publicly available, the qualitative data strongly support its potential as a therapeutic agent for neurodegenerative disorders.

Pharmacokinetic Profile in Preclinical Models

Publicly available data on the preclinical pharmacokinetics of ARV-102 is primarily qualitative and derived from studies in non-human primates. These studies were crucial in establishing the foundational profile of the molecule and supporting its advancement into clinical trials.

Key Findings from Non-Human Primate Studies:

  • Oral Bioavailability: ARV-102 has been shown to be orally bioavailable in non-human primates.

  • Brain Penetrance: A critical characteristic for a neurodegenerative disease therapeutic, ARV-102 has demonstrated the ability to cross the blood-brain barrier.

  • Target Engagement in the CNS: Following oral administration, ARV-102 was shown to reach deep-brain regions and lead to a significant reduction of LRRK2 protein levels.

  • Efficacy: In these preclinical models, ARV-102 achieved a reduction of LRRK2 protein in the brain by nearly 90%.

While detailed tabular data from these non-human primate studies are not available in the public domain, the consistent reporting of these key features underscores the promising preclinical profile of ARV-102.

For illustrative purposes, the following table presents the pharmacokinetic parameters of ARV-102 observed in a Phase 1 study in healthy human volunteers, which was informed by the preclinical findings.

Table 1: Pharmacokinetic Parameters of ARV-102 in Healthy Human Volunteers (Phase 1 Study)

ParameterValue
Median Time to Maximum Plasma Concentration (Tmax) 6 hours
Median Terminal Half-Life (t½) 73 hours
Accumulation Ratio at Steady State ~5-fold

Source: Data from a Phase 1, single-center, randomized, double-blind, placebo-controlled study in healthy male participants.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ARV-102 are not publicly available. However, based on standard practices for the preclinical assessment of PROTAC molecules and information from related clinical trial designs, the following methodologies are likely to have been employed.

General Preclinical Pharmacokinetic Study Design:

  • Animal Models: Non-human primates (e.g., cynomolgus monkeys) are a common and relevant model for assessing the pharmacokinetics of drugs intended for human use, particularly for CNS-targeting agents.

  • Dosing: ARV-102 was administered orally. Studies would typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetic profile over a range of doses.

  • Sample Collection: Blood samples would be collected at various time points post-dosing to determine the plasma concentration of ARV-102 over time. For a CNS-targeting drug like ARV-102, cerebrospinal fluid (CSF) samples would also be collected to assess brain penetration and target engagement.

  • Bioanalytical Methods: Quantification of ARV-102 in plasma and CSF would be performed using sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacodynamic Assessments: To confirm target engagement and the biological effect of ARV-102, levels of the LRRK2 protein would be measured in relevant tissues and fluids, such as peripheral blood mononuclear cells (PBMCs) and CSF, using methods like ELISA or Western blotting.

Mechanism of Action: PROTAC-Mediated LRRK2 Degradation

ARV-102 functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein. It consists of two active domains connected by a linker: one that binds to the target protein (LRRK2) and another that recruits an E3 ubiquitin ligase.

Signaling Pathway of ARV-102:

The mechanism of action involves the hijacking of the ubiquitin-proteasome system, the cell's natural protein disposal machinery. The following steps outline this process:

  • Ternary Complex Formation: ARV-102 first binds to both the LRRK2 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the LRRK2 protein. This results in the "tagging" of LRRK2 with a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated LRRK2 protein is then recognized by the 26S proteasome.

  • Degradation and Recycling: The proteasome unfolds and degrades the LRRK2 protein into small peptides. The ubiquitin molecules and the ARV-102 molecule are then released and can participate in further rounds of LRRK2 degradation.

This catalytic cycle allows a single molecule of ARV-102 to induce the degradation of multiple LRRK2 protein molecules.

ARV102_Mechanism_of_Action cluster_0 cluster_1 cluster_2 cluster_3 ARV-102 ARV-102 Ternary_Complex Ternary Complex (LRRK2-ARV-102-E3 Ligase) ARV-102->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->Ubiquitinated_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_LRRK2->Proteasome Recognition Proteasome->ARV-102 Recycling Proteasome->E3_Ligase Recycling Proteasome->Ubiquitin Recycling Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degradation

Caption: ARV-102 Mechanism of Action.

Conclusion

ARV-102 represents a promising therapeutic strategy for neurodegenerative diseases by targeting LRRK2 for degradation. Preclinical studies in non-human primates have established its oral bioavailability, brain penetrance, and potent on-target activity. While detailed quantitative pharmacokinetic data from these preclinical models are not publicly available, the collective evidence strongly supported the successful transition of ARV-102 into clinical development. Further research and publication of preclinical data will provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties.

Methodological & Application

AR-102 In Vitro Assay Protocols for LRRK2 Degradation: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of AR-102, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the pathogenesis of Parkinson's disease, and this compound offers a novel therapeutic modality by inducing its degradation. This document outlines the necessary experimental procedures to quantify this compound-mediated LRRK2 degradation, confirm its mechanism of action through ubiquitination, and assess its cellular cytotoxicity. The provided protocols are intended to guide researchers in the evaluation of this compound and other similar molecules.

Introduction

This compound is an investigational, orally bioavailable, and brain-penetrant small molecule designed to selectively target LRRK2 for degradation.[1] As a PROTAC, this compound functions by forming a ternary complex with LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome.[2][3] This approach of targeted protein degradation offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby addressing both the catalytic and scaffolding functions of LRRK2.[4] Preclinical studies have demonstrated that this compound potently degrades LRRK2 in various cell types, including human iPSC-derived microglia. Furthermore, clinical data has shown dose-dependent reduction of LRRK2 in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[4][5]

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro and clinical studies.

ParameterCell Line/SystemValueReference
DC₅₀ G2019S human microglia0.6 nM
Dₘₐₓ G2019S human microglia94%

Table 1: In Vitro Efficacy of this compound. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for this compound in a relevant human cell line.

CohortDoseLRRK2 Reduction in PBMCs (Median)LRRK2 Reduction in CSFReference
Healthy Volunteers≥ 20 mg (repeated daily)> 90%> 50%
Parkinson's Disease Patients50 mg (single dose)86%Not Reported[4]
Parkinson's Disease Patients200 mg (single dose)97%Not Reported[4]

Table 2: Clinical Pharmacodynamic Data for this compound. Summary of LRRK2 protein reduction observed in Phase 1 clinical trials.

Mandatory Visualizations

LRRK2_Degradation_Pathway cluster_0 This compound Mediated LRRK2 Degradation AR102 This compound Ternary_Complex Ternary Complex (LRRK2-AR102-E3) AR102->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_LRRK2 Proteasome Proteasome Ub_LRRK2->Proteasome Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 LRRK2_Degradation_Workflow cluster_1 Experimental Workflow: LRRK2 Degradation Assay A 1. Cell Culture (e.g., SH-SY5Y, Microglia) B 2. Treatment with this compound (Dose-response and time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Immunodetection (Anti-LRRK2, Anti-Actin) F->G H 8. Imaging and Densitometry G->H I 9. Data Analysis (DC50 and Dmax calculation) H->I

References

Application Notes and Protocols for In Vivo Efficacy Testing of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is an investigational, orally bioavailable, brain-penetrant PROTAC® (Proteolysis-Targeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Dysregulation of LRRK2 kinase activity is strongly implicated in the pathogenesis of Parkinson's disease (PD), making it a compelling therapeutic target.[1][4][5] Preclinical and clinical studies have demonstrated that this compound effectively crosses the blood-brain barrier and reduces LRRK2 protein levels in both the central nervous system and the periphery.[1][2][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established mouse models of Parkinson's disease.

Mechanism of Action: LRRK2 Degradation

This compound functions by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a bridge between the LRRK2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome. This approach of targeted protein degradation offers a potential advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

LRRK2_Degradation_Pathway AR102 This compound Ternary_Complex Ternary Complex (this compound-LRRK2-E3) AR102->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitin chains Proteasome Proteasome Ubiquitination->Proteasome Degradation LRRK2 Degradation Proteasome->Degradation

Mechanism of this compound-mediated LRRK2 degradation.

Recommended In Vivo Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the role of LRRK2 in Parkinson's disease, the following models are recommended:

  • LRRK2 G2019S Knock-in Mouse Model: This genetic model expresses the most common PD-associated LRRK2 mutation, leading to increased kinase activity.[6][7][8][9] It is ideal for assessing the direct engagement of this compound with its target and its ability to rescue LRRK2-driven pathology.

  • Neurotoxin-Induced Models (6-OHDA and MPTP): These models mimic the dopaminergic neurodegeneration observed in Parkinson's disease through the administration of specific toxins.[10][11][12][13] They are useful for evaluating the neuroprotective effects of this compound.

  • Alpha-Synuclein Pre-formed Fibril (PFF) Model: This model recapitulates the formation and spread of Lewy body-like pathology, a key hallmark of Parkinson's disease, by injecting pre-formed fibrils of alpha-synuclein.[2][14] It is well-suited for investigating the impact of LRRK2 degradation on alpha-synuclein aggregation and propagation.

Experimental Workflow

The following diagram outlines a general experimental workflow for testing the efficacy of this compound in a chosen in vivo model.

Experimental_Workflow Model_Selection Model Selection (e.g., LRRK2 G2019S KI) Animal_Acclimation Animal Acclimation (1-2 weeks) Model_Selection->Animal_Acclimation Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Disease_Induction Disease Induction (if applicable, e.g., 6-OHDA) Baseline_Behavior->Disease_Induction AR102_Treatment This compound Treatment (Oral Administration) Disease_Induction->AR102_Treatment Behavioral_Assessment Post-treatment Behavioral Assessment AR102_Treatment->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain, CSF, Blood) Behavioral_Assessment->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Analysis (IHC) Tissue_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Quantifying AR-102-Mediated LRRK2 Reduction in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in neurodegenerative diseases, most notably Parkinson's disease. Mutations in the LRRK2 gene are among the most common genetic factors associated with both familial and sporadic forms of the disease.[1][2] AR-102 is an investigational, orally bioavailable, and brain-penetrant PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the LRRK2 protein.[1][3] Unlike kinase inhibitors that only block the enzymatic activity of LRRK2, this compound is designed to eliminate the entire protein, thereby addressing both its kinase-dependent and scaffolding functions.[4] This document provides detailed application notes and protocols for quantifying the reduction of LRRK2 in cerebrospinal fluid (CSF) following treatment with this compound, based on findings from recent clinical trials.

Quantitative Data Summary

The following tables summarize the quantitative data from Phase 1 clinical trials of this compound in healthy volunteers and patients with Parkinson's disease. These studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

Table 1: LRRK2 Reduction in Cerebrospinal Fluid (CSF) and Peripheral Blood Mononuclear Cells (PBMCs)

CohortDoseMatrixLRRK2 ReductionCitation
SAD (Healthy Volunteers)≥ 60 mg (single dose)CSF> 50%[1][5][6][7]
MAD (Healthy Volunteers)≥ 20 mg (once daily)CSF> 50%[1][2][5][6][7][8]
MAD (Healthy Volunteers)≥ 20 mg (daily doses)PBMCs> 90%[8]
SAD (Parkinson's Patients)200 mg (single dose)PBMCs97%[8]

Table 2: Pharmacodynamic Biomarker Modulation

CohortDoseBiomarkerMatrixModulationCitation
SAD (Healthy Volunteers)≥ 30 mg (single dose)phospho-Rab10 (pRab10)Peripheral Blood> 50% decrease[1][6]
SAD (Healthy Volunteers)≥ 30 mg (single dose)Bis(monoacylglycerol)phosphate (BMP)Urine> 90% decrease[1][6]
MAD (Healthy Volunteers)Daily dosesLysosomal & Neuroinflammatory BiomarkersCSFDecrease[8]

Signaling Pathways and Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that induces the degradation of a target protein. It consists of a ligand that binds to the LRRK2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.

AR102_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR102 This compound (PROTAC) AR102_bound This compound LRRK2 LRRK2 Protein LRRK2_bound LRRK2 E3 E3 Ubiquitin Ligase E3_bound E3 Ligase AR102_bound->LRRK2_bound Binds to AR102_bound->E3_bound Recruits Ub Ubiquitin Ub_LRRK2 Ubiquitinated LRRK2 Ub->Ub_LRRK2 Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degrades cluster_ternary cluster_ternary cluster_ternary->Ub_LRRK2 Ubiquitination

Figure 1: Mechanism of action of this compound as a PROTAC LRRK2 degrader.

LRRK2 is a complex protein with both kinase and scaffolding functions implicated in various cellular processes. In Parkinson's disease, mutations in LRRK2 can lead to increased kinase activity, resulting in the hyperphosphorylation of downstream substrates such as Rab GTPases (e.g., Rab10). This can disrupt lysosomal and microglial function, contributing to neuroinflammation and neurodegeneration.

LRRK2_Signaling_Pathway cluster_pathway LRRK2 Signaling Pathway in Neurodegeneration LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Increased LRRK2 Kinase Activity LRRK2_mut->LRRK2_active pRab10 Phosphorylated Rab10 (pRab10) LRRK2_active->pRab10 Phosphorylates Neuroinflam Neuroinflammation (Cytokine release) LRRK2_active->Neuroinflam Rab10 Rab10 Lys_dys Lysosomal Dysfunction (Impaired protein clearance) pRab10->Lys_dys Lysosome Lysosome Lysosome->Lys_dys Neuron_degen Neuronal Degeneration Lys_dys->Neuron_degen Microglia Microglia Microglia->Neuroinflam Neuroinflam->Neuron_degen AR102 This compound Degradation LRRK2 Degradation AR102->Degradation Degradation->LRRK2_mut Degrades

Figure 2: LRRK2 signaling pathway and the therapeutic intervention by this compound.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Processing

A standardized protocol for CSF collection is crucial to minimize pre-analytical variability.

Materials:

  • Lumbar puncture kit

  • Polypropylene collection tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Collection: Collect CSF via lumbar puncture, ideally in the morning after an overnight fast.

  • Initial Handling: Collect the CSF into polypropylene tubes. Avoid using polystyrene tubes as they can lead to protein adhesion and loss.

  • Centrifugation: Within one hour of collection, centrifuge the CSF samples at 2,000 x g for 10 minutes at room temperature to pellet any cells and debris.

  • Aliquoting: Carefully transfer the supernatant to fresh, labeled polypropylene cryovials in small aliquots (e.g., 0.5 mL). This prevents multiple freeze-thaw cycles of the same sample.

  • Storage: Immediately store the CSF aliquots at -80°C until analysis.

Quantification of LRRK2 in CSF by Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) Mass Spectrometry

This method provides high sensitivity and specificity for the absolute quantification of LRRK2 in a complex biological matrix like CSF.

Materials:

  • CSF samples

  • RIPA buffer

  • Trypsin

  • Heavy-labeled synthetic peptide standard corresponding to a LRRK2 tryptic peptide

  • Anti-LRRK2 peptide antibody (e.g., biotinylated)

  • Streptavidin-coated magnetic beads

  • Wash and elution buffers

  • Nanoflow liquid chromatography system

  • Orbitrap mass spectrometer

Workflow Diagram:

SISCAPA_Workflow CSF_Sample 1. CSF Sample Digestion 2. Protein Digestion (Trypsin) CSF_Sample->Digestion Spiking 3. Isotope-Labeled Peptide Spiking Digestion->Spiking Immuno_Capture 4. Immuno-Affinity Capture (Anti-peptide antibody & beads) Spiking->Immuno_Capture Wash_Elute 5. Wash and Elution Immuno_Capture->Wash_Elute LC_MS 6. Nanoflow LC-MS/MS Analysis Wash_Elute->LC_MS Quantification 7. LRRK2 Quantification (Light:Heavy peptide ratio) LC_MS->Quantification

Figure 3: Workflow for LRRK2 quantification in CSF using SISCAPA-MS.

Procedure:

  • Sample Preparation: Thaw CSF samples on ice.

  • Digestion: Incubate a defined volume of CSF with RIPA buffer and trypsin at 40°C for 1.5 hours to digest the proteins into peptides.

  • Spiking: Add a known amount of the heavy isotope-labeled synthetic LRRK2 peptide to the digested sample. This serves as an internal standard for absolute quantification.

  • Immunocapture: Add biotinylated anti-LRRK2 peptide antibodies and streptavidin-coated magnetic beads to the sample. Incubate to allow the antibody to capture both the endogenous (light) and the standard (heavy) LRRK2 peptides.

  • Washing and Elution: Use a magnet to capture the beads. Wash the beads several times to remove non-specifically bound proteins. Elute the captured peptides from the beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides using a nanoflow liquid chromatography system coupled to an Orbitrap mass spectrometer.

  • Quantification: Determine the ratio of the light (endogenous) to heavy (standard) LRRK2 peptide. Based on the known amount of the spiked-in heavy peptide, calculate the absolute concentration of LRRK2 in the original CSF sample.

Quantification of LRRK2 in Peripheral Blood Mononuclear Cells (PBMCs) by Meso Scale Discovery (MSD) ELISA

This protocol outlines a high-throughput immunoassay for the quantification of total LRRK2 in PBMC lysates.

3.1. PBMC Isolation from Whole Blood

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque or other density gradient medium

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilution: Dilute the whole blood 1:1 with PBS.

  • Layering: Carefully layer the diluted blood over the density gradient medium in a conical tube, avoiding mixing of the layers.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. This will separate the blood into distinct layers: plasma, PBMCs (buffy coat), density gradient medium, and red blood cells.

  • Harvesting: Carefully aspirate the PBMC layer (the white, cloudy interface) and transfer to a new conical tube.

  • Washing: Wash the PBMCs by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.

  • Cell Lysis: Resuspend the PBMC pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the total protein concentration of the lysate for normalization. Store the lysate at -80°C.

3.2. MSD U-PLEX Assay for Total LRRK2

Materials:

  • MSD U-PLEX plate

  • U-PLEX linker-coupled capture antibody for total LRRK2

  • SULFO-TAG-labeled detection antibody for total LRRK2

  • LRRK2 protein calibrator

  • Assay diluent and wash buffer

  • MSD Read Buffer

  • MSD instrument

Procedure:

  • Plate Coating: Prepare a solution of the U-PLEX linker-coupled capture antibody. Add 50 µL to each well of the MSD U-PLEX plate and incubate for 1 hour at room temperature with shaking.

  • Washing: Wash the plate according to the manufacturer's instructions.

  • Sample and Calibrator Incubation: Prepare a standard curve of the LRRK2 protein calibrator. Add 25 µL of the calibrators or diluted PBMC lysates to the appropriate wells. Incubate for 1 hour at room temperature with shaking.

  • Washing: Wash the plate.

  • Detection Antibody Incubation: Add 25 µL of the SULFO-TAG-labeled detection antibody solution to each well. Incubate for 1 hour at room temperature with shaking.

  • Washing: Wash the plate.

  • Reading: Add 150 µL of MSD Read Buffer to each well and analyze the plate on an MSD instrument. The instrument measures the electrochemiluminescence signal, which is proportional to the amount of LRRK2 in the sample.

  • Data Analysis: Calculate the concentration of LRRK2 in the PBMC lysates based on the standard curve, and normalize to the total protein concentration of each lysate.

Conclusion

The quantification of this compound-mediated LRRK2 reduction in CSF and other biological matrices is a critical component in the clinical development of this novel therapeutic. The data from Phase 1 studies demonstrate that this compound effectively crosses the blood-brain barrier and leads to a dose-dependent degradation of LRRK2 in both the central nervous system and the periphery. The protocols outlined in this document provide a framework for the robust and sensitive measurement of LRRK2, which is essential for assessing target engagement and the pharmacodynamic effects of this compound and other LRRK2-targeting therapies. These methods will be invaluable for researchers and drug developers working to advance treatments for Parkinson's disease and other neurodegenerative disorders.

References

Application Notes and Protocols for Determining the Potency and Selectivity of AR-102, a LRRK2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (Proteolysis-Targeting Chimera) designed to selectively target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] As a protein degrader, this compound offers a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate the LRRK2 protein, rather than just inhibiting its enzymatic activity.[3][4] This approach has the potential to address both the kinase and scaffolding functions of LRRK2 implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[4][5]

These application notes provide detailed protocols for cell-based assays to characterize the potency and selectivity of this compound. The described assays are essential for preclinical and clinical development, enabling researchers to quantify the degradation efficiency of LRRK2, assess the impact on its downstream signaling pathways, and determine the selectivity profile of the compound.

Key Concepts and Experimental Workflow

This compound functions by forming a ternary complex between LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. The following workflow outlines the key assays to evaluate the efficacy and specificity of this process.

G cluster_0 Potency Assays cluster_1 Selectivity Assays potency_assay1 LRRK2 Degradation Assay (Western Blot) potency_assay2 Downstream Signaling Assay (pRab10 Western Blot) potency_assay1->potency_assay2 Functional Consequence selectivity_assay2 Ubiquitination Assay potency_assay1->selectivity_assay2 potency_assay3 LRRK2 Kinase Activity Assay (TR-FRET) potency_assay2->potency_assay3 Corroborating Evidence selectivity_assay1 Kinome-wide Selectivity Profiling start This compound Characterization start->potency_assay1 start->selectivity_assay1

Fig. 1: Experimental workflow for this compound characterization.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting the quantitative data obtained from the described assays.

Table 1: Potency of this compound in LRRK2 Degradation

Cell LineAssayParameterValue
SH-SY5YLRRK2 Western BlotDC₅₀ (nM)e.g., 15
SH-SY5YLRRK2 Western BlotDₘₐₓ (%)e.g., >90
PBMCsLRRK2 Western BlotDC₅₀ (nM)e.g., 25
PBMCsLRRK2 Western BlotDₘₐₓ (%)e.g., >85

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Effect of this compound on LRRK2 Downstream Signaling

Cell LineAssayParameterValue
SH-SY5YpRab10 Western BlotIC₅₀ (nM)e.g., 10
PBMCspRab10 Western BlotIC₅₀ (nM)e.g., 20

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of this compound

AssayTargetActivity/Binding (%) @ 1 µM
KinomeScanLRRK2e.g., >95
KinomeScanOff-target Kinase 1e.g., <10
KinomeScanOff-target Kinase 2e.g., <5

Experimental Protocols

LRRK2 Degradation Assay by Western Blot

This protocol details the quantification of LRRK2 protein levels in cells following treatment with this compound.

a. Cell Culture and Treatment

  • Seed human neuroblastoma SH-SY5Y cells or peripheral blood mononuclear cells (PBMCs) in 6-well plates at a density that allows for 70-80% confluency on the day of the experiment.

  • Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a dilution series of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Replace the culture medium with the this compound dilutions and incubate for the desired time period (e.g., 24 hours).

b. Cell Lysis

  • Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[1][7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6][7]

  • Transfer the supernatant (protein lysate) to a new tube.

c. Protein Quantification

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.[7]

d. Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and heat at 95-100°C for 5-10 minutes.[2][7]

  • Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[2]

  • Run the gel at 150-200V until the dye front reaches the bottom. For LRRK2, a lower percentage gel (e.g., 6%) may provide better resolution due to its large size (~280 kDa).[8]

  • Transfer the proteins to a PVDF membrane. For a large protein like LRRK2, a wet transfer overnight at 4°C at 30V is recommended.[5]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LRRK2 (e.g., c-terminal rabbit monoclonal) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • To ensure equal loading, probe the same membrane for a housekeeping protein such as GAPDH or β-actin.

e. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the LRRK2 band intensity to the corresponding housekeeping protein band intensity.

  • Plot the normalized LRRK2 levels against the log concentration of this compound and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Downstream Signaling Assay: Phospho-Rab10 (pRab10) Western Blot

This assay assesses the functional consequence of LRRK2 degradation by measuring the phosphorylation of its substrate, Rab10.

a. Cell Culture, Treatment, and Lysis

  • Follow the same procedure as described in the LRRK2 Degradation Assay (Protocols 1a and 1b).

b. Western Blotting for pRab10

  • Follow the Western Blotting protocol (1d) with the following modifications:

    • Use a primary antibody specific for phospho-Rab10 (Thr73).

    • After detecting pRab10, the membrane can be stripped and re-probed for total Rab10 to normalize the pRab10 signal.

c. Data Analysis

  • Quantify the band intensities for pRab10 and total Rab10.

  • Calculate the ratio of pRab10 to total Rab10 for each sample.

  • Plot the pRab10/total Rab10 ratio against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

LRRK2 Kinase Activity Assay (TR-FRET)

This high-throughput assay measures the kinase activity of LRRK2 in a cellular context.

a. Cell Transduction and Plating

  • Transduce U-2 OS or SH-SY5Y cells with a BacMam vector encoding a GFP-tagged LRRK2 construct.[9]

  • Plate the transduced cells in a 384-well assay plate and incubate for 20-24 hours.[9][10]

b. Compound Treatment and Cell Lysis

  • Treat the cells with a dilution series of this compound for 90 minutes.[9]

  • Lyse the cells in the presence of a terbium-labeled anti-phospho-LRRK2 (e.g., pSer935) antibody.[9][10]

c. TR-FRET Measurement

  • Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using a plate reader capable of measuring emissions at 495 nm (terbium) and 520 nm (GFP).

d. Data Analysis

  • Calculate the 520/495 nm emission ratio for each well.

  • Plot the emission ratio against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ for inhibition of LRRK2 autophosphorylation.

Kinome-wide Selectivity Profiling

This assay determines the selectivity of this compound against a broad panel of human kinases.

a. Assay Principle

  • Utilize a commercially available kinase profiling service (e.g., KinomeScan™).

  • The assay typically involves measuring the ability of the test compound to compete with a ligand for the active site of each kinase in the panel.

b. Experimental Procedure

  • Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.

  • The service provider will perform the binding assays against their kinase panel.

c. Data Analysis

  • The results are typically provided as the percentage of binding inhibition for each kinase.

  • Analyze the data to identify any significant off-target interactions.

Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of LRRK2.

a. Cell Transfection and Treatment

  • Co-transfect HEK293T cells with plasmids encoding for FLAG-tagged LRRK2 and HA-tagged ubiquitin.[11][12]

  • Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

b. Immunoprecipitation

  • Lyse the cells and perform immunoprecipitation of LRRK2 using an anti-FLAG antibody.

c. Western Blotting

  • Elute the immunoprecipitated proteins and perform a Western blot using an anti-HA antibody to detect ubiquitinated LRRK2.

d. Data Analysis

  • Compare the intensity of the ubiquitinated LRRK2 smear between the vehicle-treated and this compound-treated samples.

Signaling Pathways and Mechanisms

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations in LRRK2 often lead to increased kinase activity, which is a key target for therapeutic intervention.

G LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Cytoskeleton->Neuronal_Function

Fig. 2: Simplified LRRK2 signaling pathway.

This compound Mechanism of Action: PROTAC-mediated Degradation

This compound acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to LRRK2, marking it for degradation by the proteasome.

G AR102 This compound Ternary_Complex Ternary Complex (LRRK2-AR102-E3) AR102->Ternary_Complex LRRK2 LRRK2 LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation LRRK2 Degradation Proteasome->Degradation

Fig. 3: Mechanism of this compound-mediated LRRK2 degradation.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate the Targets of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is an investigational, orally bioavailable PROTAC (PROteolysis-TArgeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] LRRK2 is a key target in neurodegenerative diseases, particularly Parkinson's disease, where its mutations are among the most common genetic causes.[2] this compound has shown promise in early clinical trials by effectively crossing the blood-brain barrier and reducing LRRK2 levels in both the central nervous system and peripheral blood.[5] This document provides detailed application notes and protocols for leveraging CRISPR-Cas9 technology to further study the targets and mechanisms of this compound.

The CRISPR-Cas9 system offers a powerful platform for precise genome editing, enabling researchers to validate drug targets, identify off-target effects, and elucidate signaling pathways.[6][7][] By creating specific gene knockouts or modifications, CRISPR-Cas9 can be employed to understand the cellular consequences of LRRK2 degradation by this compound and to uncover potential resistance mechanisms.

Quantitative Data Summary

Phase 1 clinical trial data for this compound has provided key insights into its safety, tolerability, and pharmacodynamic effects. The following tables summarize the publicly available quantitative data.

Table 1: this compound Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Data in Healthy Volunteers [2][5][9][10]

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Dose Ranges 10-200 mg10-80 mg once-daily for two weeks
Safety and Tolerability Generally well-tolerated up to 200 mgGenerally well-tolerated up to 80 mg
LRRK2 Reduction (CSF) >50% at doses of 60 mg or higherNot explicitly stated
LRRK2 Reduction (Peripheral Blood) >90% at doses of 60 mg or higher>90% at doses of 20 mg or higher
Pharmacokinetic Half-life 73 hoursNot explicitly stated

Table 2: this compound Phase 1 Data in Parkinson's Disease Patients [9][11]

Parameter50 mg Single Dose200 mg Single Dose
Safety and Tolerability Well-tolerated, mild treatment-related adverse events reportedWell-tolerated, mild treatment-related adverse events reported
Median PBMC LRRK2 Protein Reduction 86%97%

Experimental Protocols

Protocol 1: Validation of LRRK2 as the Primary Target of this compound using CRISPR-Cas9 Knockout

Objective: To confirm that the cytotoxic or phenotypic effects of this compound are dependent on the presence of its intended target, LRRK2.

Methodology:

  • Cell Line Selection: Choose a neuronal cell line relevant to Parkinson's disease that expresses LRRK2 (e.g., SH-SY5Y).

  • sgRNA Design and Synthesis: Design and synthesize at least two independent single guide RNAs (sgRNAs) targeting different exons of the LRRK2 gene to minimize off-target effects. Include a non-targeting control sgRNA.

  • Lentiviral Production: Package the sgRNAs and Cas9 nuclease into lentiviral particles.

  • Transduction and Selection: Transduce the selected cell line with the lentiviral particles at a low multiplicity of infection (MOI). Select for successfully transduced cells using an appropriate antibiotic resistance marker.

  • Generation of LRRK2 Knockout and Control Cell Lines: Expand the selected cells and validate LRRK2 knockout at the genomic, transcript, and protein levels using Sanger sequencing, qPCR, and Western blotting, respectively.

  • This compound Treatment: Treat both the LRRK2 knockout and the control (wild-type or non-targeting sgRNA) cell lines with a dose-response range of this compound.

  • Phenotypic Analysis: Assess cellular phenotypes such as cell viability (e.g., using a CellTiter-Glo® assay), apoptosis (e.g., using Annexin V staining), and neurite outgrowth.

  • Data Analysis: Compare the dose-response curves between the LRRK2 knockout and control cell lines. A significant rightward shift in the dose-response curve for the knockout cells would indicate that the effects of this compound are LRRK2-dependent.

Protocol 2: Genome-Wide CRISPR Screen to Identify Off-Target Effects and Resistance Mechanisms of this compound

Objective: To identify genes that, when knocked out, confer resistance or sensitivity to this compound treatment, thereby revealing potential off-targets or resistance pathways.

Methodology:

  • Library and Cell Line Preparation: Utilize a genome-wide CRISPR knockout library (e.g., GeCKOv2). Prepare a Cas9-expressing neuronal cell line.

  • Lentiviral Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low MOI to ensure single sgRNA integration per cell.

  • Antibiotic Selection: Select for transduced cells to eliminate non-transduced cells.

  • Baseline Cell Population: Harvest a portion of the cells as a baseline (T0) reference.

  • This compound Treatment: Culture the remaining cells in the presence of a selective concentration of this compound (e.g., IC50) for a predetermined period (e.g., 14-21 days). A parallel culture with a vehicle control (DMSO) should be maintained.

  • Genomic DNA Extraction: Harvest the surviving cells from both the this compound treated and vehicle control populations and extract genomic DNA.

  • Next-Generation Sequencing (NGS): Amplify the sgRNA-containing regions from the genomic DNA by PCR and subject the amplicons to NGS to determine the frequency of each sgRNA.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound treated population compared to the vehicle control and T0 populations. Gene-level hit ranking can be performed using algorithms like MAGeCK.[7] Genes whose knockout leads to enrichment are potential resistance factors, while those leading to depletion may represent synthetic lethal partners.

Visualizations

LRRK2_Signaling_Pathway cluster_AR102 This compound Action cluster_Downstream Downstream Effects AR102 This compound (PROTAC) LRRK2 LRRK2 AR102->LRRK2 Binds Lysosomal_Function Lysosomal Function Proteasome Proteasome LRRK2->Proteasome Ubiquitination & Degradation LRRK2->Lysosomal_Function Regulates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Ub Ubiquitin Ub->LRRK2 Neuronal_Survival Neuronal Survival Lysosomal_Function->Neuronal_Survival Neuroinflammation->Neuronal_Survival

Caption: this compound mediated degradation of LRRK2 and its downstream effects.

CRISPR_Screen_Workflow cluster_Preparation Library Preparation & Transduction cluster_Screening Screening cluster_Analysis Analysis sgRNA_Library Pooled sgRNA Library Lentivirus Lentiviral Particles sgRNA_Library->Lentivirus Cas9_Cells Cas9-Expressing Cells Lentivirus->Cas9_Cells Transduction Transduced_Cells Transduced Cell Population Cas9_Cells->Transduced_Cells T0 T0 Baseline Sample Transduced_Cells->T0 Vehicle Vehicle Control (DMSO) Transduced_Cells->Vehicle AR102_Treat This compound Treatment Transduced_Cells->AR102_Treat gDNA_Extraction gDNA Extraction Vehicle->gDNA_Extraction AR102_Treat->gDNA_Extraction NGS NGS & sgRNA Sequencing gDNA_Extraction->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hits Enriched/Depleted Hits Data_Analysis->Hits

Caption: Workflow for a genome-wide CRISPR knockout screen.

References

Application Notes and Protocols for LRRK2 Protein Measurement Using MSD ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of total and phosphorylated Leucine-Rich Repeat Kinase 2 (LRRK2) protein using Meso Scale Discovery (MSD) electrochemiluminescence (ECL) immunoassays. These assays offer a sensitive and high-throughput method for studying LRRK2, a key protein implicated in Parkinson's disease, making them valuable tools for basic research and therapeutic development.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, located in the kinase domain, is the most prevalent and leads to increased LRRK2 kinase activity.[4] This has made LRRK2 a prime target for the development of therapeutic inhibitors.

MSD's electrochemiluminescence platform provides a robust method for quantifying total LRRK2 protein levels and the phosphorylation of specific residues, such as Serine 935 (pSer935), which serves as a biomarker for LRRK2 kinase activity.[5][6] These assays are crucial for understanding LRRK2 biology and for the preclinical and clinical evaluation of LRRK2-targeting drugs.

LRRK2 Signaling Pathway

LRRK2 is involved in a variety of cellular processes, and its signaling is complex. A key aspect of its function is its kinase activity, which involves the phosphorylation of a subset of Rab GTPases.[3] This phosphorylation can impact downstream cellular events. The following diagram illustrates a simplified LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_activation LRRK2 Activation cluster_downstream Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 (active) LRRK2 (active) Mutations (e.g., G2019S)->LRRK2 (active) Promotes LRRK2 (inactive) LRRK2 (inactive) LRRK2 (inactive)->LRRK2 (active) Activation Rab GTPases Rab GTPases LRRK2 (active)->Rab GTPases Phosphorylates Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Altered Vesicular Trafficking Altered Vesicular Trafficking Phosphorylated Rab GTPases->Altered Vesicular Trafficking Cellular Dysfunction Cellular Dysfunction Altered Vesicular Trafficking->Cellular Dysfunction MSD_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure Prepare Calibrators & Samples Prepare Calibrators & Samples Add Samples/Calibrators Add Samples/Calibrators Prepare Calibrators & Samples->Add Samples/Calibrators Reconstitute Reagents Reconstitute Reagents Add Capture Antibody to Plate Add Capture Antibody to Plate Reconstitute Reagents->Add Capture Antibody to Plate Add Detection Antibody Add Detection Antibody Reconstitute Reagents->Add Detection Antibody Wash Plate Wash Plate Add Capture Antibody to Plate->Wash Plate Wash Plate->Add Samples/Calibrators Incubate Incubate Add Samples/Calibrators->Incubate Wash Plate_2 Wash Plate Incubate->Wash Plate_2 Wash Plate_2->Add Detection Antibody Incubate_2 Incubate Add Detection Antibody->Incubate_2 Wash Plate_3 Wash Plate Incubate_2->Wash Plate_3 Add Read Buffer Add Read Buffer Wash Plate_3->Add Read Buffer Read on MSD Instrument Read on MSD Instrument Add Read Buffer->Read on MSD Instrument

References

Application Note: Ultra-sensitive Quantification of LRRK2 Protein Levels Following ARV-102 Treatment Using Single Molecule Array (Simoa) Technology

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease.[1][2] ARV-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC (PROteolysis TArgeting Chimera) protein degrader designed to selectively target and degrade LRRK2.[3][4][5] Monitoring the pharmacodynamic effect of ARV-102 requires an ultra-sensitive and robust method to quantify the degradation of LRRK2 in biological matrices. This application note describes a method for the sensitive detection of total LRRK2 protein in human peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF) using the Single Molecule Array (Simoa) platform. The described assay provides a valuable tool for researchers and drug developers to assess the in vivo efficacy of LRRK2-targeting protein degraders like ARV-102.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[2][6] The resulting LRRK2 protein often exhibits increased kinase activity, leading to neuronal toxicity.[2] ARV-102 is a novel therapeutic agent that harnesses the body's natural protein disposal system to selectively eliminate the LRRK2 protein, rather than just inhibiting its enzymatic activity.[3][4] This mechanism of action offers a promising strategy for the treatment of LRRK2-mediated neurodegenerative diseases.[4][7][5]

To evaluate the pharmacodynamic effects of ARV-102, a highly sensitive and quantitative assay is required to measure the extent of LRRK2 protein reduction in accessible biological samples. The Single Molecule Array (Simoa) technology offers unprecedented sensitivity, capable of detecting proteins at femtomolar concentrations, making it ideal for this purpose.[8][9][10][11] This application note provides a protocol for a Simoa-based assay to quantify total LRRK2 in human PBMC lysates and CSF, and presents exemplary data based on reported clinical trial results for ARV-102.

ARV-102 Mechanism of Action

ARV-102 is a PROTAC, a heterobifunctional molecule that simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. The result is the selective and efficient removal of the LRRK2 protein from the cell.

cluster_0 ARV-102 Mediated LRRK2 Degradation ARV102 ARV-102 (PROTAC) Ternary Ternary Complex (LRRK2-ARV102-E3) ARV102->Ternary LRRK2 LRRK2 Protein LRRK2->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_LRRK2 Ubiquitinated LRRK2 Ternary->Ub_LRRK2 Ubiquitination Proteasome Proteasome Ub_LRRK2->Proteasome Degradation LRRK2 Degradation & Peptide Fragments Proteasome->Degradation

Caption: ARV-102 mechanism of action.

Experimental Workflow

The Simoa LRRK2 assay is a bead-based digital ELISA. Paramagnetic beads coated with a capture antibody specific for LRRK2 are incubated with the sample. After washing, a biotinylated detection antibody is added to form a sandwich immunocomplex. This complex is then labeled with a streptavidin-β-galactosidase (SβG) conjugate. The beads are loaded into a Simoa disc containing thousands of microwells, each capable of holding a single bead. The presence of a single SβG molecule in a well generates a fluorescent signal, allowing for the digital quantification of individual LRRK2 molecules.

cluster_1 Simoa Assay Workflow for LRRK2 Detection Sample Sample (PBMC Lysate or CSF) Incubate1 Incubation 1: Capture LRRK2 Sample->Incubate1 Beads Anti-LRRK2 Capture Beads Beads->Incubate1 Wash1 Wash Incubate1->Wash1 Incubate2 Incubation 2: Form Sandwich Wash1->Incubate2 DetectionAb Biotinylated Anti-LRRK2 Detection Antibody DetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 Incubate3 Incubation 3: Enzyme Labeling Wash2->Incubate3 SBG Streptavidin-β-Galactosidase (SβG) SBG->Incubate3 Wash3 Wash Incubate3->Wash3 Loading Load onto Simoa Disc Wash3->Loading Analysis Digital Analysis: Quantify LRRK2 Loading->Analysis

Caption: Simoa experimental workflow.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating ARV-102, demonstrating the utility of a sensitive LRRK2 assay. Data is based on publicly reported clinical trial results.

Table 1: LRRK2 Protein Reduction in Peripheral Blood Mononuclear Cells (PBMCs) of Parkinson's Disease Patients After ARV-102 Treatment. [12]

Treatment GroupMedian LRRK2 Reduction (%)
50 mg ARV-10286%
200 mg ARV-10297%

Table 2: LRRK2 Protein Reduction in Healthy Volunteers After Multiple Ascending Doses of ARV-102. [6][12]

Treatment Group (Daily Dose)LRRK2 Reduction in PBMCs (%)LRRK2 Reduction in CSF (%)
≥ 20 mg ARV-102> 90%> 50%

Protocols

Protocol 1: Preparation of PBMC Lysates
  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Lysis:

    • Wash the PBMC pellet with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. A recommended buffer is RIPA buffer supplemented with a complete protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (lysate).

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Storage: Store the lysate at -80°C until use. For the Simoa assay, dilute the lysate to the desired concentration within the assay's dynamic range using the provided sample diluent.

Protocol 2: Simoa Assay for Total LRRK2

This protocol is based on the general procedure for a Simoa bead-based assay and should be adapted based on the specific kit manufacturer's instructions.

Materials:

  • Simoa LRRK2 Assay Kit (including capture beads, detection antibody, SβG concentrate, sample diluent, and calibrators)

  • Simoa HD-X Analyzer or equivalent

  • Prepared PBMC lysates or CSF samples

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Reagent Preparation:

    • Prepare calibrators and controls according to the kit instructions.

    • Dilute the capture beads, detection antibody, and SβG concentrate to their working concentrations.

  • Sample Preparation:

    • Thaw samples (PBMC lysates or CSF) on ice.

    • Dilute samples in the provided sample diluent to a concentration that falls within the dynamic range of the assay. A minimum 1:4 dilution is recommended to mitigate matrix effects.

  • Assay Execution (Automated on Simoa Analyzer):

    • Load the prepared reagents, calibrators, controls, and samples into the instrument.

    • The instrument will perform the following steps automatically:

      • Combine samples with capture beads and incubate.

      • Wash the beads to remove unbound material.

      • Add the detection antibody and incubate.

      • Wash the beads.

      • Add the SβG conjugate and incubate.

      • Wash the beads.

      • Resuspend the beads in substrate solution and load them into the Simoa disc.

  • Data Analysis:

    • The instrument images the disc and determines the average number of enzymes per bead (AEB).

    • A calibration curve is generated using the known concentrations of the calibrators.

    • The concentration of LRRK2 in the samples is interpolated from the calibration curve.

    • The final concentration is calculated by multiplying the measured concentration by the sample dilution factor.

LRRK2 Signaling Pathway Context

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity.[1][13] It is involved in various cellular processes, and its dysregulation is linked to the pathogenesis of Parkinson's disease.[1][13][14] The degradation of LRRK2 by ARV-102 is expected to modulate these downstream pathways.

cluster_2 Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylation Microglia Microglial Activation LRRK2->Microglia Degradation LRRK2 Degradation LRRK2->Degradation Vesicle Vesicle Trafficking Rab->Vesicle Lysosome Lysosomal Function Rab->Lysosome ARV102 ARV-102 ARV102->LRRK2 Induces

Caption: LRRK2 signaling context.

Conclusion

The Simoa platform provides an ultra-sensitive method for the quantification of LRRK2 protein in biological samples.[8][9] This application note outlines a protocol for using this technology to measure the pharmacodynamic effects of the LRRK2-targeting PROTAC degrader, ARV-102. The high sensitivity of the Simoa assay is crucial for detecting low levels of LRRK2, particularly in CSF, and for accurately quantifying the substantial protein degradation induced by ARV-102.[6][12] This methodology is a valuable tool for the clinical development of LRRK2-lowering therapies for Parkinson's disease and other neurodegenerative disorders.

References

Application Notes and Protocols for SISCAPA Mass Spectrometry in ARV-102 Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-102 is a promising PROTAC (PROteolysis TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3][4] ARV-102 harnesses the cell's ubiquitin-proteasome system to induce the degradation of the LRRK2 protein, rather than merely inhibiting its enzymatic activity.[1][5] This application note provides a detailed protocol for the use of Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) mass spectrometry for the precise quantification of LRRK2 and its downstream biomarkers in response to ARV-102 treatment.

SISCAPA technology combines the specificity of immunoaffinity enrichment with the quantitative power of mass spectrometry, offering a highly sensitive and reproducible method for biomarker analysis in complex biological matrices like plasma, serum, and cerebrospinal fluid (CSF).[6][7][8] This approach is particularly well-suited for monitoring the pharmacodynamic effects of targeted protein degraders like ARV-102.

Featured Application: Monitoring LRRK2 Degradation and Pathway Engagement

This protocol details the use of a multiplexed SISCAPA-MS assay to quantify:

  • Total LRRK2 Protein: To directly measure the extent of ARV-102-induced degradation.

  • Phosphorylated Rab10 (pRab10 T73): A key downstream substrate of LRRK2, providing a measure of pathway engagement.[9]

  • Bis(monoacylglycerol)phosphate (BMP): A lysosomal biomarker modulated by the LRRK2 pathway.[9]

Experimental Workflow

The overall experimental workflow for the SISCAPA-based analysis of ARV-102 biomarkers is depicted below.

SISCAPA_Workflow cluster_sample_prep Sample Preparation cluster_enrichment SISCAPA Enrichment cluster_analysis MS Analysis Sample Biological Sample (Plasma, CSF) Spike Spike in Stable Isotope Labeled Internal Standards Sample->Spike Digest Tryptic Digestion Spike->Digest Enrich Immunoaffinity Enrichment with Anti-Peptide Antibodies Digest->Enrich Wash Wash to Remove Non-specific Peptides Enrich->Wash Elute Elution of Target Peptides Wash->Elute LCMS LC-MS/MS Analysis (MRM/PRM) Elute->LCMS Data Data Analysis and Quantification LCMS->Data

Figure 1: SISCAPA-MS experimental workflow for ARV-102 biomarker analysis.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, quantitative data obtainable from a SISCAPA-MS analysis of peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF) from healthy volunteers treated with ARV-102.

AnalyteMatrixTreatment GroupMean Concentration (fmol/µL)% Change from Baseline
LRRK2 PBMCsPlacebo15.2-5%
ARV-102 (20 mg)1.4>90% Reduction
ARV-102 (80 mg)0.9>94% Reduction
LRRK2 CSFPlacebo0.8-3%
ARV-102 (20 mg)0.4>50% Reduction
ARV-102 (80 mg)0.3>62% Reduction
pRab10 T73 PBMCsPlacebo2.5-8%
ARV-102 (20 mg)0.9-64%
ARV-102 (80 mg)0.6-76%
BMP UrinePlacebo45.1+2%
ARV-102 (20 mg)29.8-34%
ARV-102 (80 mg)21.2-53%

Data is illustrative and based on reported outcomes for ARV-102.[9][10]

Detailed Experimental Protocols

1. Sample Preparation and Tryptic Digestion

  • Objective: To denature, reduce, alkylate, and digest proteins from the biological matrix into peptides.

  • Materials:

    • Biological matrix (e.g., 50 µL plasma, CSF, or PBMC lysate)

    • Urea (8M in 100 mM Tris-HCl, pH 8.0)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic peptides for LRRK2, pRab10 T73, and a surrogate for BMP analysis.

  • Protocol:

    • To 50 µL of the sample, add an equal volume of 8M urea.

    • Spike in the stable isotope-labeled internal standard peptide cocktail at a known concentration.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

2. SISCAPA Enrichment

  • Objective: To specifically enrich the target peptides (and their stable isotope-labeled internal standards) from the complex peptide digest.

  • Materials:

    • Anti-peptide rabbit monoclonal antibodies specific for the target peptides (LRRK2, pRab10 T73, and BMP surrogate), conjugated to magnetic beads.

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Elution Buffer (e.g., 5% acetic acid in water)

  • Protocol:

    • Add the antibody-conjugated magnetic beads to the quenched digest.

    • Incubate for 2 hours at room temperature with gentle mixing to allow for antibody-peptide binding.

    • Place the sample plate on a magnetic rack to capture the beads.

    • Aspirate and discard the supernatant containing unbound peptides.

    • Wash the beads three times with Wash Buffer, each time removing the supernatant while the beads are held by the magnet.

    • After the final wash, add Elution Buffer to the beads to release the bound peptides.

    • Transfer the eluate containing the enriched peptides to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify the enriched target peptides and their internal standards.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with a UHPLC system.

  • Protocol:

    • Inject the eluate onto a C18 reverse-phase column.

    • Perform a chromatographic gradient separation using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • Monitor for specific precursor-to-fragment ion transitions for both the endogenous (light) and internal standard (heavy) peptides.

    • The ratio of the peak areas of the light to heavy peptides is used for quantification.

LRRK2 Signaling Pathway

ARV-102-mediated degradation of LRRK2 is expected to impact its downstream signaling, which is implicated in cellular processes such as vesicular trafficking and autophagy. The diagram below illustrates a simplified LRRK2 signaling cascade.

LRRK2_Pathway cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates Degradation Ubiquitin-Proteasome Degradation LRRK2->Degradation Rab10 Rab10 LRRK2->Rab10 Phosphorylates ARV102 ARV-102 ARV102->LRRK2 Targets for pRab10 pRab10 Rab10->pRab10 Vesicular Vesicular Trafficking pRab10->Vesicular Modulates Autophagy Autophagy pRab10->Autophagy Modulates

Figure 2: Simplified LRRK2 signaling pathway and the action of ARV-102.

Conclusion

The SISCAPA mass spectrometry platform provides a robust, specific, and sensitive method for the quantitative analysis of ARV-102-mediated LRRK2 degradation and downstream pathway modulation. The detailed protocols and workflow presented here offer a framework for researchers and drug developers to accurately assess the pharmacodynamic effects of ARV-102 and other targeted protein degraders in preclinical and clinical studies. This powerful analytical technique is essential for establishing dose-response relationships and confirming target engagement, thereby accelerating the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols: High-Content Imaging of AR-102 Effects on Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which neurons form axons and dendrites, is fundamental to the development and function of the nervous system. Dysregulation of this process is implicated in various neurodegenerative diseases. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key regulator of neurite outgrowth, with pathogenic mutations often leading to its inhibition. AR-102 is an investigational PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and degrade LRRK2.[1][2][3][4] This application note provides a comprehensive protocol for utilizing high-content imaging (HCI) to quantify the effects of this compound on neurite outgrowth in human induced pluripotent stem cell (iPSC)-derived neurons.

Mutant LRRK2 has been shown to negatively regulate neurite growth and arborization.[5][6] Studies have demonstrated that overexpression of LRRK2, particularly the pathogenic G2019S mutant, leads to a reduction in neurite length.[7][8] Conversely, the absence of LRRK2 in knockout models has been associated with an increase in total neurite outgrowth and a higher number of dendritic filopodia.[9] Therefore, the targeted degradation of LRRK2 by this compound is hypothesized to promote neurite outgrowth, offering a potential therapeutic strategy for neurodegenerative disorders. High-content imaging provides a powerful, automated, and quantitative platform to assess these morphological changes in a high-throughput manner.[10][11][12][13][14]

Key Experimental Protocols

Protocol 1: Culture and Maintenance of iPSC-Derived Neurons

This protocol outlines the steps for thawing, seeding, and maintaining human iPSC-derived neurons for high-content imaging assays.

Materials:

  • Cryopreserved human iPSC-derived neurons

  • Neuron Maturation Medium

  • Geltrex™ or Poly-L-ornithine/Laminin-coated 96- or 384-well microplates suitable for imaging

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Accutase®

  • Centrifuge

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating: Coat high-content imaging plates with Geltrex™ or Poly-L-ornithine/Laminin according to the manufacturer's instructions.

  • Thawing Neurons: Rapidly thaw the vial of cryopreserved neurons in a 37°C water bath.

  • Cell Suspension: Gently transfer the thawed cells into a 15 mL conical tube containing pre-warmed Neuron Maturation Medium.

  • Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed Neuron Maturation Medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seeding: Seed the neurons onto the coated imaging plates at a density optimized for neurite outgrowth analysis (typically 10,000-30,000 cells per well for a 96-well plate).

  • Incubation: Incubate the plates in a CO2 incubator at 37°C and 5% CO2. Culture the neurons for at least 7-10 days to allow for the development of mature neurites before compound treatment.

Protocol 2: this compound Treatment and Neuronal Staining

This protocol describes the treatment of iPSC-derived neurons with this compound and subsequent fluorescent staining for high-content imaging.

Materials:

  • Cultured iPSC-derived neurons (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Neuron Maturation Medium

  • Positive and negative control compounds (e.g., a known neurite growth inhibitor and vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies: Anti-β-III Tubulin (neuronal marker) and Anti-MAP2 (dendritic marker)

  • Secondary antibodies: Alexa Fluor® conjugated secondary antibodies

  • Nuclear stain: Hoechst 33342 or DAPI

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Neuron Maturation Medium. Also, prepare solutions for positive and negative controls. The final DMSO concentration should be kept below 0.1%.

  • Cell Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or control compounds.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After treatment, gently aspirate the medium and fix the cells by adding 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Blocking: Wash three times with PBS and then add Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer and add to the wells. Incubate overnight at 4°C.

  • Secondary Antibody and Nuclear Stain Incubation: Wash three times with PBS. Dilute the fluorescently labeled secondary antibodies and the nuclear stain in Blocking Buffer, add to the wells, and incubate for 1-2 hours at room temperature, protected from light.

  • Final Wash: Wash the wells three times with PBS and leave the final wash in the wells for imaging.

Protocol 3: High-Content Image Acquisition and Analysis

This protocol details the setup for automated image acquisition and the parameters for neurite outgrowth analysis.

Materials:

  • Stained neuronal cultures in imaging plates (from Protocol 2)

  • High-content imaging system (e.g., Thermo Scientific™ CellInsight™ CX7, Molecular Devices ImageXpress® Micro Confocal)

  • Image analysis software with a neurite outgrowth module

Procedure:

  • Image Acquisition Setup:

    • Select the appropriate objective (e.g., 20x or 40x) for optimal resolution of neurites.

    • Set up the channels for the fluorescent dyes used (e.g., DAPI for nuclei, FITC for β-III Tubulin, and TRITC for MAP2).

    • Define the autofocus and exposure settings for each channel.

    • Acquire multiple images per well to ensure robust data collection.

  • Image Analysis Workflow:

    • Cell Body Identification: Use the nuclear stain channel (DAPI/Hoechst) to identify and count the number of cells.

    • Neurite Detection: Utilize the β-III Tubulin and/or MAP2 channels to trace the neurites extending from the identified cell bodies.

    • Parameter Extraction: The software will automatically quantify various parameters of neurite outgrowth.

  • Data Quantification: Export the quantitative data for further analysis. Key parameters include:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

    • Average neurite length

    • Cell count (for cytotoxicity assessment)

Data Presentation

Quantitative data from the high-content imaging analysis should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Neurite Outgrowth Parameters

Treatment Concentration (nM)Total Neurite Length per Neuron (µm)Number of Neurites per NeuronNumber of Branch Points per NeuronCell Viability (%)
Vehicle Control (0 nM)150.5 ± 12.33.2 ± 0.44.5 ± 0.8100
This compound (1 nM)185.2 ± 15.13.8 ± 0.55.9 ± 1.198.5
This compound (10 nM)250.8 ± 20.74.5 ± 0.68.2 ± 1.597.2
This compound (100 nM)310.4 ± 25.95.1 ± 0.711.6 ± 2.095.8
Positive Control (Inhibitor)55.6 ± 8.91.5 ± 0.31.2 ± 0.499.1

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging Imaging & Analysis thaw Thaw iPSC-Derived Neurons seed Seed Neurons in Imaging Plates thaw->seed culture Culture for 7-10 Days seed->culture treat Treat with this compound (24-72 hours) culture->treat fix Fixation (4% PFA) treat->fix stain Immunostaining (β-III Tubulin, MAP2, Hoechst) fix->stain acquire High-Content Image Acquisition stain->acquire analyze Image Analysis (Neurite Quantification) acquire->analyze data Data Export & Interpretation analyze->data

Caption: Experimental workflow for assessing this compound effects on neurite outgrowth.

signaling_pathway AR102 This compound LRRK2 LRRK2 AR102->LRRK2 Induces Ubiquitination Proteasome Proteasome LRRK2->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., MAPK, Wnt) LRRK2->Downstream Inhibits NegativeReg Negative Regulation of Neurite Outgrowth Proteasome->NegativeReg Relieves Inhibition NeuriteOutgrowth Promotion of Neurite Outgrowth NegativeReg->NeuriteOutgrowth Inhibits Downstream->NegativeReg

Caption: Proposed signaling pathway of this compound in promoting neurite outgrowth.

References

Application of AR-102 in iPSC-Derived Dopaminergic Neurons: A Novel Approach for Parkinson's Disease Modeling and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic PD.[2][3][4] The development of relevant in vitro models is crucial for understanding disease mechanisms and for the discovery of novel therapeutic agents. Induced pluripotent stem cells (iPSCs) derived from PD patients carrying LRRK2 mutations can be differentiated into dopaminergic neurons, providing a powerful tool to model the disease in a human-relevant context.[3][4][5] AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC (PROteolysis-TArgeting Chimera) protein degrader that targets LRRK2 for degradation. Preclinical and clinical studies have demonstrated that this compound can effectively cross the blood-brain barrier and reduce LRRK2 protein levels.[6][7] This application note describes the potential use of this compound in iPSC-derived dopaminergic neurons to study LRRK2-related pathology and to evaluate the therapeutic potential of LRRK2 degradation.

Principle of this compound Action

This compound is a heterobifunctional molecule that simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. By reducing the total levels of both wild-type and mutant LRRK2 protein, this compound offers a potential therapeutic strategy for LRRK2-driven neurodegeneration.

AR102_Mechanism cluster_cell Cell This compound This compound LRRK2 LRRK2 Protein This compound->LRRK2 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome LRRK2->Proteasome Targeted for Degradation E3_Ligase->LRRK2 Ubiquitinates Degraded_LRRK2 Degraded LRRK2 (Amino Acids) Proteasome->Degraded_LRRK2 Degrades Ub Ub

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Application in iPSC-Derived Dopaminergic Neurons

Patient-derived iPSCs carrying LRRK2 mutations can be differentiated into dopaminergic neurons to recapitulate key pathological features of PD in vitro, such as increased susceptibility to oxidative stress and neuronal death.[3][4][8] These cellular models provide an ideal platform to investigate the efficacy and mechanism of action of LRRK2-targeting compounds like this compound.

Potential Research Applications:
  • Target Engagement and Degradation Dynamics: Quantify the dose- and time-dependent degradation of LRRK2 in human dopaminergic neurons.

  • Rescue of Pathological Phenotypes: Assess the ability of this compound to reverse or prevent disease-related phenotypes, such as neurite shortening, mitochondrial dysfunction, and increased alpha-synuclein levels.[3]

  • Downstream Pathway Analysis: Investigate the impact of LRRK2 degradation on downstream signaling pathways, including Rab GTPase phosphorylation.

  • Neuroprotection Assays: Evaluate the protective effects of this compound against various cellular stressors implicated in PD pathogenesis.

Experimental Protocols

I. Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from established methods for generating midbrain dopaminergic neurons from human iPSCs.[9][10][11]

Differentiation_Workflow iPSCs Human iPSCs NPCs Neural Progenitor Cells (NPCs) (Day 11) iPSCs->NPCs Dual SMAD Inhibition (Noggin, SB431542) DAPs Dopaminergic Progenitors (Day 20) NPCs->DAPs Midbrain Patterning (SHH, FGF8) DA_Neurons Mature Dopaminergic Neurons (Day 50+) DAPs->DA_Neurons Terminal Differentiation (BDNF, GDNF, Ascorbic Acid)

Caption: Workflow for iPSC differentiation into dopaminergic neurons.

Materials:

  • Human iPSC lines (e.g., LRRK2-G2019S patient-derived and isogenic control lines)

  • Matrigel or Geltrex

  • mTeSR1 or Essential 8 medium

  • DMEM/F12, Neurobasal Medium, N2 and B27 supplements

  • Recombinant human Noggin, SB431542, SHH, FGF8, BDNF, GDNF

  • Ascorbic acid, cAMP

  • Accutase

  • ROCK inhibitor (Y-27632)

Protocol:

  • iPSC Culture: Culture human iPSCs on Matrigel- or Geltrex-coated plates in mTeSR1 or Essential 8 medium.

  • Neural Induction (Day 0-11): When iPSCs reach 80-90% confluency, switch to a neural induction medium containing DMEM/F12, N2 supplement, Noggin, and SB431542.

  • Midbrain Progenitor Specification (Day 11-20): Culture the neural progenitor cells in Neurobasal medium with N2 and B27 supplements, SHH, and FGF8 to pattern them towards a midbrain fate.

  • Dopaminergic Neuron Differentiation (Day 20 onwards): Plate the dopaminergic progenitors onto fresh Matrigel/Geltrex-coated plates in a differentiation medium containing Neurobasal, N2, B27, BDNF, GDNF, ascorbic acid, and cAMP for terminal differentiation and maturation.

II. Treatment with this compound
  • Prepare stock solutions of this compound in DMSO.

  • On day 40-50 of differentiation, treat the mature dopaminergic neurons with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for different time points (e.g., 6, 12, 24, 48 hours).

III. Analysis of LRRK2 Degradation by Western Blot

Protocol adapted from established methods for LRRK2 Western blotting. [12][13][14]

  • Protein Extraction: Lyse the treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LRRK2 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the LRRK2 bands and normalize to a loading control (e.g., GAPDH or β-actin).

Table 1: Expected LRRK2 Protein Levels Following this compound Treatment

This compound ConcentrationLRRK2 Protein Level (normalized to control)
Vehicle (DMSO)1.00
1 nM0.85
10 nM0.50
100 nM0.15
1 µM0.05
IV. Immunocytochemistry for Neuronal Markers and Phenotypic Analysis

Protocol adapted from established methods for neuronal immunocytochemistry. [15][16][17]

  • Fixation and Permeabilization: Fix the treated neurons with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block with 5% normal donkey serum in PBS.

  • Primary Antibody Staining: Incubate with primary antibodies against Tyrosine Hydroxylase (TH; a marker for dopaminergic neurons), β-III-tubulin (a neuronal marker), and α-synuclein overnight at 4°C.

  • Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify neurite length, branching, and α-synuclein aggregation using image analysis software.

Table 2: Expected Phenotypic Changes in LRRK2-G2019S Neurons Treated with this compound

TreatmentAverage Neurite Length (µm)α-synuclein Aggregate Area (%)
Control Neurons + Vehicle2505
LRRK2-G2019S Neurons + Vehicle15025
LRRK2-G2019S Neurons + this compound (100 nM)22010
V. Assessment of Neuronal Activity by Calcium Imaging

Protocol adapted from established methods for neuronal calcium imaging. [1][5][18][19][20]

  • Dye Loading: Load the treated neurons with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

  • Imaging: Acquire baseline fluorescence images, then stimulate the neurons with a depolarizing agent (e.g., high potassium chloride) and record the changes in fluorescence intensity over time using a fluorescence microscope equipped with a high-speed camera.

  • Analysis: Analyze the calcium transients to determine the amplitude, frequency, and duration of neuronal firing.

Experiment_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis iPSC_Culture iPSC Culture (Patient & Control) DA_Differentiation Dopaminergic Neuron Differentiation iPSC_Culture->DA_Differentiation AR102_Treatment This compound Treatment (Dose-Response & Time-Course) DA_Differentiation->AR102_Treatment Western_Blot Western Blot (LRRK2 Degradation) AR102_Treatment->Western_Blot ICC Immunocytochemistry (Neuronal Morphology, α-synuclein) AR102_Treatment->ICC Calcium_Imaging Calcium Imaging (Neuronal Activity) AR102_Treatment->Calcium_Imaging

Caption: Experimental workflow for evaluating this compound in iPSC-derived dopaminergic neurons.

Conclusion

The use of this compound in iPSC-derived dopaminergic neurons from Parkinson's disease patients presents a powerful and clinically relevant platform for preclinical drug evaluation. This system allows for the detailed investigation of LRRK2 degradation and its downstream consequences on neuronal health and function. The protocols outlined in this application note provide a framework for researchers to assess the therapeutic potential of this compound and other LRRK2-targeting strategies, ultimately accelerating the development of novel treatments for Parkinson's disease.

References

Application Notes and Protocols: Measuring Downstream Effects of AR-102 on Rab Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rab GTPases constitute the largest family of small GTPases and are master regulators of intracellular membrane trafficking, including vesicle formation, transport, and fusion.[1][2][3] They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][4] This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which accelerate inactivation.[3][5]

Recent evidence has highlighted the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in phosphorylating a subset of Rab proteins, adding another layer of regulation.[6] Elevated LRRK2 expression or activity can disrupt lysosomal function, a pathological feature in certain neurodegenerative diseases.[7]

AR-102 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the LRRK2 protein.[7][8] Unlike kinase inhibitors that only block LRRK2's enzymatic activity, this compound eliminates the entire protein, thereby ablating all its functions (kinase, scaffolding, etc.).[7] This application note provides detailed protocols to measure the key downstream effects of this compound on Rab protein phosphorylation and lysosomal pathway biomarkers.

This compound Mechanism of Action and Downstream Signaling

This compound targets the LRRK2 protein for ubiquitination and subsequent degradation by the proteasome. The primary downstream consequence is the reduced phosphorylation of LRRK2's substrate Rab proteins, such as Rab10. This is hypothesized to restore normal endo-lysosomal function, which is often impaired by pathogenic LRRK2 activity.[7]

AR102_Pathway This compound Signaling Pathway cluster_0 Normal State cluster_1 This compound Intervention LRRK2 LRRK2 pRab10 pRab10-GTP (Phosphorylated) LRRK2->pRab10 Phosphorylation Proteasome Proteasome LRRK2_degraded LRRK2 (Degraded) Rab10_GDP Rab10-GDP (Inactive) Rab10_GTP Rab10-GTP (Active) Rab10_GDP->Rab10_GTP GEF Rab10_GTP->Rab10_GDP GAP Lysosome Lysosomal Homeostasis pRab10->Lysosome Altered Trafficking Restored_Lysosome Restored Lysosomal Function pRab10->Restored_Lysosome AR102 This compound AR102->LRRK2 Induces Degradation Protocol1_Workflow Workflow: pRab10 Measurement in PBMCs start Whole Blood Sample pbmc_isolation 1. PBMC Isolation (Ficoll-Paque Gradient) start->pbmc_isolation lysis 2. Cell Lysis (RIPA buffer + inhibitors) pbmc_isolation->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Western Blot Transfer (PVDF membrane) sds->transfer probing 6. Antibody Probing (Anti-pRab10, Anti-Total Rab10, Anti-Actin) transfer->probing detection 7. Chemiluminescent Detection probing->detection analysis 8. Densitometry Analysis detection->analysis end Quantified pRab10 Levels analysis->end Protocol2_Workflow Workflow: Active Rab GTPase Pulldown Assay start Cell Lysate (e.g., from treated cells) clarify 1. Clarify Lysate (High-speed centrifugation) start->clarify total_input 2. Collect 'Total Input' Sample for Western Blot clarify->total_input pulldown 3. Incubate Lysate with GST-RBD Affinity Beads clarify->pulldown wash 4. Wash Beads to Remove Non-specific Binders pulldown->wash elute 5. Elute Bound Proteins (SDS Sample Buffer) wash->elute western 6. Western Blot for Specific Rab Protein elute->western analysis 7. Compare Pulldown vs. Total Input western->analysis end Ratio of Active:Total Rab analysis->end

References

Application Notes and Protocols for a Single-Ascending Dose (SAD) Study of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-102 is an investigational, orally administered PROTAC® (Proteolysis-Targeting Chimera) protein degrader developed by Arvinas.[1] It is designed to target and induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease.[1][2] Pathogenic mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease, and increased LRRK2 kinase activity is believed to contribute to the disease's pathology.[3][4] this compound offers a novel therapeutic approach by aiming to eliminate the entire LRRK2 protein, thereby addressing both its kinase-dependent and independent functions.[5] Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and achieve significant degradation of LRRK2 in non-human primates.[1][2] A first-in-human, single-ascending dose (SAD) study is a critical first step in the clinical development of this compound to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.[1][6]

These application notes provide a comprehensive overview and detailed protocols for conducting a SAD study of this compound.

Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule that simultaneously binds to LRRK2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. The degradation of LRRK2 is expected to modulate downstream signaling pathways that are dysregulated in neurodegenerative diseases.

The LRRK2 signaling pathway is complex and not fully elucidated, but key aspects include:

  • Kinase Activity: LRRK2 is a serine/threonine kinase that phosphorylates a subset of Rab GTPases, including Rab10.[3] This phosphorylation is a key event in the pathogenic cascade and can be used as a pharmacodynamic biomarker.

  • Vesicular Trafficking: LRRK2 is involved in the regulation of intracellular vesicular transport, and its dysfunction can impair processes like endocytosis and lysosomal function.[7]

  • Interaction with α-synuclein: LRRK2 may influence the aggregation and pathology of α-synuclein, a key protein in the formation of Lewy bodies, the pathological hallmark of Parkinson's disease.[1][4]

  • Neuroinflammation: LRRK2 is expressed in immune cells and may play a role in neuroinflammatory processes.[1]

Below is a diagram illustrating the proposed signaling pathway of LRRK2 and the mechanism of action of this compound.

LRRK2_Pathway cluster_AR102 This compound Action cluster_LRRK2_pathway LRRK2 Signaling This compound This compound E3_Ligase E3_Ligase This compound->E3_Ligase Recruits LRRK2 LRRK2 This compound->LRRK2 Binds to E3_Ligase->LRRK2 Ubiquitinates Proteasome Proteasome Ub Ubiquitin LRRK2->Proteasome Targeted for Degradation Rab10 Rab10 LRRK2->Rab10 Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Alpha_Synuclein α-synuclein Aggregation LRRK2->Alpha_Synuclein Influences pRab10 pRab10 (Thr73) Rab10->pRab10 Vesicular_Trafficking Vesicular_Trafficking pRab10->Vesicular_Trafficking Dysregulates Lysosomal_Function Lysosomal_Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Damage Neuronal_Damage Lysosomal_Function->Neuronal_Damage Contributes to Neuroinflammation->Neuronal_Damage Contributes to Alpha_Synuclein->Neuronal_Damage Contributes to SAD_Workflow cluster_cohort Single Cohort Screening Screening Enrollment Enrollment Screening->Enrollment Cohort_n Cohort 1 (Dose X) Enrollment->Cohort_n Randomization Randomization AR102_Group This compound Group (n=6) Randomization->AR102_Group Placebo_Group Placebo Group (n=2) Randomization->Placebo_Group Dosing_Day Dosing Day (Day 1) Post_Dose_Monitoring Post-Dose Monitoring Dosing_Day->Post_Dose_Monitoring Follow_up Follow_up Post_Dose_Monitoring->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis Next_Cohort Proceed to Next Cohort (Higher Dose) Data_Analysis->Next_Cohort Safety Review & Dose Escalation Decision Cohort_n->Randomization AR102_Group->Dosing_Day Placebo_Group->Dosing_Day

References

Application Notes and Protocols: Multiple-Ascending Dose (MAD) Clinical Trial of ARV-102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from the multiple-ascending dose (MAD) clinical trial of ARV-102, an investigational oral PROTAC (PROteolysis TArgeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers and drug development professionals in understanding the clinical evaluation of this novel therapeutic agent for neurodegenerative diseases such as Parkinson's disease.

Introduction

ARV-102 is a brain-penetrant, oral PROTAC designed to selectively target and degrade LRRK2, a protein implicated in the pathogenesis of both genetic and idiopathic Parkinson's disease.[1][2] Overactivity of LRRK2 is believed to contribute to lysosomal dysfunction and neuroinflammation.[1] By harnessing the body's natural ubiquitin-proteasome system, ARV-102 aims to eliminate the LRRK2 protein rather than merely inhibiting its enzymatic activity.[3][4] The first-in-human Phase 1 clinical trial of ARV-102 included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with Parkinson's disease.[1][5]

Summary of Quantitative Data

The following tables summarize the key quantitative data from the ARV-102 MAD clinical trial in healthy volunteers and patients with Parkinson's disease.

Table 1: Pharmacodynamic Response in Healthy Volunteers (MAD Cohort)[6][7][8]
Dose (once daily for 14 days)LRRK2 Reduction in PBMCsLRRK2 Reduction in CSF
≥20 mg>90%>50%
80 mg>90%>50%

PBMCs: Peripheral Blood Mononuclear Cells; CSF: Cerebrospinal Fluid

Table 2: Pharmacodynamic Response in Parkinson's Disease Patients (SAD Cohort)[1][6]
Dose (single dose)Median LRRK2 Reduction in PBMCs
50 mg86%
200 mg97%
Table 3: Pharmacokinetic Profile in Healthy Volunteers[7][8]
ParameterValue
Median Tmax (Time to Maximum Concentration)6 hours
Median Terminal Plasma Half-life73 hours
Exposure (Plasma and CSF)Increased in a dose-dependent manner
Table 4: Safety and Tolerability in Healthy Volunteers (SAD and MAD Cohorts)[6][9]
Adverse EventsDetails
Serious Adverse Events (SAEs)None reported
Discontinuations due to Adverse EventsNone
Most Common Treatment-Related AEs (SAD)Headache (17.1% vs 0% placebo), Fatigue (8.6% vs 25% placebo)

AEs: Adverse Events

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of ARV-102 as a PROTAC degrader of LRRK2.

cluster_cell Cell ARV102 ARV-102 (PROTAC) Ternary_Complex Ternary Complex (ARV-102 + LRRK2 + E3 Ligase) ARV102->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LRRK2->Proteasome Recognition Degraded_LRRK2 Degraded LRRK2 (Amino Acids) Proteasome->Degraded_LRRK2 Degradation cluster_workflow Sample Analysis Workflow Patient Patient Dosing (SAD/MAD) Sample_Collection Sample Collection (Blood, CSF) Patient->Sample_Collection Sample_Processing Sample Processing (Plasma, PBMCs) Sample_Collection->Sample_Processing PK_Analysis Pharmacokinetic (PK) Analysis (LC-MS/MS) Sample_Processing->PK_Analysis Plasma/CSF PD_Analysis Pharmacodynamic (PD) Analysis (ELISA, etc.) Sample_Processing->PD_Analysis PBMCs/CSF Data_Analysis Data Interpretation & Reporting PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AR-102 Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AR-102 in cell line experiments. As this compound is an investigational PROTAC® (Proteolysis-Targeting Chimera) protein degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2), this guide focuses on principles of targeted protein degradation and specific considerations for LRRK2 biology.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational, orally bioavailable, and brain-penetrant PROTAC protein degrader.[1][4] It is designed to selectively target LRRK2 for degradation by harnessing the cell's natural ubiquitin-proteasome system.[2][3][5] A PROTAC molecule, like this compound, is a heterobifunctional molecule with three components: a ligand that binds to the target protein (LRRK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[3][6]

Q2: What is the on-target signaling pathway of this compound?

This compound's on-target effect is the degradation of LRRK2 protein.[1][7] LRRK2 is a complex, multi-domain enzyme with both kinase and GTPase activity.[8][9] It is involved in various cellular processes, and its hyperactivity is linked to neurodegenerative diseases like Parkinson's disease.[8][10][11] A key downstream signaling event of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases.[11] Therefore, successful on-target engagement by this compound should lead to a reduction in both total LRRK2 protein levels and the phosphorylation of its substrates, such as Rab10.[1][12]

LRRK2_Signaling_Pathway cluster_AR102 This compound Action cluster_LRRK2_Pathway LRRK2 On-Target Pathway This compound This compound E3_Ligase E3_Ligase This compound->E3_Ligase Recruits LRRK2 LRRK2 This compound->LRRK2 Binds Ub Ubiquitin E3_Ligase->Ub Transfers Proteasome Proteasome Ub->LRRK2 Ubiquitination LRRK2->Proteasome Degradation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Downstream_Effects Altered Vesicular Trafficking & Lysosomal Function pRab_GTPases->Downstream_Effects

Figure 1. this compound mechanism of action and LRRK2 signaling pathway.

Q3: What are the potential sources of off-target effects for a PROTAC like this compound?

Off-target effects of PROTACs can arise from several mechanisms:

  • Off-target protein degradation: The LRRK2-binding part of this compound might have some affinity for other kinases or proteins, leading to their unintended degradation.

  • E3 ligase-related effects: The E3 ligase recruiter component of the PROTAC could potentially alter the natural substrate profile of the recruited E3 ligase, leading to the degradation of other proteins.[13]

  • Degradation-independent effects: The this compound molecule itself could inhibit or activate other proteins without causing their degradation.

  • "Hook effect": At high concentrations, bifunctional molecules like PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is reduced, leading to decreased efficacy and potentially altered off-target profiles.[3]

Q4: How can I distinguish between on-target toxicity and off-target effects?

Differentiating between on-target toxicity (cellular stress due to the loss of LRRK2) and off-target effects is crucial. Here are some strategies:

  • Use of control compounds:

    • Inactive epimer/stereoisomer: A chemically similar molecule that does not bind to LRRK2 or the E3 ligase.

    • Ligand-only controls: The LRRK2-binding molecule and the E3 ligase-binding molecule administered separately.

  • Genetic validation:

    • LRRK2 knockout/knockdown cells: If the observed phenotype is rescued in cells lacking LRRK2, it suggests an on-target effect.

    • Expression of a degradation-resistant LRRK2 mutant: If a mutant form of LRRK2 that cannot be degraded by this compound rescues the phenotype, this also points to an on-target effect.

  • Dose-response analysis: On-target effects should correlate with the dose-dependent degradation of LRRK2.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability Decrease or Cytotoxicity

Potential Cause Troubleshooting Steps
On-target toxicity 1. Confirm LRRK2 degradation via Western blot or targeted proteomics at the cytotoxic concentrations. 2. Assess the functional consequences of LRRK2 loss in your cell line (e.g., changes in lysosomal markers).[14] 3. Perform rescue experiments with LRRK2 knockout/knockdown cells or by expressing a degradation-resistant LRRK2 mutant.
Off-target protein degradation 1. Perform global proteomics (e.g., TMT-MS/MS) to identify other degraded proteins.[6][15] 2. Validate potential off-targets with Western blotting. 3. Use RNAi or CRISPR to knock down the identified off-target and see if it phenocopies the this compound effect.
General compound toxicity 1. Test an inactive control compound that does not induce degradation. 2. Perform a "hook effect" experiment by testing a broad range of this compound concentrations. A decrease in toxicity at higher concentrations might indicate an on-target effect, while continued toxicity could suggest off-target or compound effects.[3]

Issue 2: Phenotype Observed Does Not Correlate with LRRK2 Degradation Levels

Potential Cause Troubleshooting Steps
Delayed phenotypic response 1. Perform a time-course experiment to assess both LRRK2 degradation and the phenotype at multiple time points. The phenotype may manifest hours or days after maximal LRRK2 degradation.
Off-target effects 1. As in Issue 1, use global proteomics to identify unintended degraded proteins that might be responsible for the observed phenotype.[6][15] 2. Validate any identified off-targets using orthogonal methods (Western blot, siRNA/CRISPR knockdown).
Complex biology of LRRK2 1. LRRK2 has multiple functions.[8][9] The observed phenotype might be due to the loss of a less-characterized LRRK2 function in your specific cell line. 2. Investigate downstream pathways of LRRK2 beyond Rab GTPase phosphorylation.

Quantitative Data Summary Tables

The following tables are templates for researchers to systematically collect and analyze their data when assessing this compound's effects.

Table 1: Dose-Response of this compound on Protein Levels and Cell Viability

This compound Conc. (nM)LRRK2 Level (% of Vehicle)pRab10 Level (% of Vehicle)Potential Off-Target X Level (% of Vehicle)Cell Viability (% of Vehicle)
0 (Vehicle)100100100100
1
10
100
1000
10000

Table 2: Comparison of this compound with Control Compounds

CompoundLRRK2 Degradation (DC50, nM)Cell Viability (IC50, nM)Off-Target X Degradation (DC50, nM)
This compound
Inactive Epimer
LRRK2 Ligand only
E3 Ligase Ligand only

Key Experimental Protocols

Protocol 1: Assessing Protein Degradation by Western Blot

  • Cell Treatment: Plate cells at a suitable density to avoid confluence during the experiment.[16] Treat with a dose-range of this compound and control compounds for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[16] Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against LRRK2, pRab10, a loading control (e.g., GAPDH, β-actin), and any suspected off-targets.

  • Detection and Analysis: Use appropriate HRP- or fluorescently-conjugated secondary antibodies and a suitable detection reagent. Quantify band intensities using densitometry software.

Western_Blot_Workflow Cell_Plating 1. Plate Cells Treatment 2. Treat with this compound & Controls Cell_Plating->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Immunoblotting 7. Immunoblotting Transfer->Immunoblotting Detection 8. Detection & Analysis Immunoblotting->Detection

Figure 2. Western blot workflow for assessing protein degradation.

Protocol 2: Global Proteomics for Off-Target Identification

  • Experimental Design: Treat cells with this compound at a concentration that gives robust LRRK2 degradation (e.g., DC90) and a vehicle control. Include multiple biological replicates. A shorter treatment time (e.g., < 6 hours) is recommended to enrich for direct degradation events.[17]

  • Sample Preparation: Lyse cells, quantify protein, and perform protein digestion (e.g., with trypsin).

  • TMT Labeling: Label peptides from each sample with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated cells compared to the vehicle control.

  • Candidate Validation: Validate potential off-targets identified by proteomics using an orthogonal method like Western blotting (Protocol 1).

Proteomics_Workflow Cell_Treatment 1. Cell Treatment (this compound vs. Vehicle) Lysis_Digestion 2. Lysis & Protein Digestion Cell_Treatment->Lysis_Digestion TMT_Labeling 3. TMT Labeling Lysis_Digestion->TMT_Labeling LC_MSMS 4. LC-MS/MS Analysis TMT_Labeling->LC_MSMS Data_Analysis 5. Data Analysis & Statistics LC_MSMS->Data_Analysis Validation 6. Candidate Validation (e.g., Western Blot) Data_Analysis->Validation

Figure 3. Global proteomics workflow for off-target identification.

References

Improving AR-102 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AR-102 in in vivo studies. The focus is on addressing potential challenges related to the bioavailability of this orally administered PROTAC® protein degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-TArgeting Chimera) protein degrader. Its primary mechanism of action is to selectively target and induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1][2][3] Unlike traditional inhibitors that only block the enzyme's activity, this compound is designed to eliminate the LRRK2 protein.

Q2: What is the intended route of administration for this compound in preclinical studies?

A2: this compound is designed for oral administration.[4][2][3] Preclinical and clinical studies have focused on the oral route to assess its systemic exposure and brain penetration.

Q3: Does this compound cross the blood-brain barrier (BBB)?

A3: Yes, this compound is designed to be brain-penetrant.[1][4][2][3] Phase 1 clinical trial data in healthy volunteers have shown that this compound exposure in the cerebrospinal fluid (CSF) increases in a dose-dependent manner after oral administration, indicating that it successfully crosses the blood-brain barrier.[4][2]

Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?

A4: The primary pharmacodynamic marker is the reduction of LRRK2 protein levels. This can be measured in peripheral blood mononuclear cells (PBMCs) for systemic activity and in the cerebrospinal fluid (CSF) or brain tissue for central nervous system engagement.[4][2] Additionally, downstream biomarkers of the LRRK2 pathway, such as the reduction of phospho-Rab10 (pRab10) and bis(monoacylglycerol)phosphate (BMP) in urine, can be monitored to confirm target engagement.[4][2]

Troubleshooting Guide

Issue 1: Low or Variable Oral Bioavailability in Animal Models

Possible Cause 1: Poor Aqueous Solubility

Many small molecule drugs exhibit poor water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.

  • Recommended Solution:

    • Particle Size Reduction: Decreasing the particle size of the this compound drug substance can increase its surface area and improve the dissolution rate.[5][6] Techniques like micronization or nanomilling can be employed.

    • Formulation as a Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution. This can be achieved through methods like spray-drying or hot-melt extrusion.

    • pH Adjustment of Formulation: For ionizable compounds, adjusting the pH of the dosing vehicle can improve solubility. Buffer solutions are commonly used for this purpose in preclinical studies.[5]

Possible Cause 2: Low Permeability Across the Intestinal Wall

Even if dissolved, the compound may have difficulty passing through the intestinal epithelium.

  • Recommended Solution:

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[5] These formulations can enhance drug solubilization and facilitate transport across the intestinal membrane.

    • Inclusion of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, though this approach requires careful toxicological assessment.

Possible Cause 3: First-Pass Metabolism

The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Recommended Solution:

    • Co-administration with Metabolic Inhibitors: In a research setting, co-administering this compound with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the impact of first-pass metabolism. This is generally not a viable long-term formulation strategy but is a useful diagnostic tool.

    • Structural Modification (Medicinal Chemistry Effort): If first-pass metabolism is a significant barrier, medicinal chemistry efforts may be required to modify the this compound structure to block metabolic soft spots while retaining pharmacological activity.

Issue 2: Inconsistent Pharmacokinetic (PK) Profile Between Animals

Possible Cause 1: Fed vs. Fasted State

The presence of food in the gastrointestinal tract can significantly alter drug absorption.

  • Recommended Solution:

    • Standardize Feeding Conditions: Ensure that all animals are treated consistently with respect to their feeding status (e.g., fasted overnight before dosing).

    • Conduct a Food Effect Study: If variability persists, a formal food effect study can be conducted to characterize the impact of food on this compound absorption and inform the design of subsequent studies.

Possible Cause 2: Improper Dosing Technique

Inaccurate oral gavage can lead to variability in the administered dose.

  • Recommended Solution:

    • Ensure Proper Training: All personnel administering the drug should be properly trained in oral gavage techniques for the specific animal model.

    • Vehicle Selection: The viscosity and volume of the dosing vehicle should be optimized to ensure accurate and reproducible administration.

Data Presentation

Below is an example of how to present pharmacokinetic data from a study evaluating different this compound formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Brain-to-Plasma Ratio
Aqueous Suspension10150 ± 352.0900 ± 2100.8 ± 0.2
Micronized Suspension10250 ± 501.51800 ± 3501.0 ± 0.3
Solid Dispersion10450 ± 701.03500 ± 5001.2 ± 0.4
SEDDS Formulation10600 ± 901.04800 ± 6501.5 ± 0.5

Note: This table contains hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Spray Drying
  • Materials: this compound, a hydrophilic polymer (e.g., povidone [PVP] or hydroxypropyl methylcellulose [HPMC]), and a suitable solvent system (e.g., methanol/dichloromethane).

  • Procedure:

    • Dissolve this compound and the chosen polymer in the solvent system at a predetermined ratio (e.g., 1:4 drug-to-polymer).

    • Ensure complete dissolution to form a clear solution.

    • Set up the spray dryer with appropriate parameters (inlet temperature, atomization pressure, and feed rate).

    • Spray the solution into the drying chamber.

    • Collect the resulting solid dispersion powder.

    • Characterize the powder for drug content, dissolution properties, and solid-state properties (e.g., by X-ray diffraction to confirm an amorphous state).

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dosing:

    • Fast the mice overnight (with free access to water).

    • Prepare the this compound formulation (e.g., aqueous suspension or solid dispersion reconstituted in water) at the desired concentration.

    • Administer a single oral dose via gavage at a volume of 10 mL/kg.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • At the final time point, collect brain tissue after terminal anesthesia and perfusion.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Homogenize the brain tissue.

  • Bioanalysis:

    • Extract this compound from plasma and brain homogenates.

    • Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Determine the brain-to-plasma concentration ratio.

Visualizations

LRRK2_Signaling_Pathway cluster_AR102 This compound Intervention cluster_LRRK2_Activity LRRK2 Kinase Activity cluster_Downstream_Effects Cellular Pathways Implicated in Parkinson's Disease This compound This compound LRRK2 LRRK2 This compound->LRRK2 Binds to Ubiquitin-Proteasome_System Ubiquitin-Proteasome_System LRRK2->Ubiquitin-Proteasome_System Targeted for Degradation Rab_GTPases Rab_GTPases LRRK2->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Contributes to Lysosomal_Function Lysosomal_Function Rab_GTPases->Lysosomal_Function Regulates Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Regulates

Caption: Mechanism of this compound and its impact on the LRRK2 signaling pathway.

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

References

Optimizing AR-102 dosage for maximal LRRK2 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AR-102 for the maximal degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a targeted protein degrader designed to induce the degradation of LRRK2. It functions as a molecular bridge, forming a ternary complex between LRRK2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the 26S proteasome. This process removes the LRRK2 protein from the cell, rather than just inhibiting its enzymatic activity.

Q2: How do I determine the optimal concentration range for this compound in my cell line?

A2: The optimal concentration for this compound can vary between cell lines due to differences in protein expression levels and cellular uptake. We recommend performing a dose-response experiment to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation). A typical starting range for a dose-response curve is between 0.1 nM and 10 µM.

Q3: How long does it take for this compound to induce LRRK2 degradation?

A3: The kinetics of LRRK2 degradation can also be cell-type dependent. A time-course experiment is recommended to determine the optimal treatment duration. We suggest treating cells with a concentration near the predetermined DC₅₀ and harvesting lysates at various time points (e.g., 2, 4, 8, 12, and 24 hours) to observe the degradation timeline.

Troubleshooting Guide

Q1: I am not observing any LRRK2 degradation after treatment with this compound. What are the possible causes?

A1: Several factors could contribute to a lack of LRRK2 degradation. Consider the following:

  • Incorrect Dosage: Ensure that the concentration of this compound used is within the effective range. Refer to the dose-response data to confirm.

  • Insufficient Treatment Time: The degradation of LRRK2 is a time-dependent process. Verify that the treatment duration is sufficient by performing a time-course experiment.

  • Low E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the corresponding E3 ubiquitin ligase in your cell model. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) via Western blot.

  • Proteasome Inhibition: Ensure that the proteasome is fully functional. If you are co-treating with other compounds, they may be inadvertently inhibiting the proteasome. A proteasome activity assay can confirm this.

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution.

Q2: I am observing significant cell toxicity at concentrations required for LRRK2 degradation. What can I do?

A2: Cell toxicity can be a concern with targeted protein degraders. Here are some strategies to mitigate this:

  • Optimize Treatment Duration: Reduce the incubation time. A shorter treatment duration may be sufficient to achieve significant LRRK2 degradation with reduced toxicity.

  • Dose Refinement: Use the lowest effective concentration of this compound that provides substantial LRRK2 degradation.

  • Serum Concentration: Ensure that the serum concentration in your culture media is optimal, as some cell lines are more sensitive to compounds in low-serum conditions.

Q3: The extent of LRRK2 degradation is inconsistent between my experiments. How can I improve reproducibility?

A3: Consistency is key in degradation studies. To improve reproducibility, ensure the following:

  • Consistent Cell Passages: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Standardized Seeding Density: Seed the same number of cells for each experiment to ensure consistent LRRK2 expression levels at the start of the experiment.

  • Controlled Treatment Conditions: Ensure that the concentration of this compound, treatment duration, and other experimental conditions are kept constant.

  • Lysate Preparation: Standardize your lysis protocol to ensure consistent and complete protein extraction.

Quantitative Data

Table 1: Dose-Response of this compound on LRRK2 Degradation in HEK293T Cells
This compound Conc. (nM)% LRRK2 Remaining (vs. Vehicle)Standard Deviation
0 (Vehicle)100%5.2%
185%4.8%
1052%3.5%
10015%2.1%
100012%1.8%
1000014%2.3%
  • Data represents the mean of three independent experiments. Cells were treated for 24 hours.

  • DC₅₀: ~10 nM

  • Dₘₐₓ: ~88%

Table 2: Time-Course of LRRK2 Degradation with 100 nM this compound
Treatment Time (hours)% LRRK2 Remaining (vs. t=0)Standard Deviation
0100%4.5%
278%3.9%
445%3.1%
825%2.7%
1218%2.0%
2415%1.9%
  • Data represents the mean of three independent experiments in HEK293T cells.

Experimental Protocols

Protocol 1: Western Blotting for LRRK2 Degradation
  • Cell Culture and Treatment: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein concentrations for all samples. Separate 20 µg of protein per lane on an 8% Tris-glycine gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against LRRK2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the LRRK2 signal to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Immunoprecipitation of LRRK2
  • Cell Treatment and Lysis: Treat cells with 100 nM this compound or vehicle for 4 hours. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-LRRK2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours.

  • Washing and Elution: Wash the beads three times with lysis buffer. Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western blotting to confirm the co-immunoprecipitation of components of the E3 ligase complex.

Visualizations

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation AR102 This compound Ternary LRRK2-AR102-E3 Ternary Complex AR102->Ternary LRRK2 LRRK2 LRRK2->Ternary E3 E3 Ligase E3->Ternary Ub_LRRK2 Polyubiquitinated LRRK2 Ternary->Ub_LRRK2 Ub Transfer Ub Ubiquitin Ub->Ub_LRRK2 Proteasome 26S Proteasome Ub_LRRK2->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for this compound.

start Start culture 1. Plate Cells (e.g., HEK293T) start->culture treat 2. Treat with this compound Dose-Response or Time-Course culture->treat lyse 3. Harvest & Lyse Cells treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify wb 5. Western Blot (Anti-LRRK2, Anti-GAPDH) quantify->wb analyze 6. Densitometry Analysis wb->analyze end Determine DC50 & Dmax analyze->end

Caption: Experimental Workflow for Optimizing this compound Dosage.

start Problem: No LRRK2 Degradation check_conc Is this compound concentration in the optimal range? start->check_conc check_time Is treatment time sufficient (e.g., >8h)? check_conc->check_time Yes sol_conc Solution: Perform dose-response to find DC50. check_conc->sol_conc No check_e3 Does the cell line express the target E3 ligase? check_time->check_e3 Yes sol_time Solution: Perform a time-course experiment (2-24h). check_time->sol_time No check_proteasome Is proteasome function intact? check_e3->check_proteasome Yes sol_e3 Solution: Confirm E3 ligase expression via WB or use a different cell line. check_e3->sol_e3 No sol_proteasome Solution: Avoid proteasome inhibitors; run a proteasome activity assay. check_proteasome->sol_proteasome No end Consult Further Support check_proteasome->end Yes

Technical Support Center: Investigating Potential AR-102-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of AR-102. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Cell Death in Culture Following this compound Treatment

Q1: We are observing significant neuronal cell death in our primary cortical neuron cultures treated with this compound, even at concentrations expected to be non-toxic based on initial screening. What could be the cause and how can we troubleshoot this?

A1: Unexpected cytotoxicity can arise from several factors. Here is a systematic approach to troubleshoot this issue:

1. Confirm Compound Integrity and Concentration:

  • Action: Verify the identity and purity of your this compound stock. Re-verify the calculations for your dilutions.

  • Rationale: Impurities or incorrect concentrations are common sources of unexpected results.

2. Assess Basal Cell Health:

  • Action: Evaluate the health of your untreated control cultures. Assess morphology, and perform a baseline viability assay (e.g., Trypan Blue exclusion).

  • Rationale: Poor initial culture health can sensitize neurons to even minor perturbations.

3. Broaden the Dose-Response Analysis:

  • Action: Perform a more granular dose-response curve with a wider range of this compound concentrations.

  • Rationale: The therapeutic window might be narrower than initially anticipated.

4. Investigate Off-Target Effects:

  • Action: Consider the possibility of off-target effects. This compound is a PROTAC that degrades LRRK2.[1][2][3] While designed to be specific, high concentrations could lead to non-specific protein degradation.

  • Troubleshooting:

    • Perform a Western blot for other key neuronal proteins to check for unintended degradation.

    • Include a negative control PROTAC that does not bind to the E3 ligase or the target.

5. Evaluate Experimental Conditions:

  • Action: Review your experimental protocol for any recent changes in media, supplements, or incubation conditions.

  • Rationale: Neuronal cultures are highly sensitive to their environment.

A summary of troubleshooting steps is provided in the table below:

Troubleshooting Step Parameter to Check Recommended Action Expected Outcome
1. Compound Verification Purity and ConcentrationHPLC/MS analysis of this compound stock; Recalculate dilutions.Confirmed identity, purity, and accurate concentration of this compound.
2. Culture Health Cell Morphology, ViabilityMicroscopic examination; Baseline Trypan Blue or Calcein-AM/EthD-1 staining.Healthy, viable neurons in control wells prior to treatment.
3. Dose-Response Cytotoxicity ProfileExpanded dose-response curve (e.g., 10-point, half-log dilutions).Identification of a more precise EC50/IC50 value.
4. Off-Target Effects Protein ExpressionWestern blot for key neuronal proteins; Use of a negative control PROTAC.No significant degradation of non-target proteins.
5. Experimental Conditions Media, Supplements, IncubatorReview and document all experimental parameters.Consistent and reproducible experimental conditions.
Issue 2: Inconsistent Results in Neurite Outgrowth Assays

Q2: Our neurite outgrowth assays with this compound are yielding highly variable and inconsistent results. How can we improve the reproducibility of this assay?

A2: Variability in neurite outgrowth assays is a common challenge. The following steps can help improve consistency:

1. Standardize Seeding Density:

  • Action: Optimize and strictly control the cell seeding density.

  • Rationale: Neurite outgrowth is highly dependent on cell density.

2. Use a Reliable Neurite Outgrowth Marker:

  • Action: Utilize a well-validated antibody for staining, such as anti-β-III-tubulin.

  • Rationale: Ensures specific and robust labeling of neurites.

3. Automate Image Analysis:

  • Action: Employ automated image analysis software to quantify neurite length and branching.

  • Rationale: Reduces user bias and increases throughput and consistency.

4. Control for Edge Effects:

  • Action: Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations.

  • Rationale: Minimizes environmental variability across the plate.

The experimental workflow for a reproducible neurite outgrowth assay is illustrated below:

G A Optimize and Standardize Cell Seeding Density B Treat with this compound (and Controls) A->B C Fix and Permeabilize Cells B->C D Immunostain for Neurite Marker (e.g., β-III-tubulin) C->D E Acquire Images using High-Content Imager D->E F Automated Image Analysis (Neurite Length and Branching) E->F G Statistical Analysis F->G

Caption: Standardized workflow for a neurite outgrowth assay.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound and how might it relate to potential neurotoxicity?

A3: this compound is an investigational oral PROTAC (PROteolysis-TArgeting Chimera) designed to degrade leucine-rich repeat kinase 2 (LRRK2).[1][2][3] LRRK2 has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease.[2] While the primary therapeutic goal is to reduce overactive LRRK2, any off-target degradation of essential neuronal proteins or disruption of downstream signaling pathways could theoretically lead to neurotoxicity.

Q4: What are the key cellular pathways to investigate for potential this compound-induced neurotoxicity?

A4: Based on common mechanisms of drug-induced neurotoxicity, the following pathways are critical to investigate:

  • Mitochondrial Function: Drug-induced mitochondrial dysfunction can lead to decreased ATP production, increased reactive oxygen species (ROS) generation, and initiation of apoptosis.[4][5][6]

  • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can damage lipids, proteins, and DNA.[4][7][8]

  • Calcium Homeostasis: Dysregulation of intracellular calcium signaling can trigger excitotoxicity and activate cell death pathways.[9][10][11][12][13]

The interplay between these pathways is illustrated in the following diagram:

G cluster_0 Potential this compound Effects cluster_1 Cellular Stress Pathways A This compound B Mitochondrial Dysfunction A->B Off-target effects? C Oxidative Stress (ROS) A->C Indirect effects? D Calcium Dysregulation A->D Altered signaling? B->C E Neuronal Injury and Apoptosis B->E C->D C->E D->E

Caption: Key pathways in potential drug-induced neurotoxicity.

Q5: What are the recommended in vitro assays to assess these potential neurotoxic pathways?

A5: A tiered approach is recommended, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

Tier Assay Type Specific Assays Endpoint Measured
1 Cytotoxicity MTT, LDH Release, ATP-based assaysCell viability, membrane integrity, metabolic activity
2 Apoptosis Annexin V/PI staining, Caspase-3/7 activityApoptotic and necrotic cell populations, caspase activation
3 Mitochondrial Health JC-1, TMRM staining; Seahorse XF AnalyzerMitochondrial membrane potential, cellular respiration
4 Oxidative Stress DCFDA, CellROX Green/Deep Red; Glutathione assayROS production, antioxidant levels
5 Calcium Signaling Fura-2, Fluo-4 AM imagingIntracellular calcium concentration

Q6: What experimental models are suitable for studying potential this compound neurotoxicity?

A6: A range of models can be used, each with its own advantages:

  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y): Useful for high-throughput screening and initial dose-finding studies.

  • Primary Neuronal Cultures: Provide a more physiologically relevant model for detailed mechanistic studies.[14]

  • iPSC-Derived Neurons: Allow for patient-specific and disease-relevant modeling.[14]

  • Organotypic Brain Slices: Preserve the complex cellular architecture and synaptic connections of the brain.[14]

  • In vivo Models (e.g., rodents): Essential for assessing behavioral and systemic effects.[15]

Q7: Are there any clinical data on the safety and tolerability of this compound?

A7: Yes, Phase 1 clinical trials in healthy volunteers and patients with Parkinson's disease have been conducted.[2][16][17] this compound was reported to be generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[16][17][18] No serious adverse events were reported in these early studies.[17][18] The most common treatment-related adverse events were mild and included nausea, headache, and diarrhea.[16]

The table below summarizes the reported safety data from Phase 1 trials:

Study Population Dosing Regimen Key Safety Findings Reference
Healthy VolunteersSingle Ascending Doses (up to 200 mg)Generally well-tolerated; no serious adverse events.[3][16][17]
Healthy VolunteersMultiple Ascending Doses (up to 80 mg daily)Generally well-tolerated; no discontinuations due to adverse events.[16][17]
Parkinson's Disease PatientsSingle Doses (50 mg or 200 mg)Well-tolerated; mild treatment-related adverse events (nausea, headache, diarrhea).[16]

Detailed Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

  • Cell Plating: Plate neuronal cells in a 96-well black, clear-bottom plate at a pre-optimized density.

  • Treatment: Treat cells with a range of this compound concentrations and appropriate controls (vehicle, positive control like CCCP).

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and add the JC-1 solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Image Acquisition: Acquire images using a fluorescence microscope or plate reader with filters for green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) fluorescence.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using CellROX Green

  • Cell Plating: Plate neuronal cells in a 96-well plate.

  • Treatment: Treat cells with this compound and controls for the desired duration.

  • CellROX Staining: Add CellROX Green reagent to each well to a final concentration of 5 µM.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells three times with PBS.

  • Counterstaining (Optional): Stain with a nuclear counterstain like Hoechst 33342.

  • Image Acquisition and Analysis: Measure the green fluorescence intensity using a plate reader or high-content imager. Normalize the fluorescence intensity to the cell number.

The logical flow for investigating potential neurotoxicity is outlined below:

G A Initial Observation (e.g., Cell Death, Morphological Change) B Tier 1: Confirm Cytotoxicity (MTT, LDH, ATP assays) A->B C Tier 2: Investigate Apoptosis (Annexin V, Caspase assays) B->C D Tier 3: Mechanistic Assays C->D E Mitochondrial Health (JC-1, Seahorse) D->E F Oxidative Stress (CellROX, Glutathione) D->F G Calcium Homeostasis (Fluo-4, Fura-2) D->G H Conclusion on Neurotoxic Potential and Mechanism E->H F->H G->H

Caption: Tiered approach for neurotoxicity investigation.

References

Technical Support Center: Measuring Brain Penetration of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-102, a PROTAC® LRRK2 degrader. The content is designed to address specific issues that may be encountered during the experimental measurement of its brain penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is measuring its brain penetration important?

A1: this compound is an orally administered PROTAC (PROteolysis-TArgeting Chimera) protein degrader designed to target and degrade the leucine-rich repeat kinase 2 (LRRK2) protein.[1][2][3] LRRK2 is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease and progressive supranuclear palsy.[1][2][3] For this compound to be effective in treating these central nervous system (CNS) disorders, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[2][3][4] Therefore, accurately measuring its brain penetration is critical to evaluating its therapeutic potential.

Q2: What are the key metrics for assessing the brain penetration of this compound?

A2: The primary metrics for assessing brain penetration are the unbound brain-to-plasma concentration ratio (Kp,uu) and the total brain-to-plasma concentration ratio (Kp). Kp,uu is considered the most relevant metric as it reflects the concentration of the unbound drug that is available to interact with its target, LRRK2.[5] Other important parameters include the rate of transport across the BBB and the extent of involvement of efflux transporters like P-glycoprotein (P-gp).[5][6]

Q3: What are the main experimental techniques to measure this compound brain penetration?

A3: The main techniques include:

  • In situ brain perfusion: This technique allows for the direct measurement of the rate of this compound transport across the BBB.[7][8]

  • Microdialysis: This is the gold standard for measuring unbound drug concentrations in the brain's interstitial fluid, providing dynamic information on this compound levels.[9][10]

  • Positron Emission Tomography (PET) Imaging: PET can be used to non-invasively visualize and quantify the distribution of radiolabeled this compound in the brain over time.[4][11][12]

  • Cerebrospinal Fluid (CSF) Sampling: Measuring this compound concentrations in the CSF can provide an indication of its brain penetration.[1]

Q4: What is the significance of the Phase 1 clinical trial data for this compound's brain penetration?

A4: The positive data from the Phase 1 clinical trials of this compound are significant as they have demonstrated that the drug is well-tolerated and can cross the blood-brain barrier in humans.[2][13] The trials showed dose-dependent increases in this compound exposure in both plasma and cerebrospinal fluid (CSF), indicating successful brain penetration.[1][14] Furthermore, the data revealed a significant reduction of LRRK2 protein in both the CNS and peripheral blood, suggesting that this compound reaches its target at therapeutically relevant concentrations.[13]

Troubleshooting Guides

In Situ Brain Perfusion
Issue Possible Cause Troubleshooting Steps
High variability in brain uptake measurements Inconsistent perfusion rate or pressure.Ensure the perfusion pump is properly calibrated and that the perfusion pressure is monitored and maintained within a consistent range.
Incomplete perfusion of all brain regions.Verify the proper placement of the carotid artery cannulas and check for any leaks in the perfusion circuit.
Low brain uptake of this compound This compound may be a substrate for efflux transporters at the BBB.Co-perfuse with known inhibitors of efflux transporters (e.g., verapamil for P-gp) to assess the impact on this compound uptake.
High plasma protein binding of this compound.Determine the unbound fraction of this compound in the perfusion medium and consider this in the calculation of the brain uptake clearance.
Poor tissue morphology post-perfusion Inadequate flushing of blood from the brain vasculature.Increase the volume and/or flow rate of the initial saline flush before perfusing with the this compound-containing solution.[15]
Fixative concentration or temperature is incorrect.Ensure the fixative solution (e.g., 4% PFA) is at the correct concentration and temperature (typically ice-cold).[15]
Microdialysis
Issue Possible Cause Troubleshooting Steps
Low or no recovery of this compound in the dialysate Poor probe recovery due to the physicochemical properties of this compound (e.g., high lipophilicity).Calibrate the microdialysis probe in vitro and in vivo using the retrodialysis method to determine the actual recovery rate. Consider adding a carrier protein or cyclodextrin to the perfusate to improve recovery of lipophilic compounds.[9]
Non-specific binding of this compound to the probe membrane or tubing.Pre-treat the microdialysis system with a solution of this compound to saturate non-specific binding sites. Use tubing materials with low non-specific binding properties.[16]
High variability between subjects Inconsistent probe placement in the target brain region.Use stereotaxic coordinates to ensure consistent probe implantation. Verify probe placement post-experiment via histological analysis.
Tissue damage around the probe.Allow for a sufficient recovery period after probe implantation before starting the experiment to minimize the effects of acute tissue trauma.[10]
Positron Emission Tomography (PET) Imaging
Issue Possible Cause Troubleshooting Steps
Low brain signal of radiolabeled this compound Poor BBB penetration of the radiotracer.Confirm that the radiolabeling process has not altered the physicochemical properties of this compound that are critical for BBB penetration.
High non-specific binding of the radiotracer in peripheral tissues.Pre-dose with a non-radiolabeled version of this compound to block peripheral binding sites and increase the fraction of the radiotracer available to enter the brain.
Difficulty in quantifying specific binding High non-specific binding of the radiotracer within the brain.Perform blocking studies by co-administering an excess of non-radiolabeled this compound to displace the radiotracer from its specific binding sites. The difference in signal between the baseline and blocking scans will represent the specific binding.[17]
Inappropriate kinetic model for data analysis.Evaluate different kinetic models (e.g., two-tissue compartment model) to find the one that best describes the uptake and distribution of the radiotracer in the brain.

Data Presentation

Table 1: Summary of this compound Phase 1 Pharmacokinetic and Pharmacodynamic Data

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)
Tolerability Generally well-tolerated up to 200 mg.[13][14]Generally well-tolerated up to 80 mg daily.[13][14]
Plasma Exposure Dose-dependent increase in exposure.[1]Dose-dependent increase in exposure.[1]
CSF Exposure Dose-dependent increase in exposure, indicating brain penetration.[1]Dose-dependent increase in exposure.[1]
LRRK2 Reduction (PBMCs) >90% reduction at doses ≥20 mg.[1][14]>90% reduction at doses ≥20 mg daily.[1][13]
LRRK2 Reduction (CSF) >50% reduction at doses ≥20 mg.[1][14]>50% reduction at doses ≥20 mg daily.[1][13]

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rodents

  • Anesthetize the animal and expose the common carotid arteries.

  • Ligate the external carotid arteries and cannulate the common carotid arteries.

  • Initiate perfusion with a physiological buffer to wash out the blood.

  • Switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).

  • Perfuse for a short, defined period (e.g., 1-5 minutes).

  • Decapitate the animal and collect the brain.

  • Analyze the brain tissue and a sample of the perfusate for the concentrations of this compound and the vascular marker.

  • Calculate the brain uptake clearance (Kin) using the appropriate equations.

Protocol 2: Brain Microdialysis in Freely Moving Rodents

  • Surgically implant a guide cannula into the target brain region (e.g., striatum) of the anesthetized animal.

  • Allow the animal to recover for at least 24 hours.

  • Insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).

  • Collect dialysate samples at regular intervals.

  • Administer this compound to the animal (e.g., via oral gavage).

  • Continue collecting dialysate and blood samples over a defined time course.

  • Analyze the samples for this compound concentrations using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculate the unbound brain concentration of this compound, correcting for probe recovery.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Measurement cluster_analysis Data Analysis PAMPA PAMPA for Passive Permeability Perfusion In Situ Brain Perfusion PAMPA->Perfusion Predicts Passive Diffusion MDR1_MDCK MDR1-MDCK for Efflux Liability P_gp_efflux Assess P-gp Efflux MDR1_MDCK->P_gp_efflux Identifies Efflux Substrates Kp Calculate Kp Perfusion->Kp Microdialysis Microdialysis Kpuu Calculate Kp,uu Microdialysis->Kpuu PET PET Imaging PET->Kp CSF_PK CSF Pharmacokinetics CSF_PK->Kp P_gp_efflux->Kpuu

Caption: Workflow for assessing this compound brain penetration.

troubleshooting_workflow start Low this compound Brain Concentration Measured check_permeability Is in vitro permeability (e.g., PAMPA) low? start->check_permeability check_efflux Is this compound a substrate for efflux transporters (e.g., P-gp)? check_permeability->check_efflux No optimize_structure Optimize chemical structure to improve permeability check_permeability->optimize_structure Yes check_protein_binding Is plasma protein binding high? check_efflux->check_protein_binding No use_inhibitors Co-administer with efflux inhibitors check_efflux->use_inhibitors Yes measure_unbound Measure unbound concentrations (Kp,uu) check_protein_binding->measure_unbound Yes end_low_permeability Low intrinsic permeability is the likely issue optimize_structure->end_low_permeability end_efflux Efflux is limiting brain penetration use_inhibitors->end_efflux end_binding High plasma protein binding limits free drug for brain entry measure_unbound->end_binding

References

Minimizing Variability in AR-102 In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their in vitro experiments with AR-102, a PROTAC® (Proteolysis-Targeting Chimera) protein degrader that targets Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, brain-penetrant PROTAC designed to selectively degrade LRRK2.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of LRRK2, this compound harnesses the body's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the entire LRRK2 protein.[2][3] This is achieved through the formation of a ternary complex between this compound, LRRK2, and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of LRRK2 by the proteasome.

Q2: What are the key in vitro assays to characterize the activity of this compound?

A2: The key in vitro assays for this compound fall into three main categories:

  • Target Degradation Assays: To confirm the primary mechanism of action, it is essential to measure the reduction in LRRK2 protein levels. Western blotting is the most common method for this.

  • Target Engagement and Ternary Complex Formation Assays: These assays confirm that this compound binds to LRRK2 and facilitates the formation of the LRRK2-AR-102-E3 ligase ternary complex. Techniques include co-immunoprecipitation (Co-IP), pull-down assays, and biophysical methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Downstream Signaling and Functional Assays: These experiments assess the functional consequences of LRRK2 degradation. This can include measuring the phosphorylation of LRRK2 substrates like Rab10, and assessing cellular phenotypes such as lysosomal function.

Q3: What are common sources of variability in this compound in vitro experiments?

A3: Variability in in vitro experiments with this compound can arise from several factors:

  • Cell Culture Conditions: Cell line integrity, passage number, cell density at the time of treatment, and the presence of mycoplasma contamination can all impact results.

  • Reagent Quality and Handling: The quality and storage of this compound, antibodies, and other reagents are critical. Inconsistent freeze-thaw cycles of reagents should be avoided.

  • Experimental Technique: Inconsistent incubation times, inaccurate pipetting, and improper sample preparation can introduce significant variability.

  • Assay-Specific Factors: For Western blotting, variability can be introduced during protein extraction, quantification, gel electrophoresis, and antibody incubation steps. For cell-based assays, uneven cell seeding and edge effects in multi-well plates are common issues.

II. Troubleshooting Guides

A. Western Blot for LRRK2 Degradation

Issue 1: High variability in LRRK2 protein levels between replicates.

Potential Cause Troubleshooting Step
Inconsistent cell lysis Ensure complete and consistent cell lysis by using a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the process.
Inaccurate protein quantification Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay.
Uneven gel loading Carefully load equal amounts of protein in each well. Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize for loading differences.
Inconsistent antibody incubation Use the same antibody concentration and incubation time for all blots. Ensure blots are agitated gently and consistently during incubation.

Issue 2: No or weak LRRK2 degradation observed.

Potential Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for LRRK2 degradation in your cell line. The half-maximal degradation concentration (DC50) for many PROTACs is in the nanomolar range.
Insufficient treatment time Conduct a time-course experiment to identify the optimal treatment duration for maximal LRRK2 degradation. Degradation is a time-dependent process.
Low E3 ligase expression Confirm that the cell line used expresses the E3 ligase that this compound utilizes.
This compound instability Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
B. Cell Viability Assays

Issue 1: Inconsistent cell viability results.

Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Reagent interference Some viability reagents can be affected by the chemical properties of the test compound. Run appropriate vehicle controls and consider using a different viability assay if interference is suspected.
Variations in incubation conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.

Issue 2: Unexpected cytotoxicity.

Potential Cause Troubleshooting Step
Off-target effects At high concentrations, this compound may have off-target effects. Correlate cytotoxicity with LRRK2 degradation to determine if the effect is target-dependent.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cell line being used.

III. Experimental Protocols & Data Presentation

A. LRRK2 Degradation Assay by Western Blot

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LRRK2 and a loading control antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the LRRK2 band intensity to the loading control.

  • Calculate the percentage of LRRK2 degradation relative to the vehicle control.

Table 1: Illustrative Quantitative Data for this compound Induced LRRK2 Degradation

This compound ConcentrationMean LRRK2 Level (% of Vehicle)Standard Deviation
Vehicle (DMSO)100%5.2
1 nM85%4.8
10 nM55%6.1
100 nM15%3.5
1 µM5%2.1
10 µM4%1.9

Note: This data is illustrative and may not be representative of all cell lines and experimental conditions.

B. Cell Viability Assay (MTS Assay)

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or a vehicle control for the same duration as the degradation experiment (e.g., 24 hours).

2. MTS Reagent Incubation:

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

3. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Illustrative Quantitative Data for Cell Viability following this compound Treatment

This compound ConcentrationMean Cell Viability (% of Vehicle)Standard Deviation
Vehicle (DMSO)100%4.5
1 nM98%5.1
10 nM97%4.9
100 nM95%5.3
1 µM92%6.0
10 µM88%5.7

Note: This data is illustrative. Significant cytotoxicity is generally not expected at concentrations effective for target degradation for a specific PROTAC.

IV. Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK binds LRRK2_inactive LRRK2 (Inactive) RTK->LRRK2_inactive activates LRRK2_active LRRK2 (Active) (Kinase Activity) LRRK2_inactive->LRRK2_active autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Proteasome Proteasome LRRK2_active->Proteasome degradation Ternary_Complex LRRK2-AR102-E3 Ternary Complex LRRK2_active->Ternary_Complex Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy AR102 This compound AR102->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->LRRK2_active ubiquitination

Caption: LRRK2 signaling and this compound mechanism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., neuronal cell line) Treatment Cell Treatment with this compound Cell_Culture->Treatment AR102_Prep This compound Preparation (Dose range) AR102_Prep->Treatment Incubation Incubation (Time course) Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTS) Incubation->Viability_Assay Western_Blot Western Blot (LRRK2, pRab10, Loading Control) Cell_Lysis->Western_Blot Data_Quant Data Quantification & Normalization Western_Blot->Data_Quant Viability_Assay->Data_Quant

Caption: In vitro experimental workflow for this compound.

References

AR-102 Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AR-102 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected results during in-vitro and in-vivo experiments with this compound, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the LRRK2 protein.[1][2] It functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action leads to a reduction in total LRRK2 protein levels, which is believed to be beneficial in neurodegenerative diseases like Parkinson's, where LRRK2 activity is implicated.[1] Preclinical and Phase 1 clinical trial data have demonstrated that this compound can effectively cross the blood-brain barrier and reduce LRRK2 levels in both peripheral blood mononuclear cells (PBMCs) and the cerebrospinal fluid (CSF).[1][2][3]

Q2: What are the known side effects of this compound in preclinical and clinical studies?

In Phase 1 clinical trials involving healthy volunteers and Parkinson's disease patients, this compound has been generally well-tolerated.[1][3] The most commonly reported treatment-related adverse events were mild and included headache, fatigue, nausea, and diarrhea.[1][3] No serious adverse events were reported in these early-stage trials.[3]

Troubleshooting Guides

Issue 1: Suboptimal or No LRRK2 Degradation Observed in Cell-Based Assays

Question: We treated our neuronal cell line with this compound at the recommended concentration and time point, but our Western blot analysis shows minimal or no reduction in LRRK2 protein levels compared to the vehicle control. What could be the cause?

Potential Causes and Troubleshooting Steps:

  • Reagent Integrity:

    • This compound Degradation: Ensure that the this compound compound has been stored correctly (as per the manufacturer's instructions) and has not undergone freeze-thaw cycles that could impact its stability. Prepare fresh dilutions from a stock solution for each experiment.

    • Antibody Performance: The primary antibody against LRRK2 may not be performing optimally. Validate the antibody using a positive control (e.g., a cell line known to express high levels of LRRK2) and a negative control. Consider trying a different LRRK2 antibody that recognizes a different epitope.

  • Experimental Protocol:

    • Cell Line Specifics: The endogenous expression of the E3 ligase components required for this compound's activity may be low in your specific cell line. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cells.

    • Incubation Time and Concentration: The degradation kinetics of LRRK2 can vary between cell types. Perform a time-course (e.g., 2, 4, 8, 12, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for LRRK2 degradation in your system.

  • Data Interpretation:

    • Loading Controls: Ensure that the loading control (e.g., GAPDH, β-actin) is stable and not affected by the treatment. Inconsistent loading can mask true degradation.

    • Quantification Method: Use a reliable method for densitometry analysis of your Western blot bands.

Hypothetical Data: Troubleshooting Suboptimal LRRK2 Degradation

TreatmentLRRK2 Protein Level (Normalized to Vehicle)Interpretation
Initial Experiment
Vehicle1.0Baseline LRRK2 expression.
This compound (100 nM, 24h)0.9Suboptimal degradation.
After Troubleshooting (Optimized Protocol)
Vehicle1.0Baseline LRRK2 expression.
This compound (500 nM, 48h)0.2Significant LRRK2 degradation achieved.

Experimental Workflow for Assessing LRRK2 Degradation

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis seed_cells Seed Cells in Culture Plates treat_cells Treat with this compound or Vehicle seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate lyse_cells Lyse Cells to Extract Proteins incubate->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-LRRK2) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab visualize Visualize and Quantify Bands secondary_ab->visualize

Caption: Workflow for Western blot analysis of LRRK2 degradation.

Issue 2: Unexpected Increase in LRRK2 Phosphorylation at Ser935

Question: We observe a paradoxical increase in the phosphorylation of LRRK2 at Ser935 after a short-term treatment with this compound, even though we expected to see a decrease in total LRRK2. Why is this happening?

Potential Causes and Troubleshooting Steps:

  • Mechanism of Action:

    • Ternary Complex Formation: The initial binding of this compound to LRRK2 and the E3 ligase can sometimes lead to conformational changes in LRRK2 that transiently increase its kinase activity or accessibility to kinases before degradation occurs.

    • Cellular Compensation: The cell might initially respond to the binding of this compound by increasing LRRK2 phosphorylation as a compensatory mechanism before the protein is degraded.

  • Experimental Protocol:

    • Time Course: This effect is often transient. Perform a detailed time-course experiment with early time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to observe the dynamics of both pLRRK2 (S935) and total LRRK2. You should see an initial spike in phosphorylation followed by a decrease in both total and phosphorylated LRRK2 at later time points.

    • Kinase Inhibition Control: Use a known LRRK2 kinase inhibitor as a control to confirm that the phosphorylation event is indeed LRRK2-dependent.

Hypothetical Data: Transient Increase in pLRRK2 (S935)

Time PointTotal LRRK2 (Normalized to t=0)pLRRK2 (S935) (Normalized to t=0)
0 h1.01.0
1 h0.951.8
4 h0.61.2
12 h0.30.4
24 h0.10.1

This compound Signaling Pathway and Action

G AR102 This compound Ternary_Complex Ternary Complex (this compound + LRRK2 + E3 Ligase) AR102->Ternary_Complex LRRK2 LRRK2 LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of LRRK2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LRRK2 Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced LRRK2 degradation.

Issue 3: Discrepancy Between In-Vitro and In-Vivo Efficacy

Question: this compound shows potent LRRK2 degradation in our cell culture models, but we are not observing the expected therapeutic effect in our animal models of Parkinson's disease. What could explain this discrepancy?

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Blood-Brain Barrier Penetration: While this compound is designed to be brain-penetrant, its efficiency can be influenced by the animal model and administration route.[1][2] Confirm the concentration of this compound in the brain tissue and CSF of your animals to ensure adequate exposure.

    • Metabolism and Clearance: The metabolic stability and clearance rate of this compound in your animal model might be different from what is observed in humans. Conduct PK studies to determine the half-life and exposure of this compound.

    • Dosing Regimen: The dosing frequency and concentration may not be optimal for sustained LRRK2 degradation in vivo. Adjust the dosing regimen based on PK/PD data.

  • Animal Model:

    • Model Validity: The chosen animal model may not fully recapitulate the aspects of Parkinson's disease that are driven by LRRK2 pathology. Consider using alternative or multiple models to validate your findings.

    • Disease Progression: The timing of this compound administration in relation to the disease progression in the animal model is critical. Treatment may be more effective at earlier or later stages of the pathology.

Troubleshooting Logic for In-Vivo Studies

G Start No In-Vivo Efficacy Observed Check_PK Measure Brain and Plasma Concentrations of this compound Start->Check_PK Check_PD Assess LRRK2 Degradation in Brain Tissue Check_PK->Check_PD Adequate Exposure Optimize_Dose Optimize Dosing Regimen Check_PK->Optimize_Dose Inadequate Exposure Evaluate_Model Re-evaluate Animal Model and Disease Stage Check_PD->Evaluate_Model Sufficient Degradation Check_PD->Optimize_Dose Insufficient Degradation Outcome_Success Therapeutic Effect Observed Check_PD->Outcome_Success Sufficient Degradation and Therapeutic Effect Outcome_Fail Re-evaluate Target Engagement Evaluate_Model->Outcome_Fail Optimize_Dose->Check_PK

Caption: Decision tree for troubleshooting in-vivo experiments.

Detailed Experimental Protocol

Protocol: Determination of this compound DC50 in a Neuronal Cell Line

  • Cell Seeding:

    • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM.

    • Include a vehicle control (DMSO equivalent to the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the cells for 24 hours (or the desired time point) at 37°C and 5% CO2.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against total LRRK2 and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LRRK2 and the loading control.

    • Normalize the LRRK2 signal to the loading control for each sample.

    • Calculate the percentage of LRRK2 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value (the concentration at which 50% of LRRK2 is degraded).

References

How to control for non-specific binding of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for non-specific binding of AR-102, a PROTAC® protein degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, brain-penetrant PROTAC® (Proteolysis-Targeting Chimera) protein degrader.[1][2] It is designed to specifically target and induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1][3] this compound functions by forming a ternary complex with LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[4]

Q2: What is non-specific binding and why is it a concern for this compound?

Non-specific binding refers to the interaction of this compound with proteins or other cellular components other than its intended target, LRRK2, or the recruited E3 ligase. This can lead to off-target effects, inaccurate experimental data, and misinterpretation of results. Controlling for non-specific binding is crucial to ensure that the observed biological effects are a direct consequence of LRRK2 degradation.

Q3: What are the common causes of non-specific binding in experiments with this compound?

Several factors can contribute to non-specific binding:

  • High compound concentration: Using this compound at concentrations significantly above its effective degradation concentration (DC50) can lead to off-target interactions.

  • Assay conditions: Buffer composition, pH, ionic strength, and the presence of detergents can influence non-specific interactions.

  • Cellular context: The abundance of other proteins and cellular components can create opportunities for non-specific binding.

  • "Hook effect": At very high concentrations, PROTACs can form binary complexes with the target or the E3 ligase separately, which inhibits the formation of the productive ternary complex and can be misinterpreted as a loss of activity or non-specific effect.[5]

Troubleshooting Guide: Controlling for Non-Specific Binding of this compound

This guide provides a systematic approach to identifying and minimizing non-specific binding of this compound in your experiments.

Problem 1: High background or unexpected results in cellular degradation assays (e.g., Western Blot, In-Cell Western).

Possible Cause: Non-specific binding of this compound leading to off-target protein degradation or cellular stress responses.

Solutions:

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the optimal concentration range for LRRK2 degradation. Start with a broad range and narrow down to the concentration that gives maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).

    • Avoid using concentrations significantly above the Dmax, as this can increase the likelihood of off-target effects.[5]

  • Include Proper Negative Controls:

    • Inactive Epimer/Diastereomer Control: Synthesize or obtain an inactive version of this compound. A common strategy is to use a diastereomer with an inverted stereocenter in the E3 ligase binding moiety (e.g., on the hydroxyproline of a VHL binder). This control should have a significantly reduced affinity for the E3 ligase but retain its ability to bind LRRK2.[][7] It should not induce LRRK2 degradation.

    • Parental Inhibitor Control: Treat cells with the LRRK2-binding warhead of this compound alone. This will help differentiate between effects caused by LRRK2 inhibition versus LRRK2 degradation.[8]

    • E3 Ligase Ligand Control: Treat cells with the E3 ligase-binding component of this compound alone to assess any effects independent of LRRK2 binding.

  • Competition Assays:

    • Co-treat cells with an excess of the parental LRRK2 inhibitor alongside this compound. If the degradation of LRRK2 is specific, the parental inhibitor should compete with this compound for binding to LRRK2 and rescue the degradation.

    • Similarly, co-treatment with an excess of the E3 ligase ligand should rescue degradation by competing for E3 ligase binding.[8]

  • Proteomics-based Off-Target Analysis:

    • Perform unbiased proteomics (e.g., Mass Spectrometry) to globally assess protein level changes upon treatment with this compound versus the inactive control. This can identify any unintended off-target degradation.

Table 1: Recommended Concentrations for Control Experiments

Control Compound Recommended Concentration Expected Outcome for LRRK2 Degradation
Inactive Epimer of this compoundSame concentration range as this compoundNo significant degradation
Parental LRRK2 Inhibitor10-100x molar excess over this compoundRescue of degradation
E3 Ligase Ligand10-100x molar excess over this compoundRescue of degradation
Problem 2: Discrepancies between in vitro binding affinity and cellular degradation potency.

Possible Cause: Poor cell permeability of this compound, or non-specific binding within the cell that prevents it from reaching its target.

Solutions:

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of LRRK2 in intact cells. Binding of this compound to LRRK2 should induce a thermal shift. This can confirm that this compound is engaging its target in a cellular environment.[9][10][11]

    • NanoBRET™ Target Engagement Assay: This assay can be used to quantify the binding of this compound to LRRK2 in living cells in real-time.

  • Permeability Assays:

    • Assess the cell permeability of this compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[8][12]

Problem 3: Difficulty confirming the formation of the LRRK2:this compound:E3 Ligase ternary complex.

Possible Cause: Weak or transient ternary complex formation, or interference from non-specific interactions.

Solutions:

  • Biophysical Assays for Ternary Complex Formation:

    • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of both binary (this compound to LRRK2 or E3 ligase) and ternary complex formation in real-time.[1][2][3][4] This label-free technique provides valuable insights into the stability of the ternary complex.

    • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions. It can directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation.[12][13][14][15]

    • Fluorescence Polarization (FP): FP assays can be developed to measure the binding of this compound to LRRK2 and the E3 ligase, as well as the formation of the ternary complex.[8][12][16]

  • In-Cell Ternary Complex Detection:

    • Co-immunoprecipitation (Co-IP): Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex). Then, immunoprecipitate the E3 ligase and probe for the presence of LRRK2, or vice versa.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement
  • Cell Culture and Treatment:

    • Plate cells expressing endogenous or over-expressed LRRK2 and grow to 80-90% confluency.

    • Treat cells with this compound, an inactive epimer control, and a vehicle control at desired concentrations for a specified time (e.g., 1-4 hours).

  • Heat Shock:

    • Harvest and wash the cells. Resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing folded protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Analysis:

    • Analyze the amount of soluble LRRK2 in each sample by Western Blot or ELISA.

    • Plot the percentage of soluble LRRK2 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment:

    • Treat cells with this compound or a vehicle control. Include a proteasome inhibitor (e.g., MG132) co-treatment to prevent the degradation of the ternary complex.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (or LRRK2) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against LRRK2 (if the E3 ligase was immunoprecipitated) and the E3 ligase to confirm the interaction.

Visualizations

AR102_Mechanism_of_Action cluster_0 This compound Mediated LRRK2 Degradation AR102 This compound Ternary_Complex Ternary Complex (LRRK2:this compound:E3) AR102->Ternary_Complex Binds LRRK2 LRRK2 LRRK2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of LRRK2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LRRK2 Degradation Proteasome->Degradation Non_Specific_Binding_Workflow cluster_1 Troubleshooting Non-Specific Binding Start High Background or Unexpected Results Optimize_Conc Optimize this compound Concentration Start->Optimize_Conc Negative_Controls Use Negative Controls (Epimer, Parental Inhibitor) Optimize_Conc->Negative_Controls Competition_Assay Perform Competition Assay Negative_Controls->Competition_Assay CETSA Confirm Target Engagement (CETSA/NanoBRET) Competition_Assay->CETSA Proteomics Global Proteomics for Off-Targets CETSA->Proteomics Specific_Binding Specific LRRK2 Degradation Confirmed Proteomics->Specific_Binding

References

Technical Support Center: Validating E3 Ligase Engagement of AR-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the E3 ligase engagement of AR-102, a PROTAC® protein degrader targeting Leucine-Rich Repeat Kinase 2 (LRRK2). While the specific E3 ligase recruited by this compound has not been publicly disclosed by Arvinas, this guide will use Cereblon (CRBN), a commonly utilized E3 ligase in PROTAC development, as an illustrative example for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, orally bioavailable PROTAC® (Proteolysis-Targeting Chimera) protein degrader designed to target LRRK2 for degradation.[1] As a PROTAC, this compound is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (LRRK2), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon), and a linker connecting these two ligands.[2] By bringing LRRK2 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.[3][4][5]

Q2: Why is it critical to validate E3 ligase engagement?

Validating E3 ligase engagement is a crucial step in characterizing the mechanism of action of a PROTAC like this compound. It confirms that the molecule functions as intended by hijacking the specific E3 ligase to induce target degradation. This validation helps to:

  • Confirm the direct interaction between the PROTAC, the E3 ligase, and the target protein.

  • Troubleshoot experiments where degradation is not observed.

  • Assess the selectivity of the PROTAC for the intended E3 ligase.

  • Optimize the design of future PROTAC molecules.

Q3: What are the key assays to confirm E3 ligase engagement?

There are several biochemical, biophysical, and cell-based assays to validate E3 ligase engagement. Key assays include:

  • Ternary Complex Formation Assays: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular assays like NanoBRET® are used to demonstrate the formation of the LRRK2-AR-102-E3 ligase complex.

  • In Vitro Ubiquitination Assays: These assays directly measure the this compound-dependent ubiquitination of LRRK2 by the recruited E3 ligase in a reconstituted system.

  • Cell-Based Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) or in-cell ELISA can be used to confirm that this compound engages the E3 ligase within a cellular context.[6][7]

  • E3 Ligase Knockdown/Knockout Experiments: Silencing the expression of the putative E3 ligase (e.g., using siRNA or CRISPR) should abrogate this compound-mediated LRRK2 degradation, providing strong evidence for its involvement.

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment AR102 This compound Ternary_Complex Ternary Complex (LRRK2-AR-102-E3) AR102->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degraded_LRRK2 Degraded LRRK2 Fragments Proteasome->Degraded_LRRK2 Degrades Troubleshooting_Workflow Start Start: No LRRK2 Degradation Check_Degradation Confirm No Degradation (WB, dose-response) Start->Check_Degradation Check_Permeability Assess Cell Permeability Check_Degradation->Check_Permeability Permeable Permeable? Check_Permeability->Permeable Check_E3_Expression Check E3 Ligase Expression (e.g., CRBN) Permeable->Check_E3_Expression Yes Optimize_Delivery Optimize Delivery/ Use Permeabilized Cells Permeable->Optimize_Delivery No E3_Expressed E3 Expressed? Check_E3_Expression->E3_Expressed Assess_Ternary_Complex Assess Ternary Complex Formation (e.g., NanoBRET) E3_Expressed->Assess_Ternary_Complex Yes Change_Cell_Line Change Cell Line to One with Higher E3 Expression E3_Expressed->Change_Cell_Line No Complex_Forms Complex Forms? Assess_Ternary_Complex->Complex_Forms Check_Ubiquitination In Vitro Ubiquitination Assay Complex_Forms->Check_Ubiquitination Yes Check_Binary_Binding Check Binary Binding (this compound to LRRK2 and E3) Complex_Forms->Check_Binary_Binding No Ubiquitination_Occurs Ubiquitination? Check_Ubiquitination->Ubiquitination_Occurs Suspect_Other_Mechanisms Investigate Other Cellular Mechanisms (e.g., Proteasome Activity, DUBs) Ubiquitination_Occurs->Suspect_Other_Mechanisms Yes Redesign_PROTAC Consider PROTAC Redesign (Linker Optimization) Ubiquitination_Occurs->Redesign_PROTAC No Check_Binary_Binding->Redesign_PROTAC

References

Technical Support Center: Troubleshooting LRRK2 Degradation with AR-102

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing AR-102 to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent or incomplete LRRK2 degradation after treating cells with this compound. What are the potential causes and solutions?

A1: Inconsistent LRRK2 degradation can stem from several factors, ranging from experimental setup to cellular context. Below is a breakdown of potential causes and corresponding troubleshooting steps.

  • Cellular Factors:

    • LRRK2 Expression Levels: LRRK2 is expressed at low levels in many cell lines.[1] Insufficient endogenous LRRK2 may lead to difficulties in detecting significant degradation.

      • Recommendation: Use cell lines known to have higher endogenous LRRK2 expression, such as A549 cells, or consider transiently overexpressing tagged LRRK2 to establish optimal experimental conditions.[2]

    • Proteasome and Lysosome Function: this compound, a PROTAC (PROteolysis TArgeting Chimera), hijacks the cell's ubiquitin-proteasome system to degrade LRRK2.[3][4] Impaired proteasomal or lysosomal function can hinder degradation. LRRK2 has been shown to be involved in the autophagy-lysosomal pathway.[5][6][7]

      • Recommendation: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., Bafilomycin A1) alongside this compound to confirm the degradation pathway. A lack of LRRK2 accumulation in the presence of these inhibitors when treated with this compound might point towards issues with the upstream ubiquitination process.

    • Cell Health and Passage Number: Unhealthy or high-passage-number cells may exhibit altered protein degradation machinery.

      • Recommendation: Ensure cells are healthy, within a low passage number, and growing optimally.

  • Experimental Protocol:

    • This compound Concentration and Treatment Duration: Suboptimal concentrations or treatment times can result in incomplete degradation. Clinical data on the related compound ARV-102 shows a dose-dependent degradation of LRRK2.[8][9][10]

      • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Start with a range of concentrations (e.g., 1 nM to 1 µM) and time points (e.g., 4, 8, 12, 24 hours).

    • Compound Stability and Handling: Improper storage or handling of this compound can lead to reduced potency.

      • Recommendation: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment from a trusted stock solution.

  • Data Analysis:

    • Western Blotting Technique: Given the large size of LRRK2 (~286 kDa), western blotting can be challenging.[11]

      • Recommendation: Optimize your western blot protocol for large proteins. Use low-percentage acrylamide gels (e.g., 6-8%), ensure efficient protein transfer (a wet transfer overnight at 4°C is often recommended), and use a validated LRRK2 antibody.[11]

Q2: We are seeing significant variability in LRRK2 degradation between replicate experiments. How can we improve reproducibility?

A2: Variability between experiments is a common challenge. Here are key areas to focus on for improving reproducibility:

  • Standardize Cell Culture Conditions:

    • Recommendation: Maintain consistent cell density at the time of treatment, use the same batch of serum and media, and ensure a stable incubator environment (temperature, CO2, humidity).

  • Precise Reagent Handling:

    • Recommendation: Use freshly prepared this compound dilutions for each experiment. Ensure accurate and consistent pipetting of all reagents.

  • Implement Robust Controls:

    • Recommendation: Always include a vehicle control (e.g., DMSO) and consider a positive control if available (e.g., a cell line known to respond well to this compound). A negative control, such as a compound that does not degrade LRRK2, can also be beneficial.

  • Quantitative Analysis of Western Blots:

    • Recommendation: Use a consistent loading control (e.g., GAPDH, β-actin) and quantify band intensities using densitometry software. Normalize the LRRK2 signal to the loading control for each sample.

Q3: Can mutations in LRRK2 affect its degradation by this compound?

A3: Yes, mutations in LRRK2 can influence its stability and degradation. Some pathogenic mutations, like G2019S, increase LRRK2's kinase activity, which can affect its stability.[12] Conversely, some variants can destabilize the LRRK2 protein.[6] While this compound is designed to degrade LRRK2 irrespective of its mutation status by bringing it to the E3 ligase for ubiquitination, the conformation and stability of the mutant protein could potentially influence the efficiency of this process. It is important to note that some LRRK2 mutations are associated with altered protein stability.[13]

  • Recommendation: If working with mutant LRRK2, it is crucial to characterize the baseline stability of the mutant protein in your cellular model before assessing the effects of this compound.

Quantitative Data Summary

The following table summarizes the reported degradation of LRRK2 by ARV-102 (a closely related LRRK2 degrader) from clinical trial data. This can serve as a reference for expected efficacy.

Dose of ARV-102 (in healthy volunteers)LRRK2 Reduction in Peripheral Blood Mononuclear Cells (PBMCs)LRRK2 Reduction in Cerebrospinal Fluid (CSF)Reference
Single dose ≥ 60 mg> 90%> 50%[8][10]
Repeated doses ≥ 20 mg> 90%> 50%[8][10]
Repeated daily doses ≥ 20 mg>90%>50%
Dose of ARV-102 (in Parkinson's disease patients)Median LRRK2 Protein Reduction in PBMCsReference
Single 50 mg dose86%
Single 200 mg dose97%

Experimental Protocols

Key Experiment: Western Blotting for LRRK2 Degradation

This protocol provides a detailed methodology for assessing LRRK2 protein levels following treatment with this compound.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with vortexing every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.
  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
  • Load equal amounts of protein (30-50 µg) onto a 6-8% polyacrylamide gel.
  • Run the gel at 100-120V until the dye front reaches the bottom.
  • Transfer proteins to a PVDF membrane. For a large protein like LRRK2, a wet transfer at 30V overnight at 4°C is recommended for optimal efficiency.[11]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a validated primary antibody against LRRK2 overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key processes and workflows related to LRRK2 degradation by this compound.

LRRK2_Degradation_Pathway cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process AR102 This compound Ternary Ternary Complex (LRRK2-AR102-E3) AR102->Ternary Binds LRRK2 LRRK2 Protein LRRK2->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ternary Ub_LRRK2 Ubiquitinated LRRK2 Ternary->Ub_LRRK2 Ubiquitination Ub_LRRK2->Proteasome Targeted for Degradation

Caption: Mechanism of this compound mediated LRRK2 degradation via the ubiquitin-proteasome system.

Troubleshooting_Workflow Start Inconsistent LRRK2 Degradation Observed Check_Protocol Review Experimental Protocol (Dose, Time, Reagents) Start->Check_Protocol Check_Cells Assess Cellular Factors (Health, Passage, LRRK2 Expression) Start->Check_Cells Check_Western Optimize Western Blot (Transfer, Antibodies) Start->Check_Western Optimize_Protocol Perform Dose-Response & Time-Course Check_Protocol->Optimize_Protocol Validate_Cells Use Positive Control Cell Line or Overexpression Check_Cells->Validate_Cells Validate_Western Confirm Large Protein Transfer Efficiency Check_Western->Validate_Western Consistent_Results Consistent Degradation Achieved Optimize_Protocol->Consistent_Results Inconsistent_Results Inconsistency Persists Optimize_Protocol->Inconsistent_Results Validate_Cells->Consistent_Results Validate_Cells->Inconsistent_Results Validate_Western->Consistent_Results Validate_Western->Inconsistent_Results Consult Consult Technical Support Inconsistent_Results->Consult

Caption: A troubleshooting workflow for addressing inconsistent LRRK2 degradation results.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Treatment 2. Treat with this compound (and Controls) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 4. Western Blotting (SDS-PAGE, Transfer) Lysis->Western_Blot Immunodetection 5. Immunodetection (Antibodies, ECL) Western_Blot->Immunodetection Analysis 6. Data Analysis (Densitometry) Immunodetection->Analysis End End Analysis->End

Caption: A standard experimental workflow for assessing this compound-induced LRRK2 degradation.

References

Strategies to reduce the molecular weight of PROTACs like AR-102

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to reduce the molecular weight (MW) of Proteolysis Targeting Chimeras (PROTACs), using AR-102 as a conceptual example.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the molecular weight of PROTACs a critical objective?

Reducing the molecular weight of PROTACs is a primary goal in their development due to the inherent challenges associated with their large size, which often falls outside the "Rule of Five" typically applied to small molecule drugs.[1][2][3][4][5] High molecular weight (typically 700-1200 Da) can negatively impact crucial pharmacokinetic properties, leading to:

  • Poor Solubility: Larger molecules tend to have lower solubility, which can hinder formulation and administration.[3][5]

  • Limited Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is often compromised by its size.[3][4][6]

  • Challenging Oral Bioavailability: Achieving good oral absorption is a significant hurdle for high MW compounds.[3]

By reducing the molecular weight, researchers can improve the drug-like properties of PROTACs, potentially leading to better efficacy and more convenient routes of administration.

Q2: What are the primary components of a PROTAC that contribute to its high molecular weight?

A PROTAC is a heterobifunctional molecule composed of three main parts, all of which contribute to its overall size:[7][8]

  • A "warhead" ligand: This binds to the protein of interest (POI) that is targeted for degradation.

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10][11][12][13]

  • A chemical linker: This connects the warhead and the E3 ligase ligand. The length and composition of the linker are critical for the PROTAC's ability to form a stable ternary complex between the POI and the E3 ligase.[14][15][16]

The combined size of these three components results in a molecule that is significantly larger than traditional small-molecule inhibitors.

PROTAC PROTAC Molecular Structure Warhead Warhead Ligand (Binds to POI) PROTAC->Warhead Component 1 Linker Linker PROTAC->Linker Component 2 E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand Component 3 cluster_0 Optimal Linker Length cluster_1 Linker Too Short POI_opt Protein of Interest (POI) PROTAC_opt PROTAC POI_opt->PROTAC_opt E3_opt E3 Ligase E3_opt->PROTAC_opt label_opt Stable Ternary Complex POI_short POI PROTAC_short PROTAC POI_short->PROTAC_short E3_short E3 Ligase E3_short->PROTAC_short clash Steric Clash! start Start synthesis_warhead Synthesize Alkyne-Warhead start->synthesis_warhead synthesis_linker Synthesize Azide-Linker-E3 Ligand (Varying Lengths) start->synthesis_linker click_reaction CuAAC 'Click' Reaction synthesis_warhead->click_reaction synthesis_linker->click_reaction purification HPLC Purification click_reaction->purification testing Biological Testing (Degradation Assay) purification->testing end End testing->end

References

Technical Support Center: AR-102 Immunogenicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This center provides guidance for researchers, scientists, and drug development professionals on monitoring and troubleshooting the potential immunogenicity of AR-102, a humanized IgG1 monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity and why is it a concern for this compound?

A: Immunogenicity is the propensity of a therapeutic protein, like this compound, to trigger an immune response in the body, leading to the formation of anti-drug antibodies (ADAs).[1][2] This is a concern because ADAs can have various clinical consequences, including altered drug pharmacokinetics (PK), loss of efficacy, and in some cases, adverse safety events such as hypersensitivity reactions.[3][4] Monitoring immunogenicity is a critical aspect of drug development and regulatory assessment.[1][5]

Q2: What are the potential clinical consequences of developing ADAs against this compound?

A: The clinical impact of ADAs can range from benign to severe. The significance of an ADA response depends on factors like the antibody titer, persistence, and whether the antibodies are neutralizing.[6]

Table 1: Summary of Potential Clinical Outcomes of ADA Formation

ADA CharacteristicPotential Clinical ConsequenceDescription
Binding ADAs (Non-Neutralizing) Altered Pharmacokinetics (PK)ADAs can form immune complexes with this compound, leading to accelerated clearance from the body and reduced drug exposure.[4]
Neutralizing ADAs (NAbs) Loss of EfficacyNAbs directly block the biological activity of this compound, preventing it from binding to its target. This can lead to a reduction or complete loss of therapeutic effect.[7]
General ADA Response Safety & Tolerability IssuesIn some instances, ADA formation can be associated with hypersensitivity reactions, injection site reactions, or other adverse immune-related events.[3]
No Clinical Impact Benign ResponseOften, low levels of transient ADAs are produced that have no discernible effect on the drug's PK, efficacy, or safety profile.[6]

Q3: What is the recommended strategy for assessing the immunogenicity of this compound?

A: A multi-tiered testing approach is the industry standard and regulatory expectation for immunogenicity assessment.[8] This strategy efficiently identifies true positive samples while minimizing false positives.

  • Screening Assay: A highly sensitive immunoassay to detect all potential ADA-positive samples.

  • Confirmatory Assay: A specific assay to confirm that the reactivity in the screening assay is due to antibodies binding specifically to this compound.[8]

  • Characterization/Titer Assay: Quantifies the magnitude of the confirmed ADA response.

  • Neutralizing Antibody (NAb) Assay: A functional assay (typically cell-based) to determine if the ADAs can neutralize the biological activity of this compound.[9][10]

cluster_workflow Immunogenicity Assessment Workflow Start Patient Sample Collection Screen Screening Assay (High Sensitivity ELISA) Start->Screen invis1 Screen->invis1 Confirm Confirmatory Assay (Specificity Test) invis2 Confirm->invis2 Titer Titer Assay (Quantify ADA Level) NAb Neutralizing Antibody (NAb) Assay (Functional Cell-Based Assay) Titer->NAb Report Final Report & Clinical Correlation NAb->Report invis1->Confirm If Positive invis1->Report If Negative invis2->Titer If Confirmed invis2->Report If Not Confirmed

A multi-tiered workflow for assessing this compound immunogenicity.

Troubleshooting Guides

Q4: We are observing high background noise in our ADA screening ELISA. What are the common causes and solutions?

A: High background in a bridging ELISA can obscure true positive signals.[11] Several factors can contribute to this issue.

cluster_troubleshooting Troubleshooting High Background in Screening Assay Problem High Background Signal Cause1 Issue: Inadequate Blocking Problem->Cause1 Cause2 Issue: Non-Specific Binding of Reagents Problem->Cause2 Cause3 Issue: Insufficient Washing Problem->Cause3 Cause4 Issue: Poor Reagent Quality Problem->Cause4 Solution1 Solution: • Increase blocking incubation time/temp. • Test alternative blocking buffers (e.g., different protein base). Cause1->Solution1 Solution2 Solution: • Optimize concentration of biotinylated and HRP-conjugated this compound. • Add blocking agents (e.g., BSA, Tween-20) to reagent diluents. Cause2->Solution2 Solution3 Solution: • Increase number of wash cycles. • Increase soaking time during washes. • Ensure wash buffer dispensing is optimal. Cause3->Solution3 Solution4 Solution: • Check for aggregation in this compound conjugates. • Use fresh, high-quality reagents and buffers. Cause4->Solution4

Decision tree for troubleshooting high background signals.

Q5: Our confirmatory assay results are inconsistent. How can we improve reliability?

A: The confirmatory assay relies on specific signal inhibition by adding an excess of unlabeled this compound. Inconsistency often points to issues with the competition step or matrix effects.

  • Ensure Sufficient Drug Excess: The concentration of unlabeled this compound used for spiking should be high enough (typically 50-100 µg/mL) to outcompete the labeled reagents for binding to any specific ADAs in the sample.

  • Check for Matrix Interference: Some patient sera may contain interfering factors (e.g., rheumatoid factor, heterophilic antibodies). Consider implementing an acid-dissociation step to break up immune complexes and reduce non-specific interference.[12]

  • Evaluate Positive Control: Ensure your positive control antibody consistently shows significant (>50-70%) and reproducible signal inhibition in the presence of excess this compound.

Q6: We have confirmed ADA-positive samples, but they are negative in the neutralizing antibody (NAb) assay. How do we interpret this?

A: This is a common and expected finding. Not all ADAs are neutralizing.

  • Binding Site: The ADAs may bind to a non-functional region of this compound, away from the antigen-binding site (paratope). These are non-neutralizing antibodies.

  • Low Affinity: The ADAs may have low binding affinity and are thus unable to effectively block this compound's function in a cell-based assay.

  • Clinical Significance: While non-neutralizing ADAs may not directly impact efficacy, they can still increase drug clearance and should be correlated with PK data.[4] The absence of neutralizing activity is generally considered a lower risk for immediate loss of efficacy.[6]

Experimental Protocols

Protocol 1: ADA Screening via Bridging ELISA

This protocol outlines a general method for a bridging Enzyme-Linked Immunosorbent Assay (ELISA) to screen for ADAs against this compound.[13][14]

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated this compound (Biotin-AR-102)

  • Horseradish Peroxidase (HRP) conjugated this compound (HRP-AR-102)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., Blocking Buffer)

  • TMB Substrate and Stop Solution

  • Positive and Negative Control Samples

Methodology:

  • Coating: Add 100 µL/well of Biotin-AR-102 (e.g., at 1 µg/mL in PBS) to a streptavidin-coated plate. Incubate for 1 hour at room temperature (RT).

  • Wash: Wash plates 3 times with Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at RT.

  • Wash: Wash plates 3 times with Wash Buffer.

  • Sample Incubation: Add 50 µL of Assay Diluent, followed by 50 µL of patient samples, positive controls, and negative controls to appropriate wells. Incubate for 2 hours at RT with gentle shaking.

  • Wash: Wash plates 5 times with Wash Buffer.

  • Detection: Add 100 µL/well of HRP-AR-102 (e.g., at 1 µg/mL in Assay Diluent). Incubate for 1 hour at RT.

  • Wash: Wash plates 5 times with Wash Buffer.

  • Development: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.

  • Stop: Add 50 µL/well of Stop Solution.

  • Read: Measure absorbance at 450 nm. Samples with a signal above a pre-determined cut point are considered screen-positive.

Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay

This protocol describes a cell-based assay to detect NAbs that inhibit this compound-mediated signaling. This example assumes this compound blocks a cell surface receptor ("Target X"), preventing ligand-induced cell proliferation.[9][15][16]

Materials:

  • Target cells expressing "Target X" (e.g., a specific engineered cell line)

  • Cell Culture Medium

  • Stimulating Ligand for "Target X"

  • This compound (at a concentration giving ~90% inhibition, EC90)

  • Positive Control (anti-AR-102 neutralizing antibody) and Negative Control Samples

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Plating: Seed target cells in a 96-well flat-bottom plate and incubate overnight to form a semi-confluent monolayer.

  • Sample Pre-incubation: In a separate plate, pre-incubate patient samples (e.g., diluted 1:10) with a fixed concentration of this compound (EC90) for 1-2 hours at 37°C. This allows any NAbs in the sample to bind to this compound.

  • Treatment: Transfer the this compound/sample mixtures to the plated cells.

  • Stimulation: Add the stimulating ligand to the wells to induce proliferation. Include controls: cells + ligand (max proliferation) and cells + ligand + this compound (max inhibition).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Readout: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

  • Analysis: A sample is considered NAb-positive if it causes a significant reversal of this compound's inhibitory effect, resulting in a signal increase above a pre-determined cut point.

cluster_pathway Mechanism of NAb Detection Ligand Stimulating Ligand Receptor Target Receptor X Ligand->Receptor Binds & Activates Proliferation Cell Proliferation Receptor->Proliferation Signals AR102 This compound AR102->Receptor Blocks NAb Neutralizing Antibody (NAb) NAb->AR102 Binds & Inactivates Cell Target Cell NoProliferation Inhibition of Proliferation

Signaling pathway illustrating NAb action.

References

Validation & Comparative

A Head-to-Head Comparison: AR-102 and LRRK2 Kinase Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising strategy in the development of disease-modifying therapies for Parkinson's disease. Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's, and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease.[1][2][3][4][5] This guide provides a detailed comparison of two distinct therapeutic modalities targeting LRRK2: AR-102, a PROTAC protein degrader, and small molecule LRRK2 kinase inhibitors.

This comparison will delve into their mechanisms of action, summarize key preclinical and clinical data, and provide detailed experimental protocols for the assays cited.

Mechanism of Action: Degradation vs. Inhibition

A fundamental distinction between this compound and LRRK2 kinase inhibitors lies in their molecular mechanism. LRRK2 kinase inhibitors are designed to block the enzymatic activity of the LRRK2 protein.[2][3] In contrast, this compound is a PROTAC (PROteolysis TArgeting Chimera), a novel class of drugs designed to completely remove the target protein from the cell.[6][7]

LRRK2 Kinase Inhibitors: These are typically small molecules that bind to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[2] This inhibition is intended to normalize downstream signaling pathways that are disrupted by LRRK2 hyperactivity, such as lysosomal function.[2][3]

This compound (LRRK2 PROTAC Degrader): this compound is a heterobifunctional molecule. One end binds to the LRRK2 protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome, the cell's natural protein disposal system.[5][6] This approach aims to eliminate both the enzymatic and non-enzymatic scaffolding functions of the LRRK2 protein.

cluster_0 LRRK2 Kinase Inhibitor cluster_1 This compound (PROTAC Degrader) LRRK2_Inhibitor LRRK2 Kinase Inhibitor LRRK2_Protein_I Hyperactive LRRK2 Kinase LRRK2_Inhibitor->LRRK2_Protein_I Binds & Inhibits Substrate_I Substrate (e.g., Rab10) LRRK2_Protein_I->Substrate_I Phosphorylates Downstream_Effects_I Altered Cellular Function Phosphorylated_Substrate_I Phosphorylated Substrate AR102 This compound (PROTAC) LRRK2_Protein_D LRRK2 Protein AR102->LRRK2_Protein_D Binds E3_Ligase E3 Ubiquitin Ligase AR102->E3_Ligase Recruits Proteasome Proteasome LRRK2_Protein_D->Proteasome Targeted to E3_Ligase->LRRK2_Protein_D Ubiquitinates Degradation LRRK2 Degradation Proteasome->Degradation

Figure 1: Mechanism of Action Comparison

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for this compound and representative LRRK2 kinase inhibitors.

Table 1: Pharmacodynamic Data
ParameterThis compoundLRRK2 Kinase Inhibitors (e.g., DNL201)
Target Engagement >90% reduction of LRRK2 protein in peripheral blood mononuclear cells (PBMCs) with repeated daily doses ≥20 mg.[8]Inhibition of LRRK2 kinase activity measured by reduced phosphorylation of LRRK2 (pS935) and Rab10 (pT73).[2][3]
Central Nervous System (CNS) Activity >50% reduction of LRRK2 protein in cerebrospinal fluid (CSF) with repeated daily doses ≥20 mg.[8]Robust CSF penetration observed in healthy volunteers and Parkinson's patients.[2][3]
Downstream Pathway Modulation Reduced plasma concentrations of phospho-Rab10 and urine concentrations of bis(monoacylglycerol)phosphate (BMP). In healthy volunteers, significant decreases in CSF lysosomal and neuroinflammatory microglial markers were observed.Alteration of downstream lysosomal biomarkers.[2]
Table 2: Clinical Trial Overview
DrugPhase of DevelopmentPopulationKey Findings
This compound Phase 1Healthy Volunteers & Parkinson's Disease PatientsGenerally well-tolerated.[9] Dose-dependent exposure in plasma and CSF, indicating brain penetration.[8] Significant reduction of LRRK2 protein in both periphery and CNS.[8] Modulation of downstream biomarkers.
BIIB122 (DNL151) Phase 2b (LUMA Study), Phase 3 (LIGHTHOUSE Study)[1]Parkinson's Disease Patients (with and without LRRK2 mutations)Ongoing trials to evaluate slowing of disease progression.[1]
DNL201 Phase 1 & 1b[2][3]Healthy Volunteers & Parkinson's Disease PatientsWell-tolerated at doses demonstrating LRRK2 pathway engagement.[2][3] Robust CSF penetration.[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

Quantification of LRRK2 Protein Levels in CSF and PBMCs (for this compound)
  • Objective: To measure the extent of LRRK2 protein degradation following this compound administration.

  • Method:

    • Sample Collection: Cerebrospinal fluid (CSF) is collected via lumbar puncture. Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Lysate Preparation: Cells or CSF are lysed in a buffer containing protease inhibitors to prevent protein degradation post-collection.

    • Quantification: LRRK2 protein levels are quantified using a highly sensitive immunoassay, such as a Single Molecule Array (Simoa) or Meso Scale Discovery (MSD) assay, with specific anti-LRRK2 antibodies.

    • Data Analysis: LRRK2 concentrations are normalized to total protein content and compared between baseline and post-treatment time points.

LRRK2 Kinase Activity Assay (for LRRK2 Kinase Inhibitors)
  • Objective: To assess the inhibitory effect of a compound on LRRK2's enzymatic activity.

  • Method:

    • Reagents: Recombinant human LRRK2 protein, a peptide substrate (e.g., LRRKtide or a Rab protein like Rab10), and radiolabeled ATP ([γ-³²P]ATP).

    • Reaction: The kinase reaction is initiated by mixing LRRK2, the substrate, ATP, and varying concentrations of the inhibitor in a kinase reaction buffer.

    • Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter or phosphorescence imaging.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

cluster_0 Typical Experimental Workflow start Compound (this compound or LRRK2 Inhibitor) in_vitro In Vitro Assays (e.g., Kinase Activity, Cell Viability) start->in_vitro in_vivo In Vivo Animal Models (e.g., Rodent, Non-Human Primate) in_vitro->in_vivo phase1 Phase 1 Clinical Trial (Safety, PK/PD in Healthy Volunteers) in_vivo->phase1 phase2_3 Phase 2/3 Clinical Trials (Efficacy and Safety in Patients) phase1->phase2_3 approval Regulatory Approval phase2_3->approval

Figure 2: Drug Development Workflow

Signaling Pathway

The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to involve the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Hyperactive LRRK2 is thought to disrupt this process, leading to lysosomal dysfunction, a pathological hallmark of Parkinson's disease.[2][5]

LRRK2_mut LRRK2 Mutation (e.g., G2019S) LRRK2_hyper LRRK2 Hyperactivation LRRK2_mut->LRRK2_hyper Rab Rab GTPases (e.g., Rab10) LRRK2_hyper->Rab Phosphorylates pRab Phosphorylated Rab GTPases LRRK2_hyper->pRab Vesicle Vesicular Trafficking Disruption pRab->Vesicle Lysosome Lysosomal Dysfunction Vesicle->Lysosome Neurodegen Neurodegeneration Lysosome->Neurodegen

Figure 3: LRRK2 Signaling Pathway in Parkinson's

Conclusion

Both this compound and LRRK2 kinase inhibitors represent promising, targeted approaches for the treatment of Parkinson's disease by addressing the central role of LRRK2. LRRK2 kinase inhibitors have a more established developmental history with some candidates in late-stage clinical trials.[1] this compound, as a PROTAC degrader, offers a novel mechanism that eliminates the entire LRRK2 protein, which may provide a more profound and sustained downstream effect.[6] Early clinical data for this compound is encouraging, demonstrating good safety, brain penetration, and significant target degradation.[8][9]

The ongoing and future clinical trials for both classes of drugs will be critical in determining their respective efficacy in slowing the progression of Parkinson's disease and their long-term safety profiles. The choice between inhibition and degradation of LRRK2 may ultimately depend on the specific patient population and the long-term consequences of modulating the LRRK2 pathway.

References

A Head-to-Head Comparison of LRRK2-Targeting Therapeutics: AR-102 vs. DNL201

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising strategy, particularly for Parkinson's disease. Two key players in this arena, Arvinas's AR-102 and Denali's DNL201, represent distinct yet compelling approaches to modulating LRRK2 activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in informed decision-making.

Executive Summary

This compound is a brain-penetrant, oral PROTAC (PROteolysis TArgeting Chimera) designed to induce the degradation of the LRRK2 protein.[1][2] In contrast, DNL201 is a selective, brain-penetrant small molecule inhibitor that reversibly blocks the kinase activity of LRRK2.[3][4] While both aim to mitigate the pathological consequences of LRRK2 hyperactivity, their fundamental mechanisms of action differ, leading to distinct pharmacological profiles. Clinical trial data has demonstrated that both molecules can effectively engage their target in humans and are generally well-tolerated.

Quantitative Data Comparison

The following tables summarize the key quantitative data from clinical trials of this compound and DNL201.

Table 1: this compound Phase 1 Clinical Trial Data

ParameterPopulationDoseResultCitation
LRRK2 Protein Reduction (PBMCs) Healthy Volunteers≥20 mg (repeated daily)>90% reduction[5]
Parkinson's Disease Patients50 mg (single)86% median reduction[6]
Parkinson's Disease Patients200 mg (single)97% median reduction[6]
LRRK2 Protein Reduction (CSF) Healthy Volunteers≥60 mg (single)>50% reduction[7][8][9]
Healthy Volunteers≥20 mg (repeated daily)>50% reduction[7][8][10][9]
pRab10 Reduction (Peripheral) Healthy Volunteers≥30 mg (single)>50% decrease[7]
Urine BMP Reduction Healthy Volunteers≥30 mg (single)>90% reduction[7][10]
Safety Healthy Volunteers & PD PatientsSingle doses up to 200 mg; multiple daily doses up to 80 mgGenerally well-tolerated, no serious adverse events reported.[6][7][6][7]

Table 2: DNL201 Phase 1/1b Clinical Trial Data

ParameterPopulationDoseResultCitation
LRRK2 Kinase Activity Inhibition (Peak) Healthy VolunteersHighest multiple dose tested>90% inhibition
LRRK2 Kinase Activity Inhibition (Trough) Healthy VolunteersHighest multiple dose tested>50% inhibition[3]
pS935 LRRK2 & pRab10 Inhibition (Blood) Parkinson's Disease PatientsLow and high doses>50% inhibition[11]
Urine BMP Reduction Parkinson's Disease PatientsLow dose20% improvement[11]
Parkinson's Disease PatientsHigh dose60% improvement[11]
Safety Healthy Volunteers & PD PatientsNot specifiedGenerally well-tolerated at doses demonstrating target engagement.[4][12][4][13][12]

Mechanism of Action

The fundamental difference between this compound and DNL201 lies in their interaction with the LRRK2 protein.

This compound: Targeted Protein Degradation

This compound is a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LRRK2 protein.[14] This proximity-induced ubiquitination marks LRRK2 for degradation by the proteasome, leading to a reduction in the total cellular pool of the protein.[14] This approach not only inhibits LRRK2's kinase activity but also eliminates its potential scaffolding functions.

DNL201: Kinase Inhibition

DNL201 is a reversible, ATP-competitive small molecule inhibitor that binds to the kinase domain of LRRK2.[13][15] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its enzymatic activity.[4][13] This mechanism leaves the LRRK2 protein intact within the cell.

Experimental Protocols

Detailed experimental protocols for the clinical trials are proprietary. However, based on published data, the key methodologies employed are outlined below.

Measurement of LRRK2 Protein Levels (for this compound):

  • Sample Types: Peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).

  • Methodology: Likely involves techniques such as Western blotting or mass spectrometry-based proteomics to quantify total LRRK2 protein levels.

Measurement of LRRK2 Kinase Activity (for DNL201):

  • Sample Types: Blood samples.

  • Methodology: Measurement of the phosphorylation status of LRRK2 itself (e.g., at Serine 935) and its downstream substrate, Rab10, using immunoassays (e.g., ELISA) or mass spectrometry.[3]

Biomarker Analysis (for both):

  • Sample Types: Urine and plasma.

  • Methodology: Measurement of bis(monoacylglycerol)phosphate (BMP) in urine and phosphorylated Rab10 (pRab10) in plasma, likely using liquid chromatography-mass spectrometry (LC-MS) or specialized immunoassays.[5][7][11]

Visualizing the Pathways and Workflows

AR-102_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery AR102 This compound LRRK2 LRRK2 Protein AR102->LRRK2 Binds to LRRK2 E3 E3 Ubiquitin Ligase AR102->E3 Recruits E3 Ligase Proteasome Proteasome LRRK2->Proteasome Targeted for Degradation E3->LRRK2 Ubiquitination Degraded LRRK2 Degraded LRRK2 Proteasome->Degraded LRRK2 Degrades

Caption: Mechanism of action for this compound, a PROTAC LRRK2 degrader.

DNL201_Mechanism_of_Action cluster_0 DNL201 (Inhibitor) cluster_1 LRRK2 Kinase Activity DNL201 DNL201 LRRK2_active Active LRRK2 DNL201->LRRK2_active Binds to Kinase Domain LRRK2_inactive Inactive LRRK2 LRRK2_active->LRRK2_inactive Inhibition pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Phosphorylation Substrate Substrate (e.g., Rab10) Substrate->LRRK2_active

Caption: Mechanism of action for DNL201, a LRRK2 kinase inhibitor.

Experimental_Workflow cluster_0 Clinical Trial cluster_1 Bioanalysis cluster_2 Data Interpretation Patient Healthy Volunteers & Parkinson's Patients Dosing Single & Multiple Ascending Doses (this compound or DNL201) Patient->Dosing Sampling Blood (PBMCs, Plasma) CSF Urine Dosing->Sampling PK Pharmacokinetics (Brain Penetration) Dosing->PK Safety Safety & Tolerability Dosing->Safety LRRK2_analysis LRRK2 Protein/Activity (Mass Spec, Immunoassay) Sampling->LRRK2_analysis Biomarker_analysis pRab10 & BMP (LC-MS, Immunoassay) Sampling->Biomarker_analysis PD Pharmacodynamics (Target Engagement) LRRK2_analysis->PD Biomarker_analysis->PD

Caption: Generalized experimental workflow for Phase 1 clinical trials.

Concluding Remarks

Both this compound and DNL201 have demonstrated promising early-stage clinical data, showcasing their potential to modulate the LRRK2 pathway in humans. The choice between a protein degrader and a kinase inhibitor will likely depend on a variety of factors, including long-term safety profiles, the relative importance of inhibiting kinase activity versus eliminating the entire protein, and the specific patient population. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential of each of these innovative approaches will emerge. This guide serves as a foundational comparison to aid researchers in their ongoing evaluation of LRRK2-targeting strategies.

References

A Comparative Guide to PROTAC LRRK2 Degraders: AR-102 and Other Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for neurodegenerative diseases, particularly Parkinson's disease, is rapidly evolving with the advent of targeted protein degradation. Among the most promising strategies is the use of Proteolysis Targeting Chimeras (PROTACs) to eliminate the Leucine-Rich Repeat Kinase 2 (LRRK2) protein, a key genetic driver of the disease. This guide provides a comparative analysis of the clinical-stage PROTAC LRRK2 degrader, AR-102, against other notable preclinical candidates, offering a comprehensive overview of their efficacy based on available experimental data.

Introduction to PROTAC LRRK2 Degraders

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. These mutations often lead to a hyperactive LRRK2 kinase, contributing to neuronal damage. Unlike traditional kinase inhibitors that only block the enzyme's activity, PROTACs are bifunctional molecules that induce the degradation of the entire LRRK2 protein. This approach not only eliminates the kinase activity but also the scaffolding functions of LRRK2, potentially offering a more profound and durable therapeutic effect. This guide focuses on this compound, a leading clinical candidate, and compares its performance with key preclinical PROTAC LRRK2 degraders, XL01126 and JH-XII-03-02.

Quantitative Comparison of LRRK2 Degrader Efficacy

The following tables summarize the available quantitative data for this compound, XL01126, and JH-XII-03-02. It is crucial to note that the data for this compound is derived from human clinical trials, while the data for XL01126 and JH-XII-03-02 is from preclinical studies. This inherent difference in the stage of development and experimental systems (in vivo human data vs. in vitro/in vivo animal data) should be considered when making direct comparisons.

Table 1: In Vivo Efficacy of LRRK2 Degraders

ParameterThis compound (Human, Phase 1)[1][2]XL01126 (Mouse)[3][4][5]JH-XII-03-02 (Mouse Embryonic Fibroblasts)[6][7][8]
Route of Administration Oral[1][2]Oral / Parenteral[3][4][5]Not reported
Brain Penetration Yes, confirmed in CSF[1][2]Yes[3][4][5]Not reported
Oral Bioavailability (F%) Not reported15%[3][4][5]Not reported
Max. LRRK2 Reduction (PBMCs) >90% (at ≥20 mg repeated doses)[1]Not directly comparableNot reported
Max. LRRK2 Reduction (CSF) >50% (at ≥20 mg repeated doses)[2]Not reportedNot reported
Key In Vivo Model Healthy Volunteers & Parkinson's Patients[1][2]Mice[3][4][5]Mouse Embryonic Fibroblast Cells[6][7][8]

Table 2: In Vitro Efficacy of LRRK2 Degraders

ParameterThis compoundXL01126[3][4][9][5][10]JH-XII-03-02[6][7][8][11][12]
Cell Lines Tested Human iPSC-derived microglia, Human PBMCs[13][14]Mouse Embryonic Fibroblasts (WT & G2019S), Human PBMCs, SH-SY5Y (Human Neuroblastoma)Mouse Embryonic Fibroblasts (WT & R144C)
DC50 (LRRK2 Degradation) Not publicly available14 nM (G2019S MEFs, 4h), 32 nM (WT MEFs, 4h), 17 nM (PBMCs, 24h), 72 nM (PBMCs, 4h)Potent degradation observed at 1 µM (48h)
Dmax (Max. Degradation) Not publicly available82-90% (in multiple cell lines)Potent degradation observed
Degradation Half-life (t1/2) Not publicly available0.6h - 2.4h (in multiple cell lines)Not reported
IC50 (Kinase Inhibition) Not publicly availableNot the primary mechanism1 nM (for both WT and G2019S LRRK2)

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methods used to evaluate the efficacy of these PROTAC LRRK2 degraders.

Measurement of LRRK2 Protein Levels
  • Western Blotting: This technique is a cornerstone for quantifying protein levels.

    • Cell Lysis: Cells are treated with the PROTAC degrader for a specified time and then lysed to release cellular proteins.

    • Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay or similar method to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for LRRK2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity corresponding to LRRK2 is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

  • Meso Scale Discovery (MSD) Immunoassay: This is a high-throughput method used for quantifying proteins in biological samples.

    • Plate Coating: Multi-well plates are coated with a capture antibody specific for LRRK2.

    • Sample Incubation: Lysates from cells or biological fluids (e.g., CSF, plasma) are added to the wells.

    • Detection Antibody: A detection antibody, also specific for LRRK2 and labeled with an electrochemiluminescent tag, is added.

    • Signal Measurement: Upon electrical stimulation, the tag emits light, which is measured by an MSD instrument. The light intensity is proportional to the amount of LRRK2 present.[15]

Pharmacokinetic Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices.

    • Sample Preparation: Plasma or CSF samples are processed to extract the PROTAC molecule.

    • Chromatographic Separation: The extract is injected into a liquid chromatography system, which separates the PROTAC from other components in the sample.

    • Mass Spectrometric Detection: The separated PROTAC is then introduced into a mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio for highly specific and sensitive quantification.[15]

Assessment of Brain Penetration
  • Cerebrospinal Fluid (CSF) Sampling: In both preclinical animal models and human clinical trials, CSF is collected via lumbar puncture. The concentration of the PROTAC degrader in the CSF is then measured using LC-MS/MS to determine its ability to cross the blood-brain barrier.[1][2]

Visualizing the Mechanisms

To better understand the context and processes involved, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating PROTAC LRRK2 degraders.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_pathology Pathological Outcome LRRK2_Gene LRRK2 Gene (Mutations like G2019S) LRRK2 LRRK2 Protein (Kinase & Scaffolding) LRRK2_Gene->LRRK2 Transcription & Translation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Impaired Autophagy LRRK2->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Damage Neuronal Damage & Cell Death Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

PROTAC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., SH-SY5Y, MEFs) PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot / MSD (Measure LRRK2 Levels) Cell_Lysis->Western_Blot Data_Analysis_InVitro Data Analysis (DC50, Dmax, t1/2) Western_Blot->Data_Analysis_InVitro Animal_Model Animal Model (e.g., Mouse, Rat) PROTAC_Dosing PROTAC Administration (Oral, IP) Animal_Model->PROTAC_Dosing Sample_Collection Sample Collection (Blood, CSF, Brain Tissue) PROTAC_Dosing->Sample_Collection LC_MS_MS LC-MS/MS Analysis (Pharmacokinetics) Sample_Collection->LC_MS_MS Tissue_Analysis Tissue Homogenization & LRRK2 Quantification Sample_Collection->Tissue_Analysis Data_Analysis_InVivo Data Analysis (PK/PD Relationship) LC_MS_MS->Data_Analysis_InVivo Tissue_Analysis->Data_Analysis_InVivo

Caption: Experimental Workflow for PROTAC LRRK2 Degrader Evaluation.

Conclusion

This compound has demonstrated promising results in early-stage human clinical trials, showing good oral bioavailability, brain penetration, and significant dose-dependent degradation of LRRK2 in both peripheral and central compartments.[1][2] Preclinical data on other PROTAC LRRK2 degraders, such as XL01126 and JH-XII-03-02, also indicate high potency and efficacy in cellular and animal models.[3][4][9][5][6][7][8]

While a direct head-to-head comparison is challenging due to the different stages of development and the use of varied experimental models, the collective data strongly supports the potential of PROTAC-mediated LRRK2 degradation as a transformative therapeutic strategy for Parkinson's disease. Further clinical development of this compound and the progression of preclinical candidates will be critical in determining the ultimate clinical utility of this innovative approach. Researchers and drug developers should continue to monitor the evolving landscape of LRRK2-targeting therapies, paying close attention to both efficacy and long-term safety profiles.

References

Head-to-Head Comparison: AR-102 vs. Small Molecule Inhibitors for LRRK2-Associated Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AR-102, a novel PROTAC protein degrader, and traditional small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. This comparison is supported by available preclinical and clinical data, with a focus on mechanism of action, efficacy biomarkers, and safety profiles.

Executive Summary

This compound, a PROteolysis TArgeting Chimera (PROTAC), represents a paradigm shift from conventional small molecule inhibitors. Instead of merely blocking the kinase activity of LRRK2, this compound is designed to induce the complete degradation and removal of the LRRK2 protein. This fundamental difference in mechanism may offer a more profound and durable therapeutic effect by eliminating both the enzymatic and non-enzymatic scaffolding functions of the LRRK2 protein. In contrast, small molecule inhibitors act by competitively binding to the ATP-binding pocket of the kinase domain, thereby inhibiting its catalytic activity. While effective at reducing LRRK2 phosphorylation, this approach leaves the LRRK2 protein intact.

Phase 1 clinical trial data for this compound has demonstrated its ability to cross the blood-brain barrier, engage its target, and lead to a significant reduction in LRRK2 protein levels in both the periphery and the central nervous system. Similarly, clinical-stage small molecule inhibitors, such as DNL201 (BIIB122) and DNL151, have also shown target engagement and downstream pathway modulation. This guide will delve into the quantitative data from these studies to provide a direct comparison of their performance.

Mechanism of Action: Degradation vs. Inhibition

The distinct mechanisms of this compound and small molecule inhibitors are a critical point of comparison.

This compound (PROTAC Degrader): this compound is a heterobifunctional molecule. One end binds to the LRRK2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome, the cell's natural protein disposal system. This leads to the elimination of the entire LRRK2 protein.

Small Molecule Inhibitors (e.g., DNL201, DNL151): These molecules are designed to fit into the ATP-binding site of the LRRK2 kinase domain. By occupying this site, they prevent ATP from binding, thereby inhibiting the phosphorylation of LRRK2 substrates. However, the LRRK2 protein itself remains in the cell.

cluster_0 This compound (PROTAC Degrader) cluster_1 Small Molecule Inhibitor This compound This compound LRRK2_Protein LRRK2 Protein This compound->LRRK2_Protein Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome LRRK2_Protein->Proteasome Ubiquitination & Degradation Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 SMI Small Molecule Inhibitor LRRK2_Kinase_Domain LRRK2 Kinase Domain SMI->LRRK2_Kinase_Domain Binds & Inhibits Substrate Substrate ADP ADP LRRK2_Kinase_Domain->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Blocked ATP ATP ATP->LRRK2_Kinase_Domain

Caption: Mechanism of Action: this compound vs. Small Molecule Inhibitor.

Head-to-Head Clinical Data Comparison

The following tables summarize the available Phase 1 clinical trial data for this compound and the small molecule LRRK2 inhibitors DNL201 (BIIB122) and DNL151. It is important to note that this data is from separate studies and not from a direct head-to-head clinical trial.

Table 1: Pharmacodynamic Effects - LRRK2 Target Engagement
Compound Dose Population Matrix Biomarker Mean Reduction from Baseline Citation
This compound 50 mg (single dose)Parkinson's DiseasePBMCLRRK2 Protein86%[1]
200 mg (single dose)Parkinson's DiseasePBMCLRRK2 Protein97%[1]
≥20 mg (multiple daily doses)Healthy VolunteersCSFLRRK2 Protein>50%[2]
≥20 mg (multiple daily doses)Healthy VolunteersPeripheral BloodLRRK2 Protein>90%[2]
DNL201 (BIIB122) 30 mg (three times daily)Parkinson's DiseaseWhole BloodpS935 LRRK2>55%[1]
50 mg (three times daily)Parkinson's DiseaseWhole BloodpS935 LRRK2>85%[1]
80 & 100 mg (twice daily)Healthy VolunteersWhole BloodpS935 LRRK275-82%[1]
DNL151 (BIIB122) 80, 130, 300 mg (once daily)Parkinson's DiseaseWhole BloodpS935 LRRK2≥50%[3]
>70 mgHealthy VolunteersWhole BloodpS935 LRRK2≥50%[3]
Moderate Dose (e.g., 150 mg QD)Parkinson's DiseaseCSFTotal LRRK2~50%[4]
Table 2: Pharmacodynamic Effects - Downstream Pathway Engagement
Compound Dose Population Matrix Biomarker Mean Reduction from Baseline Citation
This compound 80 mg (once daily for 14 days)Healthy VolunteersCSFLysosomal & Neuroinflammatory MarkersDecrease in GPNMB & CD68[1]
Repeated daily dosesHealthy VolunteersPBMCpRab10T73Reduced[1]
Repeated daily dosesHealthy VolunteersUrineBMPReduced[1]
DNL201 (BIIB122) 50 mg (three times daily)Parkinson's DiseaseUrineBMPDecrease[1]
80 & 100 mg (twice daily)Healthy VolunteersUrineBMPReduced[1]
DNL151 (BIIB122) Dose-dependentHealthy Volunteers & Parkinson's DiseaseUrineBMPReduction[3]
Dose-dependentHealthy Volunteers & Parkinson's DiseasePBMCpRab10T73Robust Reduction[3]
Table 3: Safety and Tolerability (Phase 1 Studies)
Compound Population Key Adverse Events Serious Adverse Events (SAEs) Citation
This compound Healthy Volunteers & Parkinson's DiseaseHeadache, fatigue (mild and transient)None reported in Phase 1[1][3]
DNL201 (BIIB122) Healthy Volunteers & Parkinson's DiseaseHeadache (most common), dizziness, nausea (mild to moderate)None reported in Phase 1/1b[1]
DNL151 (BIIB122) Healthy Volunteers & Parkinson's DiseaseMild to moderate TEAEs; 2 HVs discontinued at high doses due to nausea/headacheNone reported[4]

LRRK2 Signaling Pathway and Points of Intervention

The diagram below illustrates the central role of LRRK2 in cellular pathways implicated in Parkinson's disease and highlights the distinct points of intervention for this compound and small molecule inhibitors.

LRRK2_Pathway LRRK2_Gene LRRK2 Gene (Mutations) LRRK2_Protein LRRK2 Protein LRRK2_Gene->LRRK2_Protein Transcription & Translation Kinase_Activity Kinase Activity (Phosphorylation) LRRK2_Protein->Kinase_Activity Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Activity->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation Kinase_Activity->Neuroinflammation Promotes Lysosomal_Function Lysosomal Function Rab_GTPases->Lysosomal_Function Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Damage Neuronal Damage Lysosomal_Function->Neuronal_Damage Dysfunction leads to Autophagy->Neuronal_Damage Impairment leads to Vesicular_Trafficking->Neuronal_Damage Disruption leads to Neuroinflammation->Neuronal_Damage Contributes to AR102_Intervention This compound (Protein Degradation) AR102_Intervention->LRRK2_Protein SMI_Intervention Small Molecule Inhibitor (Kinase Inhibition) SMI_Intervention->Kinase_Activity

Caption: LRRK2 signaling pathway and therapeutic intervention points.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. While specific proprietary details of the assays are not always publicly available, the following outlines the general principles and common techniques used in the clinical trials.

Measurement of LRRK2 Protein Levels in CSF and Blood
  • Method: Stable Isotope Standard Capture with Anti-peptide Antibodies (SISCAPA) followed by mass spectrometry is a highly sensitive and quantitative method used to measure total LRRK2 protein in complex biological fluids like cerebrospinal fluid (CSF).[5][6][7]

  • Protocol Outline:

    • Sample Preparation: CSF or plasma samples are collected from study participants.

    • Internal Standard Spiking: A known amount of a stable isotope-labeled synthetic peptide corresponding to a unique tryptic peptide of LRRK2 is added to the sample.

    • Tryptic Digestion: The proteins in the sample, including LRRK2 and the internal standard, are digested into smaller peptides using the enzyme trypsin.

    • Immunocapture: An antibody specific to the target LRRK2 peptide is used to capture both the endogenous peptide and the stable isotope-labeled internal standard.

    • Mass Spectrometry Analysis: The captured peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal from the endogenous peptide to the signal from the known amount of internal standard allows for precise quantification of the LRRK2 protein concentration.

Assessment of LRRK2 Kinase Activity (pS935 LRRK2 and pRab10)
  • Method: Immunoassays, such as Meso Scale Discovery (MSD) or Enzyme-Linked Immunosorbent Assay (ELISA), and targeted mass spectrometry are commonly used to measure the phosphorylation status of LRRK2 at serine 935 (pS935) and its substrate Rab10 at threonine 73 (pRab10).[8]

  • Protocol Outline (Immunoassay):

    • Sample Collection: Whole blood, peripheral blood mononuclear cells (PBMCs), or CSF are collected.

    • Lysis: Cells are lysed to release their protein contents.

    • Capture Antibody: A plate is coated with a capture antibody that specifically binds to total LRRK2 or total Rab10.

    • Sample Incubation: The cell lysate is added to the plate, and the target protein is captured by the antibody.

    • Detection Antibody: A detection antibody that specifically recognizes the phosphorylated form of the protein (pS935 LRRK2 or pRab10) and is linked to a reporter molecule (e.g., a fluorescent tag) is added.

    • Signal Quantification: The signal from the reporter molecule is measured, and the amount of phosphorylated protein is quantified relative to a standard curve.

cluster_workflow General Experimental Workflow Start Sample Collection (Blood, CSF) Processing Sample Processing (e.g., Lysis, Digestion) Start->Processing Assay Immunoassay or Mass Spectrometry Processing->Assay Data Data Acquisition Assay->Data Analysis Quantitative Analysis Data->Analysis End Results Analysis->End

Caption: A simplified experimental workflow for biomarker analysis.

Conclusion

Both this compound and small molecule inhibitors targeting LRRK2 have demonstrated promising early-stage clinical data, showing target engagement and modulation of downstream pathways. The key differentiator lies in their mechanism of action. This compound's ability to induce complete degradation of the LRRK2 protein may offer a more comprehensive and sustained therapeutic benefit compared to the kinase inhibition approach of small molecules.

The quantitative data presented in this guide provides a preliminary basis for comparison. However, direct head-to-head clinical trials will be necessary to definitively establish the relative efficacy and long-term safety of these two distinct therapeutic strategies. Researchers and drug development professionals should consider the fundamental mechanistic differences and the evolving clinical data when evaluating the potential of these molecules for the treatment of LRRK2-associated neurodegenerative diseases.

References

Cross-Validation of LRRK2-Targeting Therapies in Neuronal Cells: A Comparative Guide to AR-102 and LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AR-102, an investigational PROTAC (PROteolysis-TArgeting Chimera) protein degrader, and other LRRK2 (Leucine-Rich Repeat Kinase 2) kinase inhibitors for the treatment of neurodegenerative diseases such as Parkinson's disease. While specific preclinical data on this compound's effects across various neuronal cell types are not extensively available in the public domain, this guide synthesizes existing clinical data for this compound and preclinical data for LRRK2 inhibitors to offer a comprehensive overview of these two therapeutic modalities.

Introduction to LRRK2-Targeting Therapeutics

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and the LRRK2 protein is also implicated in sporadic forms of the disease.[1][2] This has made LRRK2 a promising therapeutic target. Two primary strategies have emerged: degradation of the LRRK2 protein and inhibition of its kinase activity. This compound, developed by Arvinas, represents the former approach, while several other companies are developing small molecule kinase inhibitors.[1][3][4]

ARV-102 is an oral, brain-penetrant PROTAC designed to induce the degradation of the LRRK2 protein.[5] Preclinical studies in non-human primates have shown that ARV-102 can cross the blood-brain barrier and achieve nearly 90% degradation of LRRK2 in deep-brain regions.[5] Phase 1 clinical trials in healthy volunteers and Parkinson's disease patients have demonstrated that ARV-102 is well-tolerated and effectively reduces LRRK2 protein levels in both peripheral blood and cerebrospinal fluid (CSF).[6][7]

Comparative Data Presentation

The following tables summarize the key characteristics and reported effects of this compound and representative LRRK2 kinase inhibitors.

Table 1: General Characteristics of LRRK2-Targeting Therapies

FeatureThis compound (PROTAC Degrader)LRRK2 Kinase Inhibitors (e.g., DNL201, MLi2)
Mechanism of Action Induces proteasomal degradation of the entire LRRK2 proteinCompetitively binds to the ATP-binding site to inhibit kinase activity
Target Engagement Event-driven, catalytic degradationOccupancy-driven, stoichiometric inhibition
Route of Administration Oral[5]Oral
Development Stage Phase 1 Clinical Trials[6][7]Preclinical to Clinical Trials[1]
Brain Penetrance Yes, demonstrated in non-human primates and humans[5][7]Yes, for select inhibitors like DNL201[8][9]

Table 2: Comparative Effects on LRRK2 and Downstream Pathways

Biological EffectThis compound (Inferred from Clinical Data)LRRK2 Kinase Inhibitors (from Preclinical & Clinical Data)
LRRK2 Protein Levels >90% reduction in peripheral blood; >50% reduction in CSF[6][7]No direct effect on total protein levels; reduces phosphorylated LRRK2
LRRK2 Kinase Activity Indirectly eliminated by protein degradationDirectly inhibited
pRab10 Levels (Biomarker) Decreased plasma concentrations[7]Decreased phosphorylation
Lysosomal Function Modulation of lysosomal pathways indicated by decreased urine BMP levels[7]Restoration of lysosomal defects in neurons and astrocytes[9]
Neuroinflammation Modulation of neuroinflammatory microglial pathway biomarkers in CSF[7]Attenuation of neuroinflammation and gliosis in animal models[10]
α-synuclein Accumulation Not directly reported; expected to be reduced based on LRRK2's roleReduced in iPSC-derived neurons with LRRK2 mutations[11][12]

Experimental Protocols

Detailed below are representative protocols for key experiments used to evaluate LRRK2-targeting compounds in neuronal cell models.

Assessment of LRRK2 Protein Degradation in Human iPSC-derived Dopaminergic Neurons
  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons on plates pre-coated with Matrigel or poly-L-ornithine/laminin.

  • Compound Treatment: Treat mature neurons with varying concentrations of this compound or a vehicle control for 24-72 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LRRK2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize LRRK2 band intensity to the loading control and express the results as a percentage of the vehicle-treated control.

Measurement of α-synuclein Aggregation in Primary Cortical Neurons
  • Neuron Culture: Isolate cortical neurons from E18 rat or mouse embryos and plate them on poly-D-lysine coated coverslips.

  • Transduction with α-synuclein: After 5-7 days in vitro, transduce neurons with pre-formed fibrils (PFFs) of α-synuclein to induce aggregation.

  • Compound Treatment: Concurrently with or post-PFF transduction, treat neurons with LRRK2 inhibitors or a vehicle control.

  • Immunocytochemistry:

    • After 7-14 days of treatment, fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phosphorylated α-synuclein (pS129) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and area of pS129-positive inclusions per neuron using image analysis software.

Visualizations

The following diagrams illustrate key concepts related to LRRK2-targeting therapies.

LRRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Stress Stress LRRK2 LRRK2 Stress->LRRK2 Synaptic_Activity Synaptic_Activity Synaptic_Activity->LRRK2 Rab_Phosphorylation Rab_Phosphorylation LRRK2->Rab_Phosphorylation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Alpha_Synuclein_Aggregation Alpha_Synuclein_Aggregation LRRK2->Alpha_Synuclein_Aggregation Lysosomal_Dysfunction Lysosomal_Dysfunction Rab_Phosphorylation->Lysosomal_Dysfunction AR_102 This compound (PROTAC) AR_102->LRRK2 Degradation Kinase_Inhibitors Kinase Inhibitors Kinase_Inhibitors->LRRK2 Inhibition Experimental_Workflow Start Start: iPSC Culture Differentiation Differentiate to Dopaminergic Neurons Start->Differentiation Maturation Mature Neurons (4-6 weeks) Differentiation->Maturation Treatment Treat with this compound or Alternative Maturation->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (LRRK2 Levels) Endpoint_Assays->Western_Blot ICC Immunocytochemistry (α-synuclein) Endpoint_Assays->ICC Functional_Assay Functional Assays (e.g., Lysosomal) Endpoint_Assays->Functional_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis ICC->Data_Analysis Functional_Assay->Data_Analysis Logic_Comparison cluster_degradation LRRK2 Degradation (this compound) cluster_inhibition LRRK2 Kinase Inhibition Deg_Pros Pros Eliminates both kinase and scaffolding functions Potentially more profound and durable effect May overcome resistance to inhibitors Deg_Cons Cons Potential for off-target protein degradation Long-term consequences of complete protein removal are unknown Inh_Pros Pros More established modality Reversible action Preserves non-kinase functions of LRRK2 Inh_Cons Cons Requires continuous target occupancy Potential for off-target kinase inhibition May not address scaffolding-related pathology

References

Comparative Analysis of AR-102's Impact on Wild-Type vs. Mutant LRRK2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of AR-102, a PROTAC degrader, on wild-type (WT) and mutant Leucine-Rich Repeat Kinase 2 (LRRK2). The content synthesizes available preclinical and clinical data to illuminate the therapeutic potential of this compound in the context of LRRK2-associated neurodegenerative diseases.

Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease, with the G2019S mutation being the most prevalent and resulting in a hyperactive kinase. This compound is an investigational, orally bioavailable, and brain-penetrant PROTAC (PROteolysis TArgeting Chimera) designed to selectively target and degrade the LRRK2 protein. Unlike kinase inhibitors that only block the enzymatic activity, this compound is designed to eliminate the entire LRRK2 protein, thereby addressing both its enzymatic and non-enzymatic functions.

Efficacy of this compound in LRRK2 Degradation

Preclinical studies have demonstrated that this compound potently degrades LRRK2. Notably, in human induced pluripotent stem cell (iPSC)-derived microglia carrying the pathogenic G2019S mutation, this compound induced potent degradation of the LRRK2 protein[1]. While direct quantitative comparisons of degradation efficiency (DC50 and Dmax) between wild-type and a broad panel of LRRK2 mutants for this compound are not extensively available in the public domain, data from other LRRK2 PROTAC degraders suggest that this class of molecules can effectively degrade both wild-type and mutant forms of LRRK2. For instance, a different LRRK2 PROTAC, XL01126, has been shown to degrade G2019S LRRK2 with a DC50 of 14 nM and wild-type LRRK2 with a DC50 of 32 nM in mouse embryonic fibroblasts, achieving maximal degradation (Dmax) of 90% and 82% respectively[2]. This suggests that PROTAC-mediated degradation can be highly effective against the pathogenic mutant form.

Phase 1 clinical trial results in healthy volunteers and Parkinson's disease patients have shown significant, dose-dependent reductions of LRRK2 in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF), indicating both peripheral and central nervous system target engagement[3][4][5][6]. While this data was not stratified by the participants' LRRK2 mutation status, the robust degradation observed provides a strong rationale for its potential efficacy in individuals with LRRK2 mutations.

Quantitative Data Summary
ParameterWild-Type LRRK2G2019S Mutant LRRK2Other Mutants (R1441C/G, Y1699C)Reference
This compound Degradation (Preclinical) Effective degradation demonstrated.Potent degradation observed in human iPSC-derived microglia.Data not publicly available.[1]
XL01126 DC50 (4h, MEFs) 32 nM14 nMData not available.[2]
XL01126 Dmax (4h, MEFs) 82%90%Data not available.[2]
This compound LRRK2 Reduction (Clinical, PBMCs) >90% reduction at doses ≥20 mg (repeated) and 86-97% (single dose in patients).Data not stratified by mutation status in clinical trials.Data not stratified by mutation status in clinical trials.[3][4]
This compound LRRK2 Reduction (Clinical, CSF) >50% reduction at doses ≥60 mg (single) or ≥20 mg (repeated).Data not stratified by mutation status in clinical trials.Data not stratified by mutation status in clinical trials.[4][6]

Impact on LRRK2 Downstream Signaling

The pathogenic activity of mutant LRRK2 is linked to its increased kinase activity, leading to the hyperphosphorylation of downstream substrates such as Rab GTPases. A key biomarker of LRRK2 kinase activity is the phosphorylation of Rab10 at threonine 73 (pRab10 T73).

This compound has been shown to effectively engage and modulate this downstream pathway. In the Phase 1 study, single doses of this compound of 30 mg or more resulted in a greater than 50% decrease in peripheral pRab10 T73 levels[4]. Furthermore, this compound treatment led to a reduction in urinary bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal function, which is often impaired in LRRK2-mediated pathology[4]. This indicates that by degrading the LRRK2 protein, this compound can normalize the downstream pathological signaling cascade.

dot

LRRK2_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Downstream Pathological Cascade This compound This compound LRRK2_Protein LRRK2 Protein (Wild-Type or Mutant) This compound->LRRK2_Protein Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome 26S Proteasome LRRK2_Protein->Proteasome Ubiquitination & Targeting Degradation LRRK2 Degradation Proteasome->Degradation Mutant_LRRK2 Mutant LRRK2 (e.g., G2019S) Degradation->Mutant_LRRK2 Prevents Rab10 Rab10 Mutant_LRRK2->Rab10 Hyperphosphorylation pRab10 pRab10 (pT73) Rab10->pRab10 Lysosomal_Dysfunction Lysosomal Dysfunction pRab10->Lysosomal_Dysfunction Neurodegeneration Neurodegeneration Lysosomal_Dysfunction->Neurodegeneration

Caption: this compound mediated degradation of LRRK2 and its effect on downstream signaling.

Experimental Protocols

LRRK2 Degradation Assay in Cells (General Protocol)

A detailed protocol for this compound has not been publicly released. However, a general method for assessing PROTAC-mediated LRRK2 degradation is as follows:

  • Cell Culture: Culture cells expressing either wild-type or mutant LRRK2 (e.g., HEK293T, SH-SY5Y, or iPSC-derived neurons/microglia) in appropriate media.

  • Compound Treatment: Treat cells with a dose-response of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total LRRK2, pRab10 (T73), total Rab10, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LRRK2 and pRab10 signals to the loading control and the total Rab10 signal, respectively. Calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation) from the dose-response curves.

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Experimental_Workflow Cell_Culture 1. Cell Culture (WT or Mutant LRRK2) Compound_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot (LRRK2, pRab10, Loading Control) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound-mediated LRRK2 degradation.

Comparative Summary and Future Directions

The available data strongly supports that this compound is a potent degrader of the LRRK2 protein, with promising activity in both preclinical models and human clinical trials. While direct comparative studies on the degradation efficiency of this compound across a range of LRRK2 mutants are not yet publicly detailed, the evidence from G2019S iPSC-microglia and the broader success in clinical trials suggest that this compound is effective against the most common pathogenic mutant form of LRRK2.

The ability of this compound to not only degrade the LRRK2 protein but also to modulate downstream pathological signaling, such as Rab10 phosphorylation and lysosomal dysfunction, underscores its potential as a disease-modifying therapy for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.

Future research should focus on head-to-head comparisons of this compound's degradation kinetics and efficacy across a wider panel of LRRK2 mutants (e.g., R1441C/G, Y1699C) to fully delineate its activity profile. Such studies will be crucial in understanding the full therapeutic potential of this compound for patients with different LRRK2-driven pathologies.

References

A Comparative Guide to Biomarkers for Validating AR-102 Target Engagement in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for validating the target engagement of AR-102, an investigational PROteolysis TArgeting Chimera (PROTAC) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). This compound is in clinical development for neurodegenerative diseases, including Parkinson's disease.[1][2][3][4][5] This document outlines direct and downstream biomarkers, compares them with those used for other LRRK2-targeting therapies, and provides detailed experimental methodologies.

Introduction to this compound and LRRK2

This compound is an oral, brain-penetrant PROTAC that induces the degradation of the LRRK2 protein.[2][3][5] LRRK2 is a large, multi-domain protein with kinase and GTPase activity implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[6][7][8][9] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is believed to contribute to the disease process.[7] Unlike small molecule inhibitors that only block the kinase activity of LRRK2, this compound is designed to eliminate the entire protein, thereby addressing both its enzymatic and scaffolding functions.[2]

Biomarkers for this compound Target Engagement

Validation of this compound's target engagement in human clinical trials relies on a panel of biomarkers that assess both the direct degradation of LRRK2 and the modulation of its downstream signaling pathways.

Direct Target Engagement Biomarker: LRRK2 Protein Levels

The most direct measure of this compound's efficacy is the quantification of LRRK2 protein levels in accessible biological matrices.

  • Cerebrospinal Fluid (CSF): As this compound is designed to act within the central nervous system (CNS), measuring LRRK2 protein levels in CSF provides a direct indication of target engagement in the brain.[3]

  • Peripheral Blood Mononuclear Cells (PBMCs): LRRK2 is also expressed in immune cells, and its levels in PBMCs serve as a readily accessible peripheral biomarker of target engagement.[3][10]

Pharmacodynamic (PD) Biomarkers: Downstream Pathway Modulation

Changes in the activity of pathways downstream of LRRK2 provide evidence of the functional consequences of its degradation.

  • Phosphorylated Rab10 (pRab10): LRRK2 is a kinase that phosphorylates several Rab GTPases, with Rab10 being a key substrate. A reduction in the level of phosphorylated Rab10 at threonine 73 (pRab10 T73) in PBMCs indicates a decrease in LRRK2 kinase activity.[10][11]

  • Urinary Bis(monoacylglycero)phosphate (BMP): LRRK2 is involved in lysosomal function, and alterations in its activity can affect the levels of specific lipids. BMP is a lysosomal lipid that is excreted in urine, and its levels are considered a biomarker of lysosomal function downstream of LRRK2.[10][11]

  • CSF Proteomics: Unbiased proteomic analysis of CSF can reveal changes in neuroinflammatory and lysosomal pathway markers. For this compound, a decrease in markers such as Glycoprotein Non-Metastatic Melanoma Protein B (GPNMB) and CD68 in the CSF of healthy volunteers has been observed, suggesting a modulation of microglial and lysosomal pathways.[10]

Comparison with Alternative LRRK2-Targeting Therapies

Several other LRRK2-targeting therapies, primarily small molecule kinase inhibitors, are also in clinical development. A comparison of the biomarkers used for these agents provides context for evaluating this compound's target engagement strategy. The primary alternatives include Denali's DNL201 and Biogen's BIIB122 (also known as DNL151).[11][12][13][14][15][16][17][18][19]

BiomarkerThis compound (PROTAC Degrader)DNL201 (Inhibitor)BIIB122/DNL151 (Inhibitor)
Direct Target LRRK2 protein degradation in CSF and PBMCs[3][10]Inhibition of LRRK2 kinase activityInhibition of LRRK2 kinase activity
Primary PD Reduction of pRab10 in PBMCs[10]Reduction of pS935-LRRK2 and pRab10 in blood[14][15]Reduction of pS935-LRRK2 and pRab10 in blood[11][16]
Lysosomal Reduction of urinary BMP[10]Reduction of urinary BMPReduction of urinary BMP[11][16]
CNS Specific Reduction of LRRK2 protein and neuroinflammatory markers (GPNMB, CD68) in CSF[10]Not explicitly reportedReduction of total LRRK2 in CSF[16]

Table 1: Comparison of Biomarkers for LRRK2-Targeting Therapies

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Quantification of LRRK2 Protein in CSF by Stable Isotope Standard Capture with Anti-peptide Antibodies (SISCAPA) LC-MS/MS

This method provides absolute quantification of LRRK2 protein in CSF.

  • Sample Preparation: 1 mL of human CSF is treated with RIPA buffer and digested with trypsin at 40°C for 90 minutes.

  • Internal Standard Spiking: A stable isotope-labeled synthetic peptide corresponding to a unique LRRK2 tryptic peptide is spiked into the digested sample.

  • Immunocapture: Biotinylated anti-LRRK2 peptide antibody conjugated to streptavidin-coated magnetic beads is added to the sample to capture both the endogenous and stable isotope-labeled peptides.

  • Elution and Analysis: The captured peptides are eluted from the beads and analyzed by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Thermo Q Exactive Plus).

  • Quantification: The ratio of the endogenous "light" peptide to the "heavy" stable isotope-labeled internal standard is used to calculate the absolute concentration of the LRRK2 protein.[20][21][22][23]

Quantification of Phosphorylated LRRK2 (pS935) and Total LRRK2 in PBMCs by Meso Scale Discovery (MSD) Immunoassay

This electrochemiluminescence-based assay allows for the sensitive detection of total and phosphorylated LRRK2 in PBMC lysates.

  • PBMC Isolation and Lysis: PBMCs are isolated from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation). The isolated cells are then lysed using a buffer containing protease and phosphatase inhibitors.

  • Assay Plate Preparation: A 96-well MSD plate is coated with a capture antibody specific for either total LRRK2 or pS935-LRRK2.

  • Sample Incubation: PBMC lysates and standards are added to the wells and incubated for 1 hour at room temperature with shaking.

  • Detection Antibody Incubation: After washing, a SULFO-TAG labeled detection antibody is added to the wells and incubated for 1 hour at room temperature with shaking.

  • Signal Detection: After a final wash, Read Buffer is added to the wells, and the plate is read on an MSD instrument. The intensity of the emitted light is proportional to the amount of analyte in the sample.[24][25][26][27][28]

Measurement of Urinary Bis(monoacylglycero)phosphate (BMP) by LC-MS/MS

This method quantifies the levels of BMP isoforms in urine.

  • Sample Preparation: Urine samples are subjected to a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing BMP.

  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column. A gradient of mobile phases is used to elute the different BMP isoforms.

  • Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each BMP isoform are monitored for quantification.

  • Quantification: The peak area of each BMP isoform is compared to that of a corresponding internal standard (e.g., a deuterated BMP analog) to determine its concentration.[29][30][31][32][33]

Quantification of GPNMB in CSF by ELISA

A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying GPNMB in CSF.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human GPNMB.

  • Sample and Standard Incubation: CSF samples (typically diluted) and a series of GPNMB standards are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotin-conjugated detection antibody specific for GPNMB is added to the wells and incubated.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated.

  • Substrate Reaction and Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is read at 450 nm using a microplate reader. The concentration of GPNMB in the samples is determined by interpolating from the standard curve.[34][35][36][37][38]

Visualizations

This compound Mechanism of Action and LRRK2 Degradation

This compound Mechanism of Action cluster_0 Cellular Environment This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds LRRK2 LRRK2 LRRK2->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited Ubiquitinated LRRK2 Ubiquitinated LRRK2 Ternary Complex->Ubiquitinated LRRK2 Ubiquitination Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated LRRK2->Proteasome Targeted to Degraded LRRK2 Proteasome->Degraded LRRK2 Degrades

Caption: this compound facilitates the degradation of LRRK2 protein.

LRRK2 Signaling Pathway and Biomarker Intervention Points

LRRK2 Signaling and Biomarker Readouts cluster_pathway LRRK2 Signaling Pathway cluster_intervention This compound Intervention cluster_biomarkers Biomarker Measurement LRRK2_protein LRRK2 Protein Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_protein->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2_protein->Neuroinflammation Influences LRRK2_assay LRRK2 Protein Assay (CSF, PBMCs) LRRK2_protein->LRRK2_assay pRab10 Phosphorylated Rab10 (pRab10) Rab_GTPases->pRab10 Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Modulates pRab10_assay pRab10 Assay (PBMCs) pRab10->pRab10_assay BMP Urinary BMP Lysosomal_Function->BMP BMP_assay BMP Assay (Urine) BMP->BMP_assay GPNMB_CD68 CSF GPNMB & CD68 Neuroinflammation->GPNMB_CD68 Proteomics_assay CSF Proteomics GPNMB_CD68->Proteomics_assay AR102 This compound AR102->LRRK2_protein Degrades

Caption: LRRK2 signaling pathway and points of biomarker measurement.

Biomarker Validation Workflow

Biomarker Validation Workflow Sample_Collection Sample Collection (CSF, Blood, Urine) Sample_Processing Sample Processing (e.g., PBMC isolation, lysis, extraction) Sample_Collection->Sample_Processing Assay_Execution Assay Execution (e.g., SISCAPA, MSD, LC-MS/MS) Sample_Processing->Assay_Execution Data_Acquisition Data Acquisition (e.g., Mass Spectrometer, Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Biomarker_Validation Biomarker Validation (Target Engagement Confirmed) Data_Analysis->Biomarker_Validation

Caption: General workflow for biomarker validation in clinical trials.

References

Replicating Preclinical Findings of ARV-102: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a structured overview of the preclinical findings for ARV-102, an investigational PROTAC® (PROteolysis-TArgeting Chimera) protein degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). The objective is to facilitate the replication of these findings by presenting available data, outlining relevant experimental protocols, and visualizing the underlying biological and procedural frameworks. This resource is intended for researchers, scientists, and professionals in the field of drug development for neurodegenerative diseases.

Comparative Data on ARV-102 Preclinical Efficacy

ARV-102 is being developed for neurodegenerative conditions such as Parkinson's disease, where the LRRK2 protein is implicated.[1] Preclinical studies have been crucial in establishing its potential before moving into human trials. Below is a summary of key preclinical findings, presented in a format that allows for comparison with potential replication studies.

ParameterOriginal Preclinical Study (Reported)Hypothetical Replication Study (Lab B)Alternative LRRK2 Inhibitor
LRRK2 Protein Degradation in Non-Human Primates (Deep-Brain Regions) Nearly 90%Target: >85%Target: >70% Inhibition
Blood-Brain Barrier Penetration DemonstratedTarget: ConfirmedTarget: Confirmed
Reduction of phospho-Rab10T73 (pRab10) - a downstream biomarker Significant decrease[2]Target: Significant decreaseTarget: Significant decrease
Reduction of bis(monoacylglycerol)phosphate (BMP) in urine - a lysosomal function biomarker >90% decrease (at single doses ≥30 mg)[2]Target: >85% decreaseNot reported

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in the preclinical evaluation of a molecule like ARV-102.

In Vivo Assessment of LRRK2 Degradation in a Non-Human Primate Model
  • Animal Model: Cynomolgus monkeys are a relevant translational model for assessing brain penetration and target engagement of neurotherapeutics.

  • Drug Administration: ARV-102 is administered orally at various dose levels. A vehicle control group is included.

  • LRRK2 Quantification: LRRK2 protein levels in brain tissue lysates, PBMCs, and CSF are quantified using validated immunoassays such as Western Blot or ELISA.

  • Data Analysis: The percentage of LRRK2 reduction is calculated by comparing the levels in the ARV-102 treated groups to the vehicle control group.

Pharmacokinetic and Blood-Brain Barrier Penetration Analysis
  • Procedure: Following oral administration of ARV-102 to the animal model, plasma and CSF samples are collected at multiple time points.

  • Bioanalysis: The concentration of ARV-102 in plasma and CSF is determined using a sensitive bioanalytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and plasma half-life (t1/2) are calculated. The CSF-to-plasma concentration ratio is used to assess the degree of blood-brain barrier penetration.

Analysis of Downstream Pathway Biomarkers
  • pRab10 Measurement: Levels of phosphorylated Rab10 (pRab10T73), a substrate of LRRK2, are measured in peripheral blood or other relevant tissues as an indicator of target engagement and downstream pathway modulation.[2]

  • BMP Measurement: Bis(monoacylglycerol)phosphate (BMP), a biomarker for lysosomal function, is measured in urine to assess the impact of LRRK2 degradation on lysosomal pathways.[2]

  • Assay Methods: These biomarkers are typically quantified using specialized ELISA kits or mass spectrometry-based assays.

Visualizing Pathways and Processes

Diagrams illustrating the mechanism of action and experimental workflows can provide a clearer understanding for replication purposes.

G cluster_0 ARV-102 Mechanism of Action (PROTAC) ARV102 ARV-102 Ternary_Complex Ternary Complex (ARV-102 + LRRK2 + E3 Ligase) ARV102->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination LRRK2 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LRRK2 Degradation Proteasome->Degradation Cellular_Response Restoration of Cellular Function Degradation->Cellular_Response

Caption: The PROTAC mechanism of ARV-102 leading to LRRK2 degradation.

G cluster_1 Preclinical to Clinical Translation Workflow for ARV-102 Preclinical Preclinical Studies (Non-Human Primates) BBB_Penetration Confirm Blood-Brain Barrier Penetration Preclinical->BBB_Penetration LRRK2_Degradation Quantify LRRK2 Degradation (Brain, CSF, PBMCs) Preclinical->LRRK2_Degradation Biomarker_Modulation Assess Downstream Biomarker Modulation Preclinical->Biomarker_Modulation Phase1_Healthy Phase 1 Trial (Healthy Volunteers) BBB_Penetration->Phase1_Healthy LRRK2_Degradation->Phase1_Healthy Biomarker_Modulation->Phase1_Healthy Phase1_Patients Phase 1 Trial (Parkinson's Patients) Phase1_Healthy->Phase1_Patients

Caption: Workflow from preclinical validation to early clinical trials.

G cluster_2 Logical Relationship of Key Preclinical Endpoints DrugExposure Systemic & CNS Exposure - Pharmacokinetics - CSF/Plasma Ratio TargetEngagement Target Engagement - LRRK2 Degradation in PBMCs and CSF DrugExposure->TargetEngagement PathwayModulation Pathway Modulation - pRab10 Reduction - BMP Reduction TargetEngagement->PathwayModulation ClinicalCandidate Viable Clinical Candidate PathwayModulation->ClinicalCandidate

References

A Comparative Analysis of AR-102 (ARV-102) and Other Agents Targeting Alpha-Synuclein Pathology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of alpha-synuclein is a hallmark of several neurodegenerative diseases, including Parkinson's disease. This has led to the development of various therapeutic strategies aimed at mitigating its pathological effects. This guide provides a comparative overview of ARV-102, an indirect modulator of alpha-synuclein pathology, and other agents that directly target the alpha-synuclein protein.

Executive Summary

ARV-102 is a PROTAC (PROteolysis-TArgeting Chimera) protein degrader designed to eliminate the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. Its effect on alpha-synuclein is therefore indirect, mediated through the cellular pathways regulated by LRRK2, such as lysosomal function and neuroinflammation. In contrast, other therapeutic agents, including monoclonal antibodies like Prasinezumab and small molecules such as Minzasolmin and Anle138b, are designed to directly bind to and promote the clearance of alpha-synuclein aggregates or inhibit their formation.

This guide will delve into the distinct mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental methodologies used to evaluate these different therapeutic approaches.

Mechanism of Action

ARV-102: Indirect Modulation of Alpha-Synuclein via LRRK2 Degradation

ARV-102 is an oral, brain-penetrant PROTAC that induces the degradation of the LRRK2 protein.[1][2] The rationale for this approach stems from the genetic association of LRRK2 mutations with an increased risk of Parkinson's disease and the observation that LRRK2 is implicated in pathways that regulate alpha-synuclein homeostasis.[3] By degrading LRRK2, ARV-102 is hypothesized to restore lysosomal function, a key cellular process for clearing aggregated proteins like alpha-synuclein, and to reduce neuroinflammation, which can exacerbate alpha-synuclein pathology.[3][4]

cluster_ARV102 ARV-102 Mechanism ARV102 ARV-102 LRRK2 LRRK2 Protein ARV102->LRRK2 Binds to Ubiquitin Ubiquitin LRRK2->Ubiquitin Tagged with Proteasome Proteasome Ubiquitin->Proteasome Recognized by Degradation LRRK2 Degradation Proteasome->Degradation Leads to Lysosomal_Function Restored Lysosomal Function Degradation->Lysosomal_Function Neuroinflammation Reduced Neuroinflammation Degradation->Neuroinflammation aSyn_Clearance Increased α-synuclein Clearance Lysosomal_Function->aSyn_Clearance

ARV-102's indirect mechanism of action on alpha-synuclein.
Direct Alpha-Synuclein Targeting Agents

Other therapeutic strategies are designed to interact directly with the alpha-synuclein protein. These can be broadly categorized as:

  • Monoclonal Antibodies (e.g., Prasinezumab): These are designed to bind to aggregated forms of alpha-synuclein, promoting their clearance by the immune system.[5][6]

  • Small Molecule Inhibitors (e.g., Minzasolmin, Anle138b): These agents aim to prevent the aggregation of alpha-synuclein monomers into toxic oligomers and fibrils, or to stabilize non-toxic forms of the protein.

cluster_Direct_Targeting Direct Alpha-Synuclein Targeting Mechanisms cluster_Antibodies Monoclonal Antibodies cluster_Small_Molecules Small Molecule Inhibitors aSyn_Monomer α-synuclein Monomer aSyn_Oligomer Toxic Oligomers aSyn_Monomer->aSyn_Oligomer Aggregation aSyn_Fibril Fibrils/Aggregates aSyn_Oligomer->aSyn_Fibril Aggregation Clearance Immune-mediated Clearance aSyn_Fibril->Clearance Prasinezumab Prasinezumab Prasinezumab->aSyn_Fibril Binds to Minzasolmin Minzasolmin Minzasolmin->aSyn_Oligomer Inhibits Formation Anle138b Anle138b Anle138b->aSyn_Oligomer Inhibits Formation

Mechanisms of agents directly targeting alpha-synuclein.

Comparative Data

The following tables summarize the available quantitative data for ARV-102 and other agents. It is important to note that these data are from different studies and are not from head-to-head comparisons, thus direct comparisons should be made with caution.

Table 1: ARV-102 - LRRK2 Degrader
MetricModel/SystemTreatmentResultReference
LRRK2 Protein Reduction (CSF) Healthy Volunteers (Phase 1)≥60 mg single dose; ≥20 mg daily>50% reduction[7]
LRRK2 Protein Reduction (PBMCs) Healthy Volunteers (Phase 1)≥20 mg daily>90% reduction
LRRK2 Protein Reduction (PBMCs) Parkinson's Disease Patients (Phase 1)50 mg single dose86% median reduction[3]
LRRK2 Protein Reduction (PBMCs) Parkinson's Disease Patients (Phase 1)200 mg single dose97% median reduction[3]
Lysosomal & Microglial Biomarkers (CSF) Healthy Volunteers (Phase 1)80 mg daily for 14 daysSignificant decreases in markers elevated in LRRK2-PD
Table 2: Prasinezumab - Monoclonal Antibody

| Metric | Model/System | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Change in MDS-UPDRS Motor Score (Part III) | Early Parkinson's Disease Patients (PASADENA Phase 2) | 1500 mg or 4500 mg monthly for 1 year | 35% reduction in decline vs. placebo |[4] | | Time to Clinically Meaningful Motor Progression | Early Parkinson's Disease Patients (PASADENA Phase 2) | 1500 mg or 4500 mg monthly for 1 year | Significant delay vs. placebo |[4] | | Alpha-synuclein biomarker data | Early Parkinson's Disease Patients (PASADENA Phase 2) | Not specified in available abstracts | Data collected, but specific results not detailed |[5][8][9][10] |

Table 3: Minzasolmin (UCB0599/NPT200-11) - Small Molecule Inhibitor
MetricModel/SystemTreatmentResultReference
Proteinase K-resistant α-synuclein (Cortex) Line 61 Transgenic Mice1 and 5 mg/kg daily for 3 monthsStatistically significant reduction[11]
GFAP Immunostaining (Neuroinflammation) Line 61 Transgenic Mice1 and 5 mg/kg daily for 3 monthsStatistically significant reduction[11]
Retinal α-syn::GFP Deposits α-syn::GFP Transgenic Mice5 mg/kg daily for 2 monthsTime-dependent and progressive reduction[12]
Table 4: Anle138b - Small Molecule Inhibitor
MetricModel/SystemTreatmentResultReference
Glial Cytoplasmic Inclusions (GCIs) PLP-hαSyn Mice0.6 and 2 g/kg in feed for 4 months~30% reduction in SNc and striatum[13][14]
α-synuclein Oligomers (Midbrain) PLP-hαSyn Mice0.6 and 2 g/kg in feed for 4 monthsSignificant reduction[13][14]
Disease-free Survival α-synuclein Transgenic Mice5 mg twice dailySignificantly prolonged[15]

Experimental Protocols

ARV-102: Measurement of LRRK2 and Downstream Biomarkers
  • LRRK2 Protein Levels in CSF and PBMCs: LRRK2 protein levels in cerebrospinal fluid (CSF) and peripheral blood mononuclear cells (PBMCs) from Phase 1 clinical trial participants were quantified using an enzyme-linked immunosorbent assay (ELISA).[16]

  • CSF Proteomics for Lysosomal and Microglial Markers: Unbiased proteomic analyses of CSF from healthy volunteers treated with ARV-102 were performed to identify changes in lysosomal and neuroinflammatory microglial pathway markers. The specific methodology for this proteomic analysis is not detailed in the available public information.

cluster_ARV102_Workflow ARV-102 Biomarker Analysis Workflow Patient_Sample Patient Sample (CSF or PBMCs) ELISA ELISA for LRRK2 Patient_Sample->ELISA Proteomics CSF Proteomics Patient_Sample->Proteomics LRRK2_Quant Quantification of LRRK2 Protein ELISA->LRRK2_Quant Biomarker_ID Identification of Lysosomal & Microglial Markers Proteomics->Biomarker_ID

Workflow for ARV-102 biomarker analysis.
Prasinezumab: Clinical Trial Protocol

  • PASADENA Phase 2 Study: This was a multicenter, randomized, double-blind, placebo-controlled study in participants with early-stage Parkinson's disease. Participants received monthly intravenous infusions of prasinezumab (1500 mg or 4500 mg) or placebo for 52 weeks. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score. Secondary endpoints included motor progression and imaging biomarkers.[10]

cluster_Pasadena_Workflow PASADENA Study Workflow Recruitment Recruit Early PD Patients Randomization Randomize (1:1:1) Recruitment->Randomization Treatment Monthly IV Infusion (52 Weeks) Randomization->Treatment Placebo Placebo Treatment->Placebo Prasinezumab_Low Prasinezumab (1500mg) Treatment->Prasinezumab_Low Prasinezumab_High Prasinezumab (4500mg) Treatment->Prasinezumab_High Endpoint_Analysis Primary & Secondary Endpoint Analysis Placebo->Endpoint_Analysis Prasinezumab_Low->Endpoint_Analysis Prasinezumab_High->Endpoint_Analysis

Simplified workflow of the PASADENA Phase 2 trial.
Minzasolmin (UCB0599/NPT200-11): Preclinical Evaluation

  • Immunohistochemistry in Line 61 Mice: Brain sections from Line 61 transgenic mice treated with minzasolmin were stained for proteinase K-resistant alpha-synuclein and GFAP (a marker of neuroinflammation). The specific antibodies and staining protocols are detailed in the primary research publications.[17]

  • In Vivo Retinal Imaging: α-syn::GFP transgenic mice were used to visualize the accumulation of fluorescently tagged alpha-synuclein in the retina over time using a specialized retinal imaging microscope.[18][19]

cluster_Minzasolmin_Workflow Minzasolmin Preclinical Workflow Animal_Model Transgenic Mouse Model (Line 61 or α-syn::GFP) Treatment Daily Minzasolmin Administration Animal_Model->Treatment Tissue_Processing Brain Tissue Processing or Retinal Imaging Treatment->Tissue_Processing IHC Immunohistochemistry (α-syn, GFAP) Tissue_Processing->IHC Imaging Fluorescence Retinal Imaging Tissue_Processing->Imaging Data_Analysis Quantification of Pathology & Inflammation IHC->Data_Analysis Imaging->Data_Analysis

Workflow for preclinical evaluation of Minzasolmin.
Anle138b: Preclinical Evaluation

  • Sucrose Gradient Centrifugation: To separate different species of alpha-synuclein (monomers, oligomers, fibrils) from the midbrain of PLP-hαSyn mice, brain homogenates were subjected to sucrose gradient centrifugation. The resulting fractions were then analyzed by Western blot to quantify the amount of total and phosphorylated alpha-synuclein in the oligomeric fractions.

cluster_Anle138b_Workflow Anle138b a-syn Oligomer Analysis Brain_Homogenate Midbrain Homogenate from PLP-hαSyn Mice Sucrose_Gradient Sucrose Gradient Centrifugation Brain_Homogenate->Sucrose_Gradient Fraction_Collection Fraction Collection Sucrose_Gradient->Fraction_Collection Western_Blot Western Blot for α-synuclein Fraction_Collection->Western_Blot Quantification Quantification of Oligomeric α-synuclein Western_Blot->Quantification

Workflow for analyzing alpha-synuclein oligomers with Anle138b.

Conclusion

ARV-102 represents a novel, indirect approach to mitigating alpha-synuclein pathology by targeting LRRK2 for degradation. This mechanism contrasts with agents that directly bind to and interfere with alpha-synuclein aggregation. While direct head-to-head comparative data is currently lacking, the available preclinical and clinical findings for each of these agents provide a promising outlook for the development of disease-modifying therapies for synucleinopathies. Further research, including direct comparative studies, will be crucial to fully elucidate the relative efficacy of these different therapeutic strategies.

References

Comparative Safety Profile of AR-102 and Other LRRK2-Targeting Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the safety and tolerability of emerging Leucine-Rich Repeat Kinase 2 (LRRK2) targeting therapies, including the PROTAC protein degrader AR-102 and small molecule inhibitors DNL201 and BIIB122 (DNL151). This guide provides a comparative overview of their clinical and preclinical safety data, experimental methodologies, and the underlying LRRK2 signaling pathways.

Mutations in the LRRK2 gene are a significant genetic factor in both familial and sporadic Parkinson's disease, making the LRRK2 protein a compelling therapeutic target. Several therapeutic strategies aimed at modulating LRRK2 activity are currently under investigation, with a primary focus on kinase inhibition and targeted protein degradation. This guide offers a comparative safety profile of a novel LRRK2-targeting PROteolysis TArgeting Chimera (PROTAC), this compound, alongside other prominent LRRK2 inhibitors that have progressed to clinical trials.

Executive Summary of Comparative Safety

Clinical trial data from Phase 1 studies of this compound, DNL201, and BIIB122 (DNL151) have demonstrated a generally favorable safety and tolerability profile for these LRRK2-targeting therapies in healthy volunteers and, in some cases, Parkinson's disease patients. The most commonly reported treatment-emergent adverse events (TEAEs) are mild to moderate in severity and include headache, nausea, and fatigue. Notably, no serious adverse events (SAEs) directly attributed to these therapies have been consistently reported in the early-phase trials. Preclinical studies, particularly in non-human primates, have identified potential on-target effects in the lungs, specifically hypertrophy of type II pneumocytes. However, extensive investigation has shown these effects to be reversible and not associated with impaired lung function, mitigating initial safety concerns and allowing for the progression of these compounds into human trials.

Quantitative Safety Data from Phase 1 Clinical Trials

The following tables summarize the reported adverse events from Phase 1 clinical trials of this compound, DNL201, and BIIB122 (DNL151).

Table 1: Adverse Events Reported in the this compound Phase 1 Single Ascending Dose (SAD) Cohort in Healthy Volunteers [1][2]

Adverse EventThis compound (n=35)Placebo (n=12)
Headache 17.1% (6/35)0% (0/12)
Fatigue 8.6% (3/35)25% (3/12)
Post lumbar puncture syndrome 17.1% (6/35)0% (0/12)
Procedural pain (lumbar puncture) 28.6% (10/35)41.7% (5/12)
Note: No serious adverse events were reported. Data is based on the SAD cohort.

Table 2: Adverse Events Reported in DNL201 Phase 1 and Phase 1b Clinical Trials [3][4][5]

Adverse EventDNL201 (Healthy Volunteers, Phase 1)DNL201 (Parkinson's Patients, Phase 1b)
Headache 40%33%
Dizziness 13%Not Reported
Nausea 13%Most common TEAE alongside headache
Note: Most TEAEs were mild or moderate. In the Phase 1b high-dose group, one severe AE of headache led to dose reduction, and one subject withdrew due to headache and nausea. One serious AE occurred in the low-dose group but was considered unrelated to the study drug.[5]

Table 3: Adverse Events Reported in BIIB122 (DNL151) Phase 1 and Phase 1b Clinical Trials [6][7][8]

Adverse EventBIIB122 (Healthy Volunteers, Phase 1)BIIB122 (Parkinson's Patients, Phase 1b)
Any Adverse Event 85%73% (on active treatment)
Discontinuation due to AEs 1 subject (moderate nausea, headache, impaired concentration, diarrhea)2 patients (hypotension or orthostatic hypotension; both resolved)
Note: No serious adverse events were reported. The majority of AEs were mild in severity.

LRRK2 Signaling Pathways and Therapeutic Intervention

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling network is complex and involves interactions with various cellular components, including Rab GTPases, and modulation of key cellular processes like autophagy and MAPK signaling. Understanding these pathways is crucial for evaluating the on-target effects of LRRK2-targeting therapies.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_therapies Therapeutic Intervention Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Modulates Rab_GTPases Rab GTPases (Rab8, Rab10, Rab12) LRRK2->Rab_GTPases Phosphorylates Autophagy_Regulation Autophagy Regulation (mTOR/ULK1, Beclin-1/PI3K) LRRK2->Autophagy_Regulation Regulates MAPK_Signaling MAPK Signaling LRRK2->MAPK_Signaling Interacts with Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Influences Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Mediates This compound This compound This compound->LRRK2 Degrades Small_Molecule_Inhibitors Small Molecule Inhibitors (DNL201, BIIB122) Small_Molecule_Inhibitors->LRRK2 Inhibits Kinase Activity

Figure 1: LRRK2 Signaling Pathway and Points of Therapeutic Intervention.

Experimental Protocols

The assessment of the safety and efficacy of LRRK2-targeting therapies relies on a variety of specialized experimental protocols. Below are methodologies for key assays cited in preclinical and clinical studies.

In Vitro LRRK2 Kinase Activity Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 protein

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • [γ-³²P]ATP (radiolabeled)

  • Test compounds (e.g., LRRK2 inhibitors) dissolved in DMSO

  • SDS-PAGE gels and Western blot apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein, MBP, and kinase assay buffer.

  • Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabel incorporation into MBP using a phosphorimager.

  • Calculate the percentage of inhibition of LRRK2 kinase activity by the test compound compared to the vehicle control.

Proximity Ligation Assay (PLA) for LRRK2 Autophosphorylation (pS1292)

This in situ assay allows for the detection and quantification of LRRK2 autophosphorylation at serine 1292, a marker of its kinase activity, within cells or tissues.[9][10][11]

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibodies: Rabbit anti-LRRK2 (phospho S1292) and Mouse anti-LRRK2 (total)

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents

  • Fluorescently labeled oligonucleotides

  • Fluorescence microscope

Procedure:

  • Incubate the fixed and permeabilized samples with both primary antibodies simultaneously.

  • Wash the samples to remove unbound primary antibodies.

  • Add the PLA probes, which are secondary antibodies conjugated to oligonucleotides. These will bind to the primary antibodies.

  • If the primary antibodies are in close proximity (i.e., bound to the same LRRK2 protein), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.

  • Amplify the circular DNA template via rolling circle amplification.

  • Detect the amplified DNA with fluorescently labeled oligonucleotides.

  • Visualize the resulting fluorescent spots using a fluorescence microscope. The number of spots per cell is proportional to the level of LRRK2 pS1292.

Western Blot for Phosphorylated Rab10 (pRab10)

This method is used to assess the phosphorylation of Rab10, a direct downstream substrate of LRRK2, as a biomarker of target engagement in clinical trial samples (e.g., peripheral blood mononuclear cells - PBMCs).[5][12][13][14]

Materials:

  • PBMC lysates from clinical trial participants

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: Rabbit anti-pRab10 (pT73) and Mouse anti-total Rab10

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Lyse PBMC samples to extract proteins.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pRab10 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rab10 or a loading control protein (e.g., GAPDH).

  • Quantify the band intensities to determine the ratio of pRab10 to total Rab10.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for assessing LRRK2 inhibitor safety and the logical relationship between different LRRK2-targeting therapies.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trial Safety Monitoring In_Vitro_Tox In Vitro Toxicity (Cell-based assays) In_Vivo_Rodent In Vivo Rodent Studies (Toxicity, PK/PD) In_Vitro_Tox->In_Vivo_Rodent In_Vivo_NHP In Vivo Non-Human Primate (Focus on lung & kidney) In_Vivo_Rodent->In_Vivo_NHP Phase1 Phase 1 (Healthy Volunteers) - Safety & Tolerability - PK/PD In_Vivo_NHP->Phase1 Go/No-Go Decision Phase1b Phase 1b (Parkinson's Patients) - Safety in Patient Population Phase1->Phase1b Phase2_3 Phase 2/3 - Long-term Safety - Efficacy Phase1b->Phase2_3

Figure 2: General Experimental Workflow for LRRK2 Inhibitor Safety Assessment.

Therapy_Comparison cluster_inhibitors Kinase Inhibitors cluster_degrader PROTAC Degrader LRRK2_Protein LRRK2 Protein DNL201 DNL201 DNL201->LRRK2_Protein Binds to Kinase Domain Mechanism_Inhibition Mechanism: Inhibit Kinase Activity DNL201->Mechanism_Inhibition BIIB122 BIIB122 (DNL151) BIIB122->LRRK2_Protein Binds to Kinase Domain BIIB122->Mechanism_Inhibition AR102 This compound AR102->LRRK2_Protein Binds to LRRK2 & E3 Ligase Mechanism_Degradation Mechanism: Target for Degradation AR102->Mechanism_Degradation

Figure 3: Logical Relationship of Different LRRK2-Targeting Therapeutic Modalities.

Conclusion

The landscape of LRRK2-targeting therapies for Parkinson's disease is rapidly evolving, with multiple candidates demonstrating promising safety profiles in early-stage clinical development. This compound, with its distinct mechanism of action as a protein degrader, and small molecule inhibitors like DNL201 and BIIB122 (DNL151) have all shown to be generally well-tolerated. The initial preclinical safety concerns regarding on-target lung effects have been largely addressed through rigorous investigation. As these therapies advance into later-stage, longer-duration clinical trials, continued careful monitoring of safety and tolerability will be paramount. The data presented in this guide provides a foundational understanding for researchers and drug development professionals to compare and contrast the safety profiles of these emerging and important therapeutic candidates.

References

Validating the On-Target Effects of AR-102 Using Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AR-102 is an investigational, orally bioavailable PROTAC (PROteolysis-TArgeting Chimera) protein degrader designed to target and degrade Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations and increased activity of LRRK2 are strongly implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[3][4][5] As a protein degrader, this compound offers a distinct therapeutic modality compared to traditional kinase inhibitors by eliminating the entire LRRK2 protein, thereby potentially mitigating all of its functions, not just its kinase activity.[6]

This guide provides a framework for validating the on-target effects of this compound, with a specific focus on the use of genetic knockouts. While specific preclinical data on this compound using this validation method is not publicly available, this document outlines the standard experimental approach and expected outcomes based on its known mechanism of action.

Comparative Analysis: this compound vs. LRRK2 Kinase Inhibitors

A key advantage of a PROTAC degrader like this compound over a traditional kinase inhibitor is the elimination of the target protein. This can be particularly important for a multi-domain scaffolding protein like LRRK2, where non-catalytic functions may also contribute to disease pathology.[6] Genetic knockout of LRRK2 provides the ultimate benchmark for on-target activity, as it completely ablates the target protein, mimicking the intended effect of a highly effective degrader.

FeatureThis compound (LRRK2 Degrader)LRRK2 Kinase InhibitorLRRK2 Genetic Knockout
Mechanism of Action Induces proteasomal degradation of LRRK2 proteinCompetitively or non-competitively inhibits the kinase activity of LRRK2Complete absence of LRRK2 protein expression
Effect on LRRK2 Protein Elimination of the entire proteinNo change in protein levels, only inhibition of functionNo protein present
Effect on LRRK2 Scaffolding Function AbolishedPotentially unaffectedAbolished
Potential for Off-Target Kinase Inhibition Low, as it relies on specific E3 ligase recruitmentHigher, due to potential binding to other kinasesNot applicable
Validation of On-Target Effects Phenotypic rescue in wild-type cells, with no effect in LRRK2 knockout cellsPhenotypic rescue in wild-type cells, with no effect in LRRK2 knockout cellsServes as the gold-standard control

Experimental Protocols

Validating the on-target effects of this compound using genetic knockouts is a critical step to ensure that its biological activity is directly mediated by the degradation of LRRK2. The following protocols outline a standard workflow for this validation.

1. Generation of LRRK2 Knockout Cell Lines using CRISPR-Cas9

  • Objective: To create a cellular model that lacks the LRRK2 protein to serve as a negative control.

  • Methodology:

    • Guide RNA (gRNA) Design and Synthesis: Design and synthesize at least two distinct gRNAs targeting an early exon of the LRRK2 gene to induce frameshift mutations and premature stop codons.

    • Vector Construction: Clone the synthesized gRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

    • Lentivirus Production: Transfect HEK293T cells with the gRNA/Cas9-expressing vector and packaging plasmids to produce lentiviral particles.

    • Transduction of Target Cells: Transduce the target cell line (e.g., a neuronal cell line or primary neurons) with the lentiviral particles.

    • Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic. Isolate single-cell clones to establish isogenic knockout cell lines.

    • Validation of Knockout: Confirm the absence of LRRK2 protein expression in the knockout clones by Western blot and Sanger sequencing of the targeted genomic locus.

2. On-Target Engagement and Phenotypic Assays

  • Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of LRRK2.

  • Methodology:

    • Cell Treatment: Treat both wild-type (WT) and LRRK2 knockout (KO) cell lines with a dose range of this compound or a vehicle control.

    • Western Blot Analysis: After treatment, lyse the cells and perform Western blotting to assess the levels of LRRK2 and downstream signaling proteins (e.g., phosphorylated Rab10).

    • Phenotypic Assays: Evaluate relevant cellular phenotypes associated with LRRK2 function, such as lysosomal function (e.g., measuring levels of bis(monoacylglycerol)phosphate), neuroinflammation markers, or neurite outgrowth.

Expected Outcomes:

AssayWild-Type Cells + this compoundLRRK2 Knockout Cells + this compound
LRRK2 Protein Levels Dose-dependent reductionNo LRRK2 protein detected
Phospho-Rab10 Levels Dose-dependent reductionNo change (already at baseline)
Lysosomal Function ImprovementNo change
Neuroinflammatory Markers ReductionNo change

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating the on-target effects of this compound and the LRRK2 signaling pathway.

G cluster_workflow Experimental Workflow gRNA Design gRNA Design Lentiviral Production Lentiviral Production gRNA Design->Lentiviral Production Cell Transduction Cell Transduction Lentiviral Production->Cell Transduction Selection & Clonal Expansion Selection & Clonal Expansion Cell Transduction->Selection & Clonal Expansion KO Validation KO Validation Selection & Clonal Expansion->KO Validation Treatment Treatment KO Validation->Treatment Analysis Analysis Treatment->Analysis

Caption: Experimental workflow for validating this compound on-target effects.

G cluster_pathway LRRK2 Signaling Pathway This compound This compound LRRK2 LRRK2 This compound->LRRK2 induces degradation via Proteasome Proteasome LRRK2->Proteasome Rab GTPases Rab GTPases LRRK2->Rab GTPases phosphorylates Cellular Processes Cellular Processes Rab GTPases->Cellular Processes regulates

Caption: Simplified LRRK2 signaling pathway and the action of this compound.

By employing genetic knockout models, researchers can unequivocally demonstrate that the therapeutic effects of this compound are a direct consequence of LRRK2 degradation. This rigorous validation is essential for the continued development of this compound as a promising treatment for neurodegenerative diseases.

References

A Comparative Guide to the Pharmacodynamic Profiles of AR-102 and Traditional LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic (PD) profiles of AR-102, a novel PROTAC (PROteolysis TArgeting Chimera) LRRK2 degrader, and traditional small-molecule LRRK2 kinase inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to offer an objective resource for the scientific community engaged in the research and development of therapeutics targeting LRRK2 for neurodegenerative diseases such as Parkinson's disease.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. While traditional LRRK2 inhibitors focus on blocking the kinase activity of the protein, this compound represents a novel approach by inducing the degradation of the entire LRRK2 protein. This fundamental difference in the mechanism of action leads to distinct pharmacodynamic profiles. This compound demonstrates robust and sustained reduction of total LRRK2 protein in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[1] This degradation of the LRRK2 protein in turn leads to a profound and durable impact on downstream biomarkers, including phospho-Rab10 (pRab10) and urinary bis(monoacylglycerol) phosphate (BMP).[2] In contrast, traditional LRRK2 inhibitors primarily reduce the phosphorylation of LRRK2 and its substrates without affecting the total protein levels. This guide will delve into the quantitative differences in their effects on these key biomarkers and outline the experimental approaches used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacodynamic parameters for this compound and representative traditional LRRK2 inhibitors.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTypeTargetAssayIC50 / Ki
This compound PROTAC DegraderLRRK2 ProteinNot Applicable (Degrader)Not Applicable (Degrader)
BIIB122 (DNL151) Kinase InhibitorLRRK2 KinaseCellular pS935 LRRK2Dose-dependent reduction
GNE-7915 Kinase InhibitorLRRK2 KinaseBiochemicalKi: 1 nM
Cellular pLRRK2IC50: 9 nM
MLi-2 Kinase InhibitorLRRK2 KinaseBiochemicalIC50: 0.76 nM
Cellular pSer935 LRRK2IC50: 1.4 nM

Table 2: Pharmacodynamic Effects of this compound in Phase 1 Clinical Trials

BiomarkerMatrixDoseEffect
LRRK2 Protein PBMCsSingle 50 mg dose86% median reduction[1]
PBMCsSingle 200 mg dose97% median reduction[1]
PBMCsRepeated daily doses ≥20 mg>90% reduction[1]
CSFRepeated daily doses ≥20 mg>50% reduction[1]
pRab10 PBMCsSingle doses ≥30 mg>50% reduction[2]
BMP UrineSingle doses ≥30 mg>90% reduction[2]

Table 3: Pharmacodynamic Effects of Traditional LRRK2 Inhibitors (BIIB122/DNL151) in Phase 1/1b Clinical Trials [3]

BiomarkerMatrixEffect
pS935 LRRK2 Whole Blood≤98% median reduction from baseline
pRab10 PBMCs≤93% median reduction from baseline
Total LRRK2 CSF≤50% median reduction from baseline
Urinary BMP Urine≤74% median reduction from baseline

Mechanism of Action

Traditional LRRK2 inhibitors are competitive antagonists of ATP at the kinase domain, thereby preventing the phosphorylation of LRRK2 itself and its downstream substrates. This compound, as a PROTAC, functions through a different mechanism. It is a heterobifunctional molecule that simultaneously binds to the LRRK2 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the LRRK2 protein by the proteasome.

cluster_0 Traditional LRRK2 Inhibitor cluster_1 This compound (PROTAC Degrader) LRRK2_active Active LRRK2 Kinase LRRK2_inactive Inactive LRRK2 Kinase LRRK2_active->LRRK2_inactive Inhibition pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Phosphorylation Inhibitor Kinase Inhibitor Inhibitor->LRRK2_active Substrate Substrate (e.g., Rab10) Substrate->LRRK2_active LRRK2_protein LRRK2 Protein Ternary_complex Ternary Complex (LRRK2-AR102-E3) LRRK2_protein->Ternary_complex AR102 This compound AR102->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanisms of action for traditional LRRK2 inhibitors versus this compound.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, leading to a gain-of-function in its kinase activity.[4] This hyperactive kinase phosphorylates a number of downstream substrates, most notably Rab GTPases, which are key regulators of vesicular trafficking. The dysregulation of this pathway is thought to contribute to the lysosomal and mitochondrial dysfunction observed in Parkinson's disease.

LRRK2 LRRK2 pRab10 pRab10 (T73) LRRK2->pRab10 Phosphorylation Rab10 Rab10 Rab10->LRRK2 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Alters Lysosomal_Function Lysosomal Function Vesicle_Trafficking->Lysosomal_Function Impacts Mitochondrial_Function Mitochondrial Function Vesicle_Trafficking->Mitochondrial_Function Impacts Neuronal_Health Neuronal Health Lysosomal_Function->Neuronal_Health Affects Mitochondrial_Function->Neuronal_Health Affects

Caption: Simplified LRRK2 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

LRRK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This assay is used to determine the in vitro potency of LRRK2 kinase inhibitors.

Workflow:

Start Start Kinase_Reaction Kinase Reaction: LRRK2 + Substrate + ATP Start->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence End End Measure_Luminescence->End

Caption: ADP-Glo™ Kinase Assay workflow.

Detailed Methodology:

  • Kinase Reaction: Purified LRRK2 enzyme is incubated with a suitable substrate (e.g., LRRKtide) and ATP in a kinase reaction buffer. The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction, which terminates the kinase activity and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Measurement: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the LRRK2 kinase activity.

Measurement of LRRK2 Protein and Phospho-Rab10 in PBMCs and CSF

1. Sample Collection and Processing:

  • PBMCs: Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CSF: Cerebrospinal fluid is collected via lumbar puncture.

2. LRRK2 Protein Quantification (MSD U-PLEX or SIMOA):

  • Meso Scale Discovery (MSD) U-PLEX Assay: This is a sandwich immunoassay platform.

    • Capture antibodies specific for LRRK2 are coated onto the wells of a microplate.

    • Cell lysates or CSF samples are added, and the LRRK2 protein binds to the capture antibodies.

    • A detection antibody, also specific for LRRK2 and labeled with an electrochemiluminescent tag (SULFO-TAG™), is added.

    • Upon electrical stimulation, the SULFO-TAG™ emits light, which is measured to quantify the amount of LRRK2.

  • Single Molecule Array (Simoa) Assay: This is an ultra-sensitive immunoassay.

    • Paramagnetic beads coated with LRRK2 capture antibodies are incubated with the sample.

    • After washing, a biotinylated LRRK2 detection antibody is added.

    • Streptavidin-β-galactosidase (SβG) conjugate is then added, which binds to the biotinylated detection antibody.

    • The beads are loaded into a Simoa disc containing thousands of femtoliter-sized wells. Individual beads are isolated in these wells.

    • A fluorescent substrate is added, and the fluorescence of each well is imaged. The number of "on" wells corresponds to the number of LRRK2 molecules, allowing for digital quantification.

3. Phospho-Rab10 (pT73) Quantification (Western Blot or MSD):

  • Western Blot:

    • Proteins from cell lysates are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for pRab10 (Thr73).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A chemiluminescent substrate is applied, and the resulting light is detected to visualize and quantify the pRab10 band.

  • MSD Assay: A similar principle to the LRRK2 MSD assay is used, but with capture and detection antibodies specific for pRab10.

Measurement of Urinary Bis(monoacylglycerol) Phosphate (BMP)

Urinary BMP levels are measured using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Workflow:

Start Start Sample_Prep Urine Sample Preparation (e.g., liquid-liquid extraction) Start->Sample_Prep UPLC UPLC Separation Sample_Prep->UPLC MS_MS Tandem Mass Spectrometry (Detection and Quantification) UPLC->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis End End Data_Analysis->End

References

A Preclinical and Early Clinical Comparative Analysis of AR-102 and the Standard of Care for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AR-102, an investigational therapeutic agent, and the current standard of care for Parkinson's disease. The information is compiled from preclinical studies and early-phase clinical trials, offering a preliminary benchmark for researchers and drug development professionals.

Executive Summary

Parkinson's disease, a progressive neurodegenerative disorder, is primarily managed by symptomatic treatments that aim to replenish or mimic the action of dopamine in the brain. The current standard of care includes levodopa formulations, dopamine agonists, and MAO-B inhibitors. This compound, a novel proteolysis-targeting chimera (PROTAC) protein degrader, presents a different therapeutic approach by targeting the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the pathogenesis of the disease. This guide will delve into the available data on this compound and compare its profile with established treatments.

Comparative Data Overview

The following tables summarize the key characteristics of this compound and the current standard of care for Parkinson's disease based on available data.

FeatureThis compoundLevodopa/CarbidopaDopamine AgonistsMAO-B Inhibitors
Mechanism of Action Degrades LRRK2 protein.[1][2]Levodopa is a precursor to dopamine and is converted to dopamine in the brain.[3][4][5] Carbidopa inhibits the peripheral breakdown of levodopa.[3][4]Directly stimulate dopamine receptors, mimicking the effect of dopamine.[6][7][8][9][10]Inhibit the monoamine oxidase-B enzyme, which breaks down dopamine in the brain, thereby increasing dopamine levels.[6][11][12][13][14]
Administration Oral.[1][2]Oral (tablets, capsules, liquid suspension).[3][4]Oral (tablets), transdermal patch.[6][7]Oral (tablets).[11][14]
Reported Side Effects (from early trials for this compound) Mild side effects including headache, diarrhea, and nausea have been reported.[2][15]Nausea, vomiting, loss of appetite, lightheadedness, lowered blood pressure, confusion, dyskinesia, hallucinations.[3][4][16]Nausea, vomiting, dizziness, drowsiness, hallucinations, compulsive behaviors (e.g., gambling, hypersexuality).[6][9]Nausea, headache, abdominal pain, high or low blood pressure.[6]
Clinical Trial Phase Phase 1.[1]MarketedMarketedMarketed

Experimental Protocols

This compound Phase 1 Clinical Trial in Healthy Volunteers (EUCT 2023-507910-28-00)
  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy participants.[1]

  • Design: A randomized, double-blind, placebo-controlled study.

  • Cohorts:

    • Single Ascending Dose (SAD): Participants received single oral doses of this compound ranging from 10 mg to 200 mg, or a placebo.[1]

    • Multiple Ascending Dose (MAD): Participants received once-daily oral doses of this compound ranging from 10 mg to 80 mg, or a placebo, for 14 days.[1][2]

  • Key Assessments:

    • Safety and tolerability were monitored through the recording of adverse events.

    • Pharmacokinetics were assessed by measuring this compound concentrations in plasma and cerebrospinal fluid (CSF).[2][15]

    • Pharmacodynamics were evaluated by measuring the reduction of LRRK2 protein in peripheral blood mononuclear cells (PBMCs) and CSF.[15]

This compound Phase 1 Clinical Trial in Patients with Parkinson's Disease (EUCT 2024-516888-84-00)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with Parkinson's disease.[1]

  • Design: A Phase 1 clinical trial.

  • Dosing: The trial included single doses of 50 mg or 200 mg of this compound.[15]

  • Key Assessments:

    • Safety and tolerability were monitored.

    • Pharmacokinetics in plasma and CSF were measured.[15]

    • Pharmacodynamic effects on LRRK2 protein levels in PBMCs were assessed.[15]

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action: LRRK2 Degradation

This compound is a PROTAC designed to induce the degradation of the LRRK2 protein. It functions by simultaneously binding to the LRRK2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.

AR102_Mechanism AR102 This compound Ternary_Complex Ternary Complex (this compound + LRRK2 + E3 Ligase) AR102->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Marks for degradation Degradation LRRK2 Degradation Proteasome->Degradation

Caption: this compound mediated degradation of LRRK2 protein.

Standard of Care: Dopaminergic Pathway

The current standard of care for Parkinson's disease primarily targets the dopaminergic system to alleviate motor symptoms. Levodopa is a precursor that is converted to dopamine in the brain. Dopamine agonists directly activate dopamine receptors. MAO-B inhibitors prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine_pre Dopamine Levodopa->Dopamine_pre Conversion Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release MAO_B MAO-B MAO_B_Inhibitor MAO-B Inhibitor MAO_B_Inhibitor->MAO_B Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->Dopamine_Receptor Activation Synaptic_Cleft Synaptic Cleft Dopamine_synapse->MAO_B Breakdown Dopamine_synapse->Dopamine_Receptor Binding

Caption: Mechanism of action of current Parkinson's treatments.

Conclusion

This compound, with its novel mechanism of targeting LRRK2 degradation, represents a promising new approach for the treatment of Parkinson's disease, potentially offering a disease-modifying effect. Early clinical data suggest it is well-tolerated and can effectively reduce LRRK2 levels in both the periphery and the central nervous system.[1][2][15] However, it is important to note that this is based on Phase 1 data, and further clinical development is required to establish its efficacy and safety profile in a larger patient population and to draw direct comparisons with the established standard of care. The current treatments, while effective in managing symptoms, are associated with long-term complications such as motor fluctuations and dyskinesias. The development of therapies like this compound holds the potential to address unmet needs in the management of Parkinson's disease. Researchers and clinicians will be keenly watching the progress of this compound through further clinical trials.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of AR-102 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of AR-102 (Dukeprost), a prostaglandin F2α derivative utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

This compound Chemical and Physical Properties

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C28H42O8SPubChem
Molecular Weight 538.7 g/mol PubChem
IUPAC Name [3-hydroxy-2,2-bis(hydroxymethyl)propyl] 7-[(1R,2R,3R,5S)-2-[(3R)-3-(1-benzothiophen-2-yl)-3-hydroxypropyl]-3,5-dihydroxycyclopentyl]heptanoatePubChem
CAS Number 955005-63-7PubChem
Appearance Not specified, but its free acid form is soluble in DMSO, Ethanol, and PBS (pH 7.2)Cayman Chemical[1]

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste. This is a general guideline based on established best practices for pharmaceutical waste in a research setting. Always consult your institution's specific safety protocols and local, state, and federal regulations before proceeding. [2]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE).
  • Segregate this compound waste from non-hazardous and other types of chemical or biological waste at the point of generation to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

3. Containment:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, weigh boats) in a dedicated, clearly labeled, leak-proof hazardous waste container.
  • Liquid Waste: Collect liquid this compound waste (e.g., unused solutions, solvent rinses) in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
  • Sharps Waste: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[3]

4. Labeling:

  • Clearly label all this compound waste containers with "Hazardous Waste," the full chemical name "this compound (Dukeprost)," and any other information required by your institution and local regulations.

5. Storage:

  • Store this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
  • Follow institutional guidelines for the maximum allowable storage time for hazardous waste.

6. Disposal:

  • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.[3] This is crucial to prevent environmental contamination.[2]
  • Complete all required waste disposal forms and maintain a record of the disposal, following the chain-of-custody procedures.[4]

Visualizing Key Processes

To further clarify the biological context and procedural flow, the following diagrams are provided.

AR102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR102 This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) AR102->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Caption: this compound Signaling Pathway via the FP Receptor.

AR102_Disposal_Workflow Start Start: Generation of This compound Waste PPE 1. Don Personal Protective Equipment (PPE) Start->PPE Segregate 2. Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Contain_Solid 3a. Contain Solid Waste in Labeled Bin Segregate->Contain_Solid Contain_Liquid 3b. Contain Liquid Waste in Labeled Bottle Segregate->Contain_Liquid Contain_Sharps 3c. Contain Sharps Waste in Labeled Container Segregate->Contain_Sharps Store 4. Store in Designated Secondary Containment Area Contain_Solid->Store Contain_Liquid->Store Contain_Sharps->Store Contact_EHS 5. Contact EHS for Waste Pickup Store->Contact_EHS Documentation 6. Complete Disposal Documentation Contact_EHS->Documentation End End: Proper Disposal by Licensed Vendor Documentation->End

Caption: Step-by-Step Workflow for this compound Waste Disposal.

References

Essential Safety and Handling Protocols for AR-102

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like AR-102. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. The following procedural guidance is based on available safety information for this compound (CAS Number: 955005-63-7).

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the manufacturer, Cayman Chemical, advises that the material should be considered hazardous.[1] Therefore, stringent adherence to standard laboratory safety protocols is mandatory. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a fume hood.A respirator may be required for handling large quantities or if there is a risk of aerosolization. Consult your institution's environmental health and safety department for specific guidance.

Safe Handling and Operational Plan

This compound is supplied as a solid.[1] Proper handling procedures are critical to minimize exposure risk.

Preparation and Use:

  • Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Before use, visually inspect the container for any damage or leaks.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • The recommended storage temperature is -20°C.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

Never dispose of this compound down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling and Storage cluster_disposal Disposal a Receive and Inspect this compound b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Prepare Solutions c->d e Perform Experiment d->e f Store Properly at -20°C e->f g Segregate Hazardous Waste e->g h Label Waste Containers g->h i Arrange for Professional Disposal h->i

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.